molecular formula C9H10O B147599 4-Methoxystyrene CAS No. 637-69-4

4-Methoxystyrene

Cat. No.: B147599
CAS No.: 637-69-4
M. Wt: 134.17 g/mol
InChI Key: UAJRSHJHFRVGMG-UHFFFAOYSA-N
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Description

4-Methoxystyrene, also known as 4-vinylanisole, is an organic compound with the formula C 9 H 10 O and a molecular weight of 134.18 g/mol . This colorless to light yellow liquid is a versatile building block in scientific research, primarily valued as a monomer for synthesizing modified polystyrenes and functional polymers . Its mechanism of action in polymer chemistry involves typical vinyl addition polymerization, where the electron-donating methoxy group on the phenyl ring influences the reactivity and properties of the resulting polymers . Beyond material science, this compound has a significant role in entomology and ecology. Recent research has identified it as an aggregation pheromone used by locusts, making it a critical compound for studying insect behavior and developing novel pest management strategies . It is also a volatile compound found in a variety of foods and drinks, such as vanilla extracts, which can make it a subject of interest in food science and analytical chemistry . This product is supplied as a clear liquid with a purity of >98.0% (GC) and is stabilized with TBC to prevent premature polymerization . Key physical properties include a boiling point of 98 °C at 18 mmHg and a flash point of 76 °C, classifying it as a combustible liquid . For optimal stability, it should be stored refrigerated (0-10°C) and protected from light and heat . Hazard Information: This compound may cause skin and serious eye irritation . Handling Precautions: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Keep away from heat, sparks, and open flames . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-methoxybenzene
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InChI

InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3
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InChI Key

UAJRSHJHFRVGMG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=C(C=C1)C=C
Source PubChem
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Molecular Formula

C9H10O
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Related CAS

24936-44-5
Record name Benzene, 1-ethenyl-4-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID7073222
Record name Benzene, 1-ethenyl-4-methoxy-
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Molecular Weight

134.17 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Vinylanisole
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CAS No.

637-69-4
Record name 4-Methoxystyrene
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Record name 4-Vinylanisole
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Record name 4-vinylanisole
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Record name 4-VINYLANISOLE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxystyrene: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxystyrene, also known as 4-vinylanisole, is a versatile aromatic compound with significant applications in polymer chemistry and organic synthesis. Its unique chemical structure, featuring a vinyl group attached to a methoxy-substituted benzene ring, imparts a rich reactivity that allows for its use as a monomer in various polymerization processes and as a key intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and an exploration of its relevance in materials science and potential, though currently limited, role in drug development.

Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-ethenyl-4-methoxybenzene[2]
Synonyms 4-Vinylanisole, p-Methoxystyrene[2][3]
CAS Number 637-69-4[3]
Molecular Formula C₉H₁₀O[3]
Molecular Weight 134.18 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Density 1.009 g/mL at 25 °C[4]
Melting Point 2 °C[4]
Boiling Point 205 °C (at 760 mmHg); 41-42 °C (at 0.5 mmHg)[1][4]
Flash Point 77 °C (170.6 °F)[4]
Refractive Index (n²⁰/D) 1.562[4]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[5]
Solubility Slightly miscible with methanol.[4]
LogP 2.874 (estimated)[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the vinyl group and the electron-donating methoxy group on the aromatic ring.

Reactivity of the Vinyl Group: The double bond of the vinyl group is susceptible to a variety of addition reactions, including:

  • Polymerization: this compound readily undergoes polymerization via free-radical, cationic, and anionic mechanisms to form poly(this compound).[6] This is one of its most significant chemical properties and is discussed in detail in Section 4.

  • Addition Reactions: The vinyl group can participate in reactions such as hydroformylation, hydroboration, and epoxidation, allowing for the introduction of a wide range of functional groups.[6]

Reactivity of the Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This enhances the reactivity of the benzene ring towards electrophiles.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of p-methoxyacetophenone to the corresponding alcohol, followed by dehydration. Another notable method is the Wittig reaction.

Synthesis from p-Methoxyacetophenone

This two-step process is a widely used laboratory and industrial method for preparing this compound.[5][7]

Step 1: Reduction of p-Methoxyacetophenone to 1-(4-methoxyphenyl)ethanol

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-methoxyacetophenone (1 equivalent) in a suitable alcoholic solvent such as industrial alcohol.[7]

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) (0.3 equivalents), in portions while maintaining the reaction temperature between 20-40°C.[5][7]

  • Stir the reaction mixture for approximately 6 hours.[5]

  • After the reaction is complete, add an equal volume of water to quench the excess reducing agent and hydrolyze the borate complex.[5]

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).[5]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(4-methoxyphenyl)ethanol.[5]

Step 2: Dehydration of 1-(4-methoxyphenyl)ethanol to this compound

  • In a distillation apparatus, place the crude 1-(4-methoxyphenyl)ethanol obtained from the previous step.

  • Add a catalytic amount of a dehydrating agent, such as potassium hydrogen sulfate (KHSO₄), activated alumina, or phosphoric acid.[7]

  • Heat the mixture to 160-190°C under reduced pressure (e.g., 20-50 mmHg).[7]

  • The product, this compound, will distill as it is formed.

  • Collect the crude product and purify by vacuum rectification (e.g., at 50-90°C and 0-1 mmHg) to obtain pure this compound.[7]

Synthesis_from_p_Methoxyacetophenone p_methoxyacetophenone p-Methoxyacetophenone reduction Reduction p_methoxyacetophenone->reduction NaBH4 or KBH4, Alcohol alcohol 1-(4-methoxyphenyl)ethanol reduction->alcohol dehydration Dehydration alcohol->dehydration KHSO4, Heat, Vacuum methoxystyrene This compound dehydration->methoxystyrene

Caption: Synthesis of this compound from p-Methoxyacetophenone.

Synthesis via the Wittig Reaction

The Wittig reaction provides an alternative route to this compound, typically starting from p-methoxybenzaldehyde.[5]

  • Prepare the phosphonium ylide by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous ether solvent under an inert atmosphere.

  • To the resulting ylide solution, add p-methoxybenzaldehyde (1 equivalent) dropwise at a low temperature (e.g., 0°C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Caption: Synthesis of this compound via the Wittig Reaction.

Polymerization of this compound

This compound is a valuable monomer for the synthesis of polymers with tailored properties. It can be polymerized through various mechanisms.

Free-Radical Polymerization

This is a common method for polymerizing vinyl monomers.

  • Dissolve this compound (monomer) in a suitable solvent (e.g., toluene) in a reaction vessel.

  • Add a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[8]

  • Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) to initiate polymerization.

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

  • Terminate the reaction by cooling the mixture and precipitating the polymer in a non-solvent, such as methanol.

  • Filter and dry the resulting poly(this compound).

Free_Radical_Polymerization cluster_steps Free-Radical Polymerization Steps initiation Initiation (Initiator decomposition to form radicals) propagation Propagation (Radical adds to monomer, chain grows) initiation->propagation termination Termination (Radical chains combine or disproportionate) propagation->termination polymer Poly(this compound) termination->polymer monomer This compound Monomer monomer->propagation initiator Radical Initiator (e.g., AIBN) initiator->initiation

Caption: Workflow of Free-Radical Polymerization of this compound.

Cationic Polymerization

The electron-donating methoxy group makes this compound particularly well-suited for cationic polymerization.

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in a dry, non-protic solvent (e.g., dichloromethane or toluene) and cool to the desired temperature (e.g., 0°C to -78°C).[4]

  • Initiate the polymerization by adding a Lewis acid initiator (e.g., SnCl₄, BF₃·OEt₂) and a co-initiator (e.g., a trace amount of water or an alcohol).[4]

  • Allow the polymerization to proceed for the specified time.

  • Quench the reaction by adding a protic solvent, such as methanol.[4]

  • Precipitate the polymer in a large excess of a non-solvent (e.g., methanol), filter, and dry to obtain poly(this compound).

Relevance in Drug Development and Biological Systems

The direct application of this compound in drug development or its interaction with biological signaling pathways is not extensively documented in the current scientific literature. Its primary relevance to the pharmaceutical industry lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules that may have biological activity.[6]

Metabolism

While there is a lack of specific data on the metabolism of this compound, studies on the related compound, styrene, provide some insights. Styrene is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2B6, to form styrene oxide.[9][10] A minor metabolic pathway for styrene involves ring oxidation to 4-vinylphenol.[10][11] It is plausible that this compound could also be a substrate for CYP enzymes, potentially leading to O-demethylation to form 4-vinylphenol or epoxidation of the vinyl group. However, further research is needed to elucidate the specific metabolic fate of this compound.

Studies on 4-vinylphenol, a potential metabolite, have shown that it is further metabolized by CYP2E1 and CYP2F2.[11]

Biological Activity

There is limited information on the specific biological activities of this compound. Some nitrostyrene derivatives containing a methoxy group have been investigated for their anticancer properties, suggesting that the methoxystyrene scaffold could be a starting point for the design of new therapeutic agents.[12] For instance, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene has been shown to inhibit tumorigenesis in colorectal cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[12]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. It should be stored in a cool, dry place away from sources of ignition.

Conclusion

This compound is a valuable chemical with well-characterized physical and chemical properties. Its dual reactivity, stemming from the vinyl group and the activated aromatic ring, makes it a cornerstone monomer in polymer science and a versatile building block in organic synthesis. While its direct role in drug development and interaction with biological systems is an area that requires further investigation, its utility as a synthetic intermediate provides an indirect link to the pharmaceutical sciences. The detailed protocols provided in this guide offer a practical resource for researchers working with this important compound.

References

Spectroscopic Profile of 4-Methoxystyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-methoxystyrene, a significant monomer in polymer chemistry and a valuable intermediate in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's structural characteristics.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic, vinylic, and methoxy protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.35d8.52HAr-H (ortho to -OCH₃)
6.86d8.52HAr-H (meta to -OCH₃)
6.66dd17.5, 10.91HVinylic-H
5.61d17.51HVinylic-H (trans)
5.12d10.91HVinylic-H (cis)
3.81s-3H-OCH₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon framework of this compound.[1]

Chemical Shift (δ) ppmAssignment
159.5Ar-C (-OCH₃)
136.3Vinylic-CH
130.9Ar-C (quaternary)
127.3Ar-CH (ortho to -OCH₃)
114.0Ar-CH (meta to -OCH₃)
111.3Vinylic-CH₂
55.2-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[2]

Wavenumber (cm⁻¹)IntensityAssignment
3053Medium=C-H stretch (aromatic and vinylic)
2930, 2855MediumC-H stretch (methyl)
1628StrongC=C stretch (vinylic)
1608, 1510StrongC=C stretch (aromatic)
1245StrongC-O-C stretch (asymmetric)
1035StrongC-O-C stretch (symmetric)
990, 905Strong=C-H bend (vinylic out-of-plane)
830StrongAr-H bend (para-disubstituted out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).[3]

m/zRelative Intensity (%)Assignment
134100[M]⁺ (Molecular ion)
11980[M - CH₃]⁺
9150[M - CH₃ - CO]⁺ or [C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺ (Phenyl cation)
6320[C₅H₃]⁺
5115[C₄H₃]⁺

Experimental Protocols

The following sections describe the general methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz NMR spectrometer.[4]

¹H NMR Acquisition:

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 3.0 s

  • Spectral Width: 16 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1.5 s

  • Spectral Width: 200 ppm

  • Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in methanol at a concentration of approximately 1 µg/mL.

Instrumentation: Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Mass Range: m/z 40-400

Workflow Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Methanol for MS) Sample->Dissolution ThinFilm Prepare neat thin film (for IR) Sample->ThinFilm NMR NMR Spectrometer Dissolution->NMR MS GC-MS Dissolution->MS IR FTIR Spectrometer ThinFilm->IR ProcessNMR Fourier Transform, Phase Correction, Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction, Peak Picking IR->ProcessIR ProcessMS Library Search, Fragmentation Analysis MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Experiment_Workflow NMR Experimental Workflow A Prepare Sample (Dissolve in CDCl3) B Transfer to NMR Tube A->B C Insert Sample into Spectrometer B->C D Lock & Shim C->D E Set Up Acquisition Parameters D->E F Acquire Data (FID) E->F G Process Data (Fourier Transform) F->G H Phase & Baseline Correction G->H I Reference Spectrum (TMS) H->I J Integrate & Pick Peaks I->J K Analyze Spectrum J->K

Caption: A detailed workflow for conducting an NMR experiment.

References

Health and Safety Considerations for 4-Methoxystyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the supplier and follow all institutional and regulatory safety protocols.

Executive Summary

4-Methoxystyrene, also known as 4-vinylanisole, is a combustible liquid that presents moderate health hazards, primarily causing skin and eye irritation.[1] While comprehensive toxicological data for this compound is limited, information from its structural analogs, styrene and anisole, suggests that it should be handled with care to avoid potential systemic effects. This guide provides a detailed overview of the known health and safety considerations for this compound, including its physicochemical properties, handling and storage procedures, personal protective equipment recommendations, and emergency measures. In the absence of specific toxicity studies on this compound, this guide also includes a toxicological assessment of related compounds and outlines standard experimental protocols for toxicity testing.

Physicochemical and Hazard Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

Physical and Chemical Properties
PropertyValueReference
CAS Number 637-69-4[2][3]
Molecular Formula C₉H₁₀O[3]
Molecular Weight 134.18 g/mol [3]
Appearance Clear colorless to yellow liquid[3][4]
Odor Sweet, aromatic[4]
Boiling Point 41-42 °C at 0.5 mmHg[4]
Melting Point 2 °C[4]
Flash Point 76 - 77 °C (170 °F)
Density 1.002 - 1.009 g/mL at 20-25 °C[4]
Solubility Slightly miscible with methanol. Insoluble in water.[4][5]
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

(Data sourced from aggregated GHS information provided to ECHA)[1]

Toxicological Profile

Direct and comprehensive toxicological data for this compound is largely unavailable in published literature. Safety Data Sheets consistently report that the toxicological properties have not been fully investigated, and no LD50 or LC50 values are available. Therefore, a precautionary approach is warranted, and an assessment of structurally related compounds is provided for context.

Known Health Effects of this compound

The primary known health effects are related to direct contact:

  • Skin Irritation: Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.[6]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Inhalation: May cause respiratory tract irritation.[6]

  • Ingestion: While not a primary route of occupational exposure, ingestion may be harmful.

Toxicological Data of Structurally Related Compounds

To better understand the potential hazards of this compound, it is useful to review the toxicology of its parent compounds, styrene and anisole.

CompoundOral LD50 (Rat)Key Toxicological Endpoints
Styrene ~5000 mg/kgNervous System: CNS depression (headache, dizziness, fatigue), neurotoxicity with chronic exposure.[6][7][8][9] Respiratory: Irritation of the nose and throat.[6][7][9] Dermal/Ocular: Skin and eye irritation.[6][7] Carcinogenicity: Classified as a possible human carcinogen (IARC Group 2A).[9]
Anisole 3700 mg/kgDermal/Ocular: Skin and eye irritation.[5][10][11] Inhalation: Nose and throat irritation.[11] Nervous System: Dizziness, lightheadedness.[11] Mutagenicity: Limited evidence of non-lethal mutagenic effects.[10]

This comparative data suggests that in addition to the known irritant effects of this compound, researchers should be mindful of the potential for neurotoxic effects with significant or prolonged exposure, a hazard associated with the styrene moiety.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure. The following PPE is generally recommended:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible.
Skin Protection Chemically resistant gloves (e.g., Viton®, Butyl rubber). Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage Procedures
  • Ventilation: Handle in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[12] Use spark-proof tools.[12]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[12]

  • Storage Conditions: Store in a cool, dry, well-ventilated place in tightly sealed containers.[13] Recommended storage temperature is ≤ 20°C.[2][4]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15][16] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[15] Flush skin with plenty of soap and water for at least 15 minutes.[16] Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air at once.[14][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[17] Seek immediate medical attention.
Fire and Explosion Hazards

This compound is a combustible liquid. Vapors can form explosive mixtures with air.[12]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[11][18][19]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Hazardous Combustion Products: Produces carbon monoxide and carbon dioxide upon combustion.[11]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Hazard Assessment

OECD TG 423: Acute Oral Toxicity – Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

  • Principle: A stepwise procedure is used with three animals of a single sex per step.[20] Depending on the mortality and/or moribundity of the animals, a decision is made to either stop testing, dose at a lower or higher fixed dose, or dose additional animals. The objective is to identify a dose that causes mortality in some animals to classify the substance.[20][21]

  • Animal Model: Typically, young adult female rats are used.[22]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[22]

    • A necropsy is performed on all animals at the end of the observation period.

  • Classification: The substance is classified into one of the GHS categories based on the observed mortality at specific dose levels (e.g., 5, 50, 300, 2000 mg/kg).[22]

OECD TG 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for the assessment of dermal irritation and corrosion.

  • Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[23][24] Untreated skin serves as a control.

  • Procedure:

    • Approximately 24 hours before the test, fur is removed from the dorsal area of the animal.

    • A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a small patch of skin (approx. 6 cm²).[23]

    • The test site is covered with a gauze patch for a 4-hour exposure period.[23]

    • After exposure, the residual substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and the lesions are scored. Observations continue for 14 days to assess reversibility.[23][25]

OECD TG 405: Acute Eye Irritation/Corrosion

This test guideline is used to assess the potential for a substance to cause eye irritation or corrosion.

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[26][27][28] The other eye remains untreated and serves as a control.

  • Procedure:

    • A single animal is used for an initial test.

    • A measured dose (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac.[29]

    • The eyes are examined and scored for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[26][27][30]

    • If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[26][27][29]

    • The observation period is typically up to 21 days to determine the reversibility of any effects.[27]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Setup_Work_Area Set up in Chemical Fume Hood Gather_PPE->Setup_Work_Area Dispense_Chemical Dispense this compound Setup_Work_Area->Dispense_Chemical Perform_Experiment Perform Experimental Procedure Dispense_Chemical->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Designated Hazardous Waste Container Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General laboratory workflow for handling this compound.

G First Aid Decision Tree for Exposure Exposure Chemical Exposure Occurs Route Identify Route of Exposure Exposure->Route Skin Skin Contact Route->Skin Skin Eyes Eye Contact Route->Eyes Eyes Inhalation Inhalation Route->Inhalation Inhalation Action_Skin Remove Contaminated Clothing Flush with Soap & Water for 15+ min Skin->Action_Skin Action_Eyes Flush with Water for 15+ min Remove Contact Lenses Eyes->Action_Eyes Action_Inhalation Move to Fresh Air Inhalation->Action_Inhalation Seek_Medical_Attention Seek Medical Attention Action_Skin->Seek_Medical_Attention If irritation persists Action_Eyes->Seek_Medical_Attention Immediately Action_Inhalation->Seek_Medical_Attention If symptoms persist

Caption: Decision tree for first aid response to exposure.

G Spill Response Logic Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Minor Minor Spill Assess->Minor Small & Controllable Major Major Spill Assess->Major Large or Uncontrolled Action_Minor Alert personnel in immediate area Contain with absorbent material Clean up with appropriate PPE Minor->Action_Minor Action_Major Evacuate immediate area Alert EH&S / Emergency Services Prevent entry Major->Action_Major Dispose Dispose of cleanup materials as hazardous waste Action_Minor->Dispose

Caption: Logical flow for responding to a chemical spill.

References

A Technical Guide to Commercial 4-Methoxystyrene: Purity, Analysis, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, purity grades, and analytical methodologies for 4-Methoxystyrene (also known as 4-vinylanisole). As a critical building block in organic synthesis and polymer chemistry, understanding the quality and specifications of commercially available this compound is paramount for reproducible and reliable research and development.

Commercial Sources and Purity Grades

This compound is readily available from a variety of chemical suppliers, catering to a range of research and manufacturing needs. The compound is typically offered in several purity grades, with the most common being determined by Gas Chromatography (GC). Most commercial preparations are stabilized to prevent polymerization, with 4-tert-butylcatechol (TBC) being a frequently used inhibitor.

Below is a summary of major suppliers and the typical purity grades they offer for this compound (CAS 637-69-4).

SupplierPurity GradeAnalysis MethodNotes
Sigma-Aldrich (Merck) ≥97.5%GC-
97%-Synonym: 4-Vinylanisole
TCI America >98.0%[1]GCStabilized with TBC[1]
Thermo Scientific Chemicals 96%GCStabilized with 0.1% 4-tert-Butylcatechol
Apollo Scientific 98%-Stabilized with TBC
Henan Sunlake Enterprise Corp. 98%[2]--
Chem-Impex International 98%--

This table is a representative summary and may not be exhaustive. Researchers should always consult the supplier's specific product documentation and Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

The purity of this compound is predominantly determined by Gas Chromatography with a Flame Ionization Detector (GC-FID). While specific parameters may vary slightly between laboratories and instrumentation, the following protocol outlines a typical methodology for this analysis, based on standard practices for analyzing styrene and its derivatives.[3][4][5]

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Principle: The sample is vaporized and injected into a capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase. The separated components are then detected by a Flame Ionization Detector (FID), and the resulting peak areas are used to calculate the percentage purity.

Instrumentation and Reagents:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of aromatic compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Gases for FID: Hydrogen and Air, high purity.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL autosampler vials with septa.

  • Solvent: Dichloromethane or a suitable high-purity solvent.

  • This compound Standard: A certified reference material of known purity.

Chromatographic Conditions (Typical):

ParameterValue
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Split Ratio 50:1
Injection Volume 1 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare a sample solution of the this compound to be analyzed at the same concentration as the standard solution.

  • Injection: Inject the standard and sample solutions into the GC system.

  • Data Acquisition: Record the chromatograms for both the standard and the sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms based on its retention time, confirmed by the injection of the standard.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the this compound sample using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control (QC) workflow for a commercial chemical reagent like this compound, from receipt of the raw material to the final product release.

QC_Workflow cluster_0 Receiving and Quarantine cluster_1 Quality Control Testing cluster_2 Data Review and Disposition raw_material Receipt of Raw Material quarantine Quarantine raw_material->quarantine documentation_review Documentation Review (CoA, MSDS) quarantine->documentation_review sampling Representative Sampling documentation_review->sampling gc_analysis Purity Analysis (GC-FID) sampling->gc_analysis identity_test Identity Confirmation (e.g., FTIR) sampling->identity_test other_tests Other Physical/Chemical Tests sampling->other_tests data_review Review of Test Results gc_analysis->data_review identity_test->data_review other_tests->data_review pass_fail Comparison to Specifications data_review->pass_fail release Product Release pass_fail->release Pass rejection Product Rejection pass_fail->rejection Fail

Caption: Quality Control Workflow for this compound.

This guide provides a foundational understanding of the commercial landscape and quality assessment of this compound. For critical applications, it is imperative to obtain lot-specific data from the supplier and, if necessary, perform independent verification of purity and identity.

References

A Technical Guide to Poly(4-methoxystyrene): From Synthesis to Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(4-methoxystyrene) (P4MS) is a versatile polymer that is gaining increasing interest in advanced research fields, particularly in drug development and material science. Its unique properties, stemming from the presence of a methoxy group on the phenyl ring, offer advantages over its parent polymer, polystyrene. These include enhanced thermal stability, altered solubility, and the potential for specific interactions, making it a promising candidate for a variety of specialized applications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of P4MS, with a focus on its utility for drug delivery, tissue engineering, and diagnostics. Detailed experimental protocols for its synthesis and the fabrication of nanoparticle systems are provided, along with a summary of its key quantitative data.

Introduction

Poly(this compound) is a derivative of polystyrene characterized by a methoxy group at the para position of the styrene monomer. This substitution significantly influences the polymer's physical and chemical properties, distinguishing it from polystyrene and opening up new avenues for its application.[1] The electron-donating nature of the methoxy group can alter the reactivity of the monomer in polymerization and impart unique characteristics to the resulting polymer, such as increased thermal stability and modified optical and chemical resistance.[1] These features make P4MS an attractive material for high-performance applications, including specialty coatings and advanced plastics.[1] In the biomedical field, the hydrophobicity and aromatic nature of the polymer backbone, combined with the potential for hydrogen bonding via the methoxy group, make P4MS a subject of interest for drug delivery systems, tissue engineering scaffolds, and diagnostic tools.[1][2] This guide will delve into the technical details of P4MS, providing researchers with the foundational knowledge to explore its potential in their respective fields.

Synthesis of Poly(this compound)

The synthesis of P4MS can be achieved through various polymerization techniques, with the choice of method determining the polymer's molecular weight, polydispersity index (PDI), and architecture.[1] Controlled polymerization techniques are particularly valuable for creating well-defined polymers for biomedical applications.

Living Anionic Polymerization

Living anionic polymerization is a powerful method for producing P4MS with a narrow molecular weight distribution and controlled molecular weight.[3] The polymerization is typically initiated by an organolithium compound, such as sec-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C).[3] The absence of termination and chain transfer reactions allows for the synthesis of well-defined homopolymers and block copolymers.[4] For instance, sequential addition of styrene followed by this compound can be used to create poly(styrene-b-4-methoxystyrene) block copolymers.[5]

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a more versatile and less stringent approach to synthesizing P4MS.[1][2]

  • Atom Transfer Radical Polymerization (ATRP): ATRP allows for the polymerization of a wide range of functional monomers under relatively mild conditions.[6] The polymerization of this compound via ATRP can be initiated using an alkyl halide in the presence of a transition metal complex (e.g., a copper halide with a ligand).[7] This method provides good control over the polymer's molecular weight and PDI.[8][9]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP technique that can be used to synthesize P4MS with complex architectures.[10] The process involves a conventional radical polymerization in the presence of a RAFT agent, which mediates the polymerization to achieve controlled characteristics. Metal-free RAFT cationic polymerization of this compound has also been reported.[11]

Living Cationic Polymerization

Visible light-controlled living cationic polymerization of this compound has been demonstrated, offering spatial and temporal control over the polymerization process.[11][12] This technique often employs a photocatalyst and a chain transfer agent to achieve living characteristics, such as predictable molar mass and low PDI.[11]

Properties of Poly(this compound)

The methoxy substitution imparts several key properties to P4MS that are advantageous for various applications.

Physical and Chemical Properties

P4MS is a hydrophobic polymer soluble in organic solvents like DMF, THF, toluene, and chloroform, and it precipitates in methanol, ethanol, and water.[3] It exhibits enhanced thermal stability compared to polystyrene.[1]

PropertyValueReferences
Glass Transition Temperature (Tg) 113 °C[13]
Refractive Index (nD20) 1.5967[14]
Density 1.002 g/cm³ at 20 °C[15]
Boiling Point (monomer) ~205 °C[16]
Flash Point (monomer) 76 °C[15]
Biocompatibility and Degradation

The biocompatibility of P4MS is a critical aspect for its use in biomedical applications. While data specific to P4MS is limited, studies on polystyrene and its derivatives provide some insights. Polystyrene nanoparticles have been shown to be taken up by various cell types and can induce inflammatory responses and cytotoxicity, often depending on particle size, surface charge, and concentration.[5][17] The surface chemistry of polystyrene nanoparticles plays a fundamental role in their interaction with blood components, such as platelets.[18][19]

The degradation of polystyrene is generally slow.[17] Enzymatic degradation of polystyrene by certain microorganisms has been reported, with enzymes like cytochrome P450s, alkane hydroxylases, and monooxygenases being implicated in breaking down the polymer chain.[2][20] However, the specific degradation pathways and products of P4MS in a biological environment require further investigation.

Research Applications in Drug Development

The properties of P4MS make it a promising material for various applications in drug development, primarily in the formulation of drug delivery systems.

Nanoparticle-Based Drug Delivery

Amphiphilic block copolymers containing a hydrophobic P4MS block and a hydrophilic block (e.g., polyethylene glycol, PEG) can self-assemble in aqueous solutions to form micelles or nanoparticles.[21][22] These nanostructures have a core-shell architecture, where the hydrophobic P4MS core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous media and can prolong circulation time in the body.[21] The principles of forming such nanoparticles from polystyrene-based block copolymers are well-established and can be applied to P4MS.[19]

Nanoparticle_Formulation cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Drug Delivery Application P4MS Poly(this compound) Synthesis (e.g., Anionic, ATRP, RAFT) Copolymer Block Copolymer Formation (e.g., with PEG) P4MS->Copolymer Dissolve Dissolve Copolymer & Drug in Organic Solvent Copolymer->Dissolve Dispersion Add to Aqueous Phase (Nanoprecipitation/Solvent Evaporation) Dissolve->Dispersion SelfAssembly Self-Assembly into Core-Shell Nanoparticles Dispersion->SelfAssembly Purification Purification & Characterization SelfAssembly->Purification Uptake Cellular Uptake (Endocytosis) Purification->Uptake Release Controlled Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: General workflow for drug delivery nanoparticle formulation using P4MS block copolymers.
Cellular Interactions and Uptake

The cellular uptake of nanoparticles is a critical step in drug delivery. For polystyrene-based nanoparticles, uptake is known to occur via endocytosis and is influenced by particle size and surface charge.[3] Generally, cationic nanoparticles are taken up more readily by non-phagocytic cells, while anionic nanoparticles are preferred by phagocytic cells.[3] The methoxy group in P4MS could potentially influence protein adsorption (the "protein corona") on the nanoparticle surface, which in turn affects cellular recognition and uptake.[23]

Cellular_Response NP P4MS Nanoparticle Cell Target Cell NP->Cell Interaction Endocytosis Endocytosis Cell->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome InflammatoryResponse Potential Inflammatory Response (e.g., Cytokine Release) Endocytosis->InflammatoryResponse Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release (e.g., pH-triggered) Endosome->DrugRelease Lysosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Cellular uptake and potential downstream effects of P4MS nanoparticles.
Functionalization for Targeted Delivery and Sensing

The P4MS polymer offers sites for chemical modification, which can be exploited for targeted drug delivery and biosensing applications.[1][2] The aromatic ring can be functionalized to attach targeting ligands (e.g., antibodies, peptides) that direct the nanoparticles to specific cells or tissues. Furthermore, the polymer can be incorporated into sensor platforms, where its interaction with analytes can be detected.[9] Polystyrene surfaces can be modified to immobilize biological recognition elements for biosensor development.[24]

Potential in Tissue Engineering and Diagnostics

While less explored, P4MS holds potential in tissue engineering and diagnostics. Its hydrophobic nature and processability could be utilized in the fabrication of scaffolds for tissue regeneration. Copolymers of P4MS with biocompatible and biodegradable polymers could offer a way to tune the mechanical properties and degradation rate of these scaffolds. In diagnostics, P4MS-based nanoparticles can be loaded with imaging agents for in vivo tracking or functionalized for use as probes in cellular imaging.

Experimental Protocols

Synthesis of Poly(this compound) via Living Anionic Polymerization
  • Materials: this compound monomer, tetrahydrofuran (THF, anhydrous), sec-butyllithium initiator, methanol. All glassware should be rigorously dried and the reaction carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

  • Procedure:

    • Purify the this compound monomer by distillation under reduced pressure to remove inhibitors.

    • In a flame-dried Schlenk flask, dissolve the desired amount of purified this compound in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the calculated amount of sec-butyllithium initiator via syringe. The amount of initiator will determine the target molecular weight.

    • Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-2 hours). The solution will typically develop a characteristic color indicating the presence of living anionic chain ends.

    • Terminate the polymerization by adding a small amount of degassed methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

    • Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.

Synthesis of P4MS via Atom Transfer Radical Polymerization (ATRP)
  • Materials: this compound monomer, ethyl α-bromoisobutyrate (EBiB) initiator, copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) ligand, anisole (solvent).

  • Procedure:

    • To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three cycles of vacuum and backfilling with an inert gas.

    • Add the this compound monomer, anisole, and PMDETA ligand to the flask via degassed syringes.

    • Stir the mixture to allow the formation of the copper-ligand complex.

    • Initiate the polymerization by adding the EBiB initiator.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the desired reaction time.

    • To stop the polymerization, cool the flask and expose the mixture to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Preparation of P4MS-based Nanoparticles by Nanoprecipitation
  • Materials: Amphiphilic block copolymer (e.g., PEG-b-P4MS), a water-miscible organic solvent (e.g., THF or acetone), deionized water, and the hydrophobic drug to be encapsulated.

  • Procedure:

    • Dissolve the block copolymer and the hydrophobic drug in the organic solvent.[25]

    • In a separate container, place the desired volume of deionized water, which may contain a surfactant for stabilization.[25]

    • Add the organic solution dropwise to the aqueous phase under constant stirring.[25]

    • Nanoparticles will form instantaneously upon the displacement of the organic solvent.

    • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

    • The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any remaining free drug or solvent.[26]

Conclusion

Poly(this compound) is a polymer with significant potential for advanced research applications, particularly in the realm of drug development. Its synthesis can be well-controlled using modern polymerization techniques, allowing for the creation of tailored materials with specific molecular weights and architectures. While direct research into its biomedical applications is still emerging, the established principles of using polystyrene-based materials for drug delivery provide a strong foundation for exploring the utility of P4MS. The presence of the methoxy group offers a handle for tuning the polymer's properties and for further functionalization. Future research should focus on a thorough evaluation of the biocompatibility, degradation, and in vivo performance of P4MS-based systems to fully realize their potential in medicine and beyond.

References

The Methoxy Group's Directing Hand: An In-depth Technical Guide to its Role in Styrene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methoxy (-OCH₃) group onto the styrene monomer unit profoundly influences its polymerization behavior, offering a versatile tool for tuning polymer properties. This electron-donating substituent alters the electronic and steric environment of the vinyl group and the aromatic ring, thereby impacting the kinetics and mechanisms of cationic, anionic, and radical polymerization pathways. This technical guide provides a comprehensive overview of the role of the methoxy group in styrene polymerization, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the strategic design and synthesis of advanced polymeric materials.

The Electronic and Steric Influence of the Methoxy Group

The methoxy group is a strong electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom, which delocalizes into the aromatic ring. This effect is most pronounced when the methoxy group is in the para position, followed by the ortho position, and has a weaker inductive electron-withdrawing effect from the meta position. These electronic effects have significant consequences for the stability of the intermediates formed during polymerization.

  • Cationic Polymerization: The electron-donating nature of the methoxy group, particularly at the ortho and para positions, stabilizes the carbocationic propagating species through resonance. This stabilization generally leads to a significant increase in the rate of cationic polymerization compared to unsubstituted styrene.

  • Anionic Polymerization: Conversely, the electron-donating methoxy group destabilizes the carbanionic propagating species. This leads to a decrease in the rate of anionic polymerization for methoxystyrenes compared to styrene.

  • Radical Polymerization: The effect of the methoxy group in radical polymerization is more subtle. While it can influence the reactivity of the monomer and the stability of the resulting radical, the effect on the overall polymerization rate is less dramatic than in ionic polymerizations.

Steric hindrance from the methoxy group, especially at the bulky ortho position, can also play a role by impeding the approach of the monomer to the growing polymer chain, potentially affecting the polymerization rate and the tacticity of the resulting polymer.

Quantitative Data on Polymerization and Polymer Properties

The position of the methoxy group on the styrene ring has a quantifiable impact on the polymerization kinetics and the properties of the resulting polymer. The following tables summarize key data for the polymerization of styrene and its methoxy-substituted isomers.

MonomerPolymerization TypeRate Constant (kp) (L mol⁻¹ s⁻¹)Reference
StyreneAnionic> 4.0 x 10⁴ (free anion)[1]
p-MethoxystyreneAnionic4.0 x 10⁴ (free anion)[1]
StyreneRadicalVaries with temperature and initiator[2][3]
p-MethoxystyreneCationic (Living)-[4][5]
MonomerPolymerization TypeMn ( g/mol )PDI (Mw/Mn)Reference
p-MethoxystyreneCationic (Living)6,800 - 7,7001.15 - 1.35[6]
p-MethoxystyreneCationic (Living)6,9301.47[5]
StyreneAnionic (Living)Controllable≤ 1.15[7]
p-MethoxystyreneAnionic (Living)Controllable~1.25[8]
StyreneRadical (ATRP)Controllable1.05 - 1.2[9]
p-MethoxystyreneRadical (ATRP)ControllableSide reactions noted[9]

Table 2: Typical Molecular Weights (Mn) and Polydispersity Indices (PDI). Living/controlled polymerization techniques allow for predictable molecular weights and narrow polydispersity indices.

PolymerGlass Transition Temperature (Tg) (°C)Reference
Polystyrene100[10]
Poly(4-methoxystyrene)113[Sigma-Aldrich]
Poly(methacrylates) with increasing methoxy groupsIncreases with the number of -OCH₃ groups[11]

Table 3: Glass Transition Temperatures (Tg). The Tg of poly(this compound) is slightly higher than that of polystyrene. For related polymethacrylates, an increase in the number of methoxy groups on the aromatic ring leads to a significant increase in Tg[11].

Experimental Protocols

Detailed methodologies for the polymerization of methoxystyrenes are crucial for reproducible and controlled synthesis. Below are representative protocols for living cationic and atom transfer radical polymerization.

Living Cationic Polymerization of p-Methoxystyrene (Visible Light-Controlled)

This protocol is adapted from a visible light-controlled living cationic polymerization of p-methoxystyrene.

Materials:

  • p-Methoxystyrene (p-MOS) (monomer)

  • Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (photocatalyst, OPC)

  • Phosphate-based chain transfer agent (CTA)

  • Dichloromethane (CH₂Cl₂) and Diethyl ether (Et₂O) (solvents)

  • Argon or Nitrogen gas

  • 5W, 532 nm LED light source

Procedure:

  • The polymerization is conducted in a sealed vessel under an inert atmosphere (argon or nitrogen).

  • The reaction is carried out at room temperature in a solvent mixture of CH₂Cl₂ and Et₂O (e.g., 99/1 vol%).

  • The photocatalyst and chain transfer agent are dissolved in the solvent mixture.

  • The p-methoxystyrene monomer is added to the solution.

  • The reaction is initiated by irradiating the mixture with a 5W, 532 nm LED light source.

  • The polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion and polymer molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • The polymerization can be stopped by turning off the light source and/or by adding a quenching agent like methanol.

Atom Transfer Radical Polymerization (ATRP) of Styrene (Adaptable for Methoxystyrene)

This is a general protocol for ATRP of styrene that can be adapted for methoxystyrene isomers.

Materials:

  • Styrene or methoxystyrene (monomer), inhibitor removed

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add CuBr and a magnetic stir bar.

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon or nitrogen.

  • Add the monomer, ligand, and solvent to the flask via syringe under an inert atmosphere.

  • Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Add the initiator via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitor the reaction by taking samples periodically for analysis by ¹H NMR and GPC.

  • To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • The polymer can be purified by dissolving it in a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., methanol).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for the polymerization of methoxystyrene.

Cationic Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Chain Transfer) cluster_methoxy Role of Methoxy Group Initiator Initiator (e.g., H⁺) Carbocation Stabilized Carbocation Initiator->Carbocation Attack on vinyl group Monomer p-Methoxystyrene Monomer->Carbocation GrowingChain Growing Polymer Chain (Cationic) Carbocation->GrowingChain ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Addition of monomer NewMonomer p-Methoxystyrene NewMonomer->ElongatedChain TerminatedChain Terminated Polymer ElongatedChain->TerminatedChain Proton transfer TransferAgent Transfer Agent (e.g., H₂O) TransferAgent->TerminatedChain Methoxy p-OCH₃ Stabilization Resonance Stabilization Methoxy->Stabilization Stabilization->Carbocation Enhances stability Stabilization->GrowingChain Stabilizes propagating species

Caption: Cationic polymerization mechanism of p-methoxystyrene.

Anionic Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Living Polymerization) cluster_methoxy Role of Methoxy Group Initiator Initiator (e.g., BuLi) Carbanion Destabilized Carbanion Initiator->Carbanion Nucleophilic attack Monomer p-Methoxystyrene Monomer->Carbanion GrowingChain Growing Polymer Chain (Anionic) Carbanion->GrowingChain ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Addition of monomer NewMonomer p-Methoxystyrene NewMonomer->ElongatedChain LivingPolymer Living Polymer ElongatedChain->LivingPolymer TerminatedPolymer Terminated Polymer LivingPolymer->TerminatedPolymer Addition of quenching agent QuenchingAgent Quenching Agent (e.g., MeOH) QuenchingAgent->TerminatedPolymer Methoxy p-OCH₃ Destabilization Electron Donation Methoxy->Destabilization Destabilization->Carbanion Destabilizes carbanion Destabilization->GrowingChain Destabilizes propagating species

Caption: Anionic polymerization mechanism of p-methoxystyrene.

Radical Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_methoxy Role of Methoxy Group Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Decomposition MonomerRadical Monomer Radical Radical->MonomerRadical Addition to monomer Monomer p-Methoxystyrene Monomer->MonomerRadical GrowingChain Growing Polymer Chain (Radical) MonomerRadical->GrowingChain ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Addition of monomer NewMonomer p-Methoxystyrene NewMonomer->ElongatedChain TwoChains Two Growing Chains DeadPolymer Dead Polymer TwoChains->DeadPolymer Combination or Disproportionation Methoxy p-OCH₃ RadicalStability Influence on Radical Stability Methoxy->RadicalStability RadicalStability->GrowingChain Slight stabilization

Caption: Radical polymerization mechanism of p-methoxystyrene.

General Experimental Workflow for Controlled Polymerization

G Start Start: Reagent Preparation & Purification Setup Reaction Setup under Inert Atmosphere Start->Setup Degas Degassing of Monomer and Solvents Setup->Degas Initiation Initiator/Catalyst Addition Degas->Initiation Polymerization Polymerization at Controlled Temperature Initiation->Polymerization Monitoring Monitoring (NMR, GPC) Polymerization->Monitoring Termination Termination/Quenching Polymerization->Termination Purification Purification (Precipitation) Termination->Purification Characterization Polymer Characterization (Mn, PDI, Tg) Purification->Characterization End End: Final Polymer Product Characterization->End

Caption: General workflow for controlled polymerization.

Conclusion

The methoxy group serves as a powerful and versatile functional handle in the polymerization of styrene. Its electron-donating nature significantly enhances the rate of cationic polymerization while retarding anionic polymerization, providing clear pathways for selective polymerization mechanisms. In radical polymerization, its effects are more nuanced but still offer avenues for property modulation. By understanding the fundamental principles outlined in this guide, researchers can leverage the electronic and steric effects of the methoxy group to design and synthesize well-defined polymers with tailored molecular weights, architectures, and thermal properties for a wide range of applications, from advanced materials to drug delivery systems. The provided experimental protocols and mechanistic diagrams serve as a practical foundation for the successful implementation of these synthetic strategies in the laboratory.

References

The Thermal Fortitude of 4-Methoxystyrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxystyrene, also known as 4-vinylanisole, is a versatile organic compound utilized as a monomer in the synthesis of specialized polymers and as a key intermediate in the production of various organic molecules.[1] Its thermal stability and degradation behavior are critical parameters that influence its polymerization, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its stability and degradation pathways. While specific quantitative data for the monomer is limited in publicly available literature, this guide synthesizes information from related compounds and provides detailed experimental protocols for its characterization.

Introduction to this compound

This compound (C₉H₁₀O) is a substituted styrene monomer characterized by a methoxy group at the para position of the phenyl ring.[2] This electron-donating group influences the reactivity of the vinyl group and the properties of the resulting polymers, often imparting enhanced thermal stability compared to standard polystyrene.[1] The monomer is a colorless to light yellow liquid with a boiling point of approximately 205°C and a flash point of 76°C.[3][4] Understanding its behavior at elevated temperatures is crucial for preventing premature polymerization and controlling degradation during synthesis and processing.

Thermal Stability of this compound

In general, the degradation of styrenic monomers can be initiated by heat, which can lead to polymerization or decomposition. The presence of stabilizers, such as 4-tert-butylcatechol (TBC), is common to prevent premature polymerization during storage.[3]

Table 1: Thermal Properties of this compound and Related Compounds

CompoundOnset of Decomposition (TGA)Peak Decomposition Temperature (TGA)Notes
This compound (Monomer) Data not available in cited literatureData not available in cited literatureExpected to be less stable than its polymer.
Poly(this compound) > 300°C (estimated)~400°C (estimated)Data inferred from studies on substituted polystyrenes.[5]
Polystyrene ~300°C~400°CServes as a benchmark for comparison.[5]

Thermal Degradation Pathways of this compound

Upon heating, this compound is expected to undergo complex degradation reactions. The primary pathways likely involve cleavage of the vinyl group, the methoxy group, and fragmentation of the aromatic ring. In the absence of specific studies on the monomer's pyrolysis, the degradation products of related compounds, such as lignin (of which this compound can be a pyrolysis product), and substituted polystyrenes offer clues to the potential fragments.[6][7]

Hazardous decomposition products listed in safety data sheets include carbon monoxide (CO) and carbon dioxide (CO₂), which are common products of organic compound combustion.[6]

Table 2: Potential Thermal Degradation Products of this compound

Product NameChemical FormulaPotential Origin
4-VinylphenolC₈H₈ODemethylation of the methoxy group.
AnisoleC₇H₈OCleavage of the vinyl group.
StyreneC₈H₈Demethoxylation.
PhenolC₆H₆OCleavage of both methoxy and vinyl groups.
MethaneCH₄Fragmentation of the methoxy group.
Carbon MonoxideCOIncomplete combustion/fragmentation.
Carbon DioxideCO₂Complete combustion/fragmentation.

The following diagram illustrates a potential, simplified thermal degradation pathway for this compound.

G M0 This compound P1 4-Vinylphenol M0->P1 Demethylation P2 Anisole M0->P2 Vinyl Group Cleavage P3 Styrene M0->P3 Demethoxylation P4 Smaller Fragments (CO, CO2, CH4) P1->P4 P2->P4 P3->P4

A simplified potential thermal degradation pathway for this compound.

Experimental Protocols

To accurately determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of liquid this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature is determined from the initial point of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as boiling and decomposition.

Methodology:

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Inert nitrogen atmosphere.

    • Temperature Program: Heat the sample from ambient temperature to a temperature below its expected decomposition (as determined by TGA) at a heating rate of 10°C/min.

  • Data Analysis: The resulting thermogram will show endothermic and exothermic peaks corresponding to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

  • Sample Introduction: A small, precise amount of this compound is introduced into a pyrolysis unit connected to a GC-MS system.

  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere.

  • GC Separation: The degradation products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Identification: The separated components are introduced into the mass spectrometer, which provides mass spectra for identification by comparison with spectral libraries.

The following diagram illustrates a typical experimental workflow for analyzing the thermal stability and degradation of this compound.

G cluster_0 Thermal Analysis cluster_1 Degradation Product Analysis TGA TGA (Thermogravimetric Analysis) Data1 Data1 TGA->Data1 Mass Loss vs. Temp DSC DSC (Differential Scanning Calorimetry) Data2 Data2 DSC->Data2 Heat Flow vs. Temp PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography- Mass Spectrometry) Data3 Data3 PyGCMS->Data3 Degradation Product Identification Sample This compound Sample Sample->TGA Sample->DSC Sample->PyGCMS

Experimental workflow for thermal analysis of this compound.

Conclusion

The thermal stability and degradation of this compound are critical for its effective use in research and industry. While direct quantitative data on the monomer's thermal decomposition is sparse, analysis of its polymer and related styrenic compounds suggests that degradation is likely to occur at elevated temperatures, leading to a variety of smaller molecules. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the specific thermal properties of this compound, ensuring its safe and optimal application. Further research is warranted to fully elucidate the thermal degradation kinetics and product distribution of this important monomer.

References

Solubility of 4-Methoxystyrene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Methoxystyrene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-vinylanisole, is a significant organic compound utilized as a monomer in polymerization reactions and as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Understanding its solubility in common organic solvents is paramount for its application in reaction chemistry, purification processes, and formulation development. The choice of solvent can profoundly impact reaction kinetics, yield, and the physical properties of the resulting products.

This technical guide provides a comprehensive overview of the known solubility of this compound and, more critically, offers detailed experimental protocols for its determination, addressing the current scarcity of quantitative data in publicly available literature. Additionally, it explores predictive methods, such as Hansen Solubility Parameters, to aid in the rational selection of solvents.

Current State of Knowledge: Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented. The available information is largely qualitative. The polymer derived from this monomer, poly(this compound), is known to be soluble in methyl ethyl ketone (MEK), tetrahydrofuran (THF), and toluene, and it precipitates from methanol, ethanol, water, and hexanes.[2][3] This suggests that the monomer likely shares similar solubility characteristics.

SolventFormulaTypeReported Solubility of this compound
WaterH₂OProticInsoluble
MethanolCH₃OHProtic, AlcoholSlightly miscible[4][5]

Table 1: Summary of available qualitative solubility data for this compound.

Given the limited data, experimental determination is essential for researchers requiring precise solubility values.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves initial screening followed by precise quantitative measurement.

Qualitative and Semi-Quantitative Screening

A preliminary assessment of solubility can be efficiently performed to classify solvents as "good" or "poor."

Methodology:

  • To a small test tube, add 1 mL of the selected organic solvent.

  • Incrementally add known volumes of this compound (e.g., 10 µL, 50 µL, 100 µL), vortexing the mixture after each addition.

  • Observe the solution for any signs of insolubility, such as cloudiness, phase separation, or the formation of droplets.

  • Record the approximate volume of this compound that dissolves completely to categorize the solvent.

Quantitative Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[6][7][8][9]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a flask or vial with a secure cap. The presence of undissolved this compound is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the flask and place it in a temperature-controlled shaker or agitator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[6][7] Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. To separate the saturated solution from the excess solute, centrifuge the sample and then carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE).[6]

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical method.

The following sections detail various analytical techniques for the quantification of this compound in the saturated solvent.

This classic method is straightforward and does not require sophisticated instrumentation, making it suitable for non-volatile solutes.

Methodology:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a precise volume (e.g., 10 mL) of the saturated filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

  • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the this compound residue remains.

  • Dry the dish containing the residue to a constant weight in a vacuum oven at a temperature below the boiling point of this compound.

  • The final weight of the dish and residue minus the initial weight of the empty dish gives the mass of dissolved this compound.

  • The solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).

UV-Vis spectroscopy is a rapid and sensitive method for quantifying compounds that absorb ultraviolet or visible light.[10][11]

Methodology:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by scanning a dilute solution across the UV spectrum.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the λ_max. Plot a calibration curve of absorbance versus concentration. The plot should be linear in the desired concentration range, in accordance with the Beer-Lambert Law.

  • Sample Analysis: Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample at λ_max and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original concentration of the saturated solution.

Gas chromatography is an excellent technique for separating and quantifying volatile and semi-volatile organic compounds.[12][13][14][15]

Methodology:

  • Instrument Setup: Equip a gas chromatograph with a suitable column (e.g., a non-polar or medium-polarity capillary column) and a flame ionization detector (FID), which is highly sensitive to organic compounds.[12] Optimize the temperature program, carrier gas flow rate, and injector and detector temperatures.

  • Calibration: Prepare a set of standard solutions of this compound in the solvent of interest at known concentrations. Inject a fixed volume of each standard to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the saturated filtrate into the GC.

  • Quantification: Identify the peak corresponding to this compound by its retention time.[13] The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

HPLC is a highly sensitive and versatile technique for the analysis of a wide range of organic compounds.[16][17][18][19][20]

Methodology:

  • Method Development: Develop an HPLC method using a suitable column (e.g., a reverse-phase C18 column) and a mobile phase that provides good separation of this compound from any potential impurities. A UV detector set to the λ_max of this compound is typically used.[17]

  • Calibration: Create a calibration curve by injecting known concentrations of this compound standards and plotting the detector response (peak area) against concentration.[19]

  • Sample Preparation: The saturated filtrate may need to be diluted with the mobile phase to ensure the concentration is within the linear range of the detector.

  • Analysis: Inject the prepared sample into the HPLC system. The concentration of this compound is calculated from its peak area using the calibration curve.

Mandatory Visualizations

G General Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to a known volume of solvent equil1 Seal and agitate at constant temperature (24-48h) prep1->equil1 sep1 Cease agitation and allow to settle equil1->sep1 sep2 Centrifuge the mixture sep1->sep2 sep3 Filter supernatant through a 0.45µm PTFE filter sep2->sep3 quant1 Analyze clear filtrate using a suitable analytical method (e.g., Gravimetric, UV-Vis, GC, HPLC) sep3->quant1 result Determine Solubility (e.g., in g/100mL or mol/L) quant1->result G Logical Workflow for Solvent Selection Using Hansen Solubility Parameters cluster_data Data Gathering cluster_calc Calculation & Prediction cluster_result Outcome start Start: Need to select a solvent for this compound data1 Obtain HSP for a range of potential solvents (δD, δP, δH) from literature start->data1 data2 Determine HSP for This compound (solute) experimentally start->data2 calc1 Calculate the distance (Ra) between this compound and each potential solvent data1->calc1 data2->calc1 pred1 Is Ra < R₀ (Interaction Radius)? calc1->pred1 good_solvent Good Solvent Candidate pred1->good_solvent Yes poor_solvent Poor Solvent Candidate pred1->poor_solvent No

References

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 4-Methoxystyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the living anionic polymerization of 4-methoxystyrene, a process that yields well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Such polymers are of significant interest in various fields, including specialty materials and biomedical applications, due to their tailored properties.

Introduction

Anionic polymerization is a chain-growth polymerization technique that proceeds via an anionic active center. When carried out under stringent conditions, excluding all protic impurities and atmospheric oxygen and carbon dioxide, the polymerization can proceed without termination or chain transfer reactions, a process known as living polymerization. This "living" nature allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and the ability to create block copolymers. This compound is a suitable monomer for anionic polymerization due to the electron-donating methoxy group, which stabilizes the styrenic carbanion.

Data Presentation

The living nature of the anionic polymerization of this compound allows for precise control over the polymer's molecular weight by adjusting the molar ratio of the monomer to the initiator. The following table summarizes representative data for the polymerization of this compound initiated by sec-butyllithium (sec-BuLi) in tetrahydrofuran (THF) at -78°C.

EntryMonomer:Initiator Ratio ([M]/[I])Target Mn ( g/mol )Observed Mn ( g/mol )PDI (Mw/Mn)
168008501.15[1]
213418,00018,0001.08
322430,00030,0001.28

Experimental Protocols

The following protocols outline the necessary steps for the successful living anionic polymerization of this compound. All procedures must be carried out using standard Schlenk line or high-vacuum techniques under a high-purity inert atmosphere (e.g., argon).

Materials
  • This compound (monomer): Must be purified to remove inhibitors and protic impurities.

  • Tetrahydrofuran (THF, solvent): Must be rigorously dried and deoxygenated.

  • sec-Butyllithium (sec-BuLi, initiator): Typically used as a solution in cyclohexane. The concentration should be accurately determined by titration.

  • Methanol (terminating agent): Must be degassed.

  • Argon (inert gas): High purity (99.999%).

  • Calcium hydride (CaH₂): For drying the monomer.

  • Sodium/benzophenone ketyl: For drying and indicating the dryness of the solvent.

Purification of Reagents

3.2.1. Purification of this compound

  • Stir the commercially available this compound over calcium hydride (CaH₂) for at least 24 hours to remove water.

  • Perform a vacuum distillation of the monomer from the CaH₂.

  • For final purification, the monomer can be distilled from a small amount of a living polymer solution (e.g., polystyryllithium) to remove any remaining protic impurities. The purified monomer should be stored under an inert atmosphere in a sealed ampoule and used immediately.

3.2.2. Purification of Tetrahydrofuran (THF)

  • Pre-dry THF by refluxing over sodium wire for several hours.

  • Distill the pre-dried THF into a flask containing sodium and benzophenone.

  • Reflux the THF until a deep blue or purple color persists, indicating the formation of the sodium/benzophenone ketyl. This color signifies that the solvent is anhydrous and oxygen-free.

  • Distill the purified THF directly into the reaction flask under high vacuum or a positive pressure of argon immediately before use.

Polymerization Procedure
  • Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under high vacuum to remove any adsorbed moisture and backfill with high-purity argon.

  • Solvent Addition: Transfer the desired amount of freshly distilled, purified THF into the reaction flask via a cannula or a gas-tight syringe.

  • Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Initiator Addition: Add the calculated amount of sec-BuLi solution to the stirred THF via a gas-tight syringe. The amount of initiator is determined by the target molecular weight (Mn = mass of monomer / moles of initiator).

  • Initiation: A characteristic yellow-orange color should appear upon addition of the initiator, indicating the formation of the sec-butyl anion.

  • Monomer Addition: Slowly add the purified this compound monomer to the initiator solution via a gas-tight syringe. The color of the solution will typically change to a deeper red, characteristic of the living poly(4-methoxystyryl) anion.

  • Propagation: Allow the polymerization to proceed at -78°C with vigorous stirring. The reaction is typically rapid and can be complete within one to two hours.

  • Termination: After the desired reaction time, terminate the polymerization by adding a small amount of degassed methanol. The color of the reaction mixture will disappear, indicating the quenching of the living carbanions.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as methanol, while stirring.

  • Purification and Drying: Collect the precipitated white polymer by filtration. Wash the polymer several times with methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization

The molecular weight (Mn and Mw) and polydispersity index (PDI = Mw/Mn) of the resulting poly(this compound) can be determined by size exclusion chromatography (SEC). The chemical structure and purity can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Anionic Polymerization Mechanism

The following diagram illustrates the three main stages of the anionic polymerization of this compound: initiation, propagation, and termination.

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator sec-BuLi Monomer_I This compound Initiator->Monomer_I Nucleophilic Attack Initiated_Monomer sec-Bu-(this compound)⁻ Li⁺ Living_Polymer_n Pₙ⁻ Li⁺ Initiated_Monomer->Living_Polymer_n Propagation starts Monomer_P This compound Living_Polymer_n->Monomer_P Monomer Addition Living_Polymer_n1 Pₙ₊₁⁻ Li⁺ Living_Polymer_final Pₙ⁻ Li⁺ Living_Polymer_n1->Living_Polymer_final ... continues Terminator Methanol (CH₃OH) Living_Polymer_final->Terminator Protonation Terminated_Polymer Pₙ-H + CH₃OLi

Caption: Anionic polymerization of this compound mechanism.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the anionic polymerization of this compound.

Experimental_Workflow Start Start Purify_Monomer Purify this compound (distill from CaH₂) Start->Purify_Monomer Purify_Solvent Purify THF (distill from Na/benzophenone) Start->Purify_Solvent Add_Monomer Slowly Add Purified Monomer Purify_Monomer->Add_Monomer Add_Solvent Add Purified THF to Reactor Purify_Solvent->Add_Solvent Setup_Reactor Assemble and Flame-Dry Schlenk Reactor under Argon Cool_Reactor Cool Reactor to -78°C Setup_Reactor->Cool_Reactor Add_Initiator Add sec-BuLi Initiator Cool_Reactor->Add_Initiator Add_Initiator->Add_Monomer Polymerize Allow Polymerization to Proceed Add_Monomer->Polymerize Terminate Terminate with Degassed Methanol Polymerize->Terminate Isolate_Polymer Precipitate Polymer in Methanol Terminate->Isolate_Polymer Purify_Dry Filter, Wash, and Dry the Polymer Isolate_Polymer->Purify_Dry Characterize Characterize Polymer (SEC, NMR) Purify_Dry->Characterize End End Characterize->End

Caption: Experimental workflow for anionic polymerization.

References

Controlled Radical Polymerization of 4-Methoxystyrene: Application Notes and Protocols for ATRP and RAFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled radical polymerization of 4-methoxystyrene (4-MOS) using Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These techniques offer precise control over polymer molecular weight, architecture, and functionality, which is critical for the development of advanced materials in various fields, including drug delivery and biomedical applications.

Introduction to Controlled Radical Polymerization of this compound

This compound is a functionalized styrenic monomer that, when polymerized, yields poly(this compound), a polymer with distinct properties such as enhanced thermal stability and modified optical and chemical resistance compared to polystyrene.[1] Controlled radical polymerization (CRP) techniques like ATRP and RAFT are particularly valuable for synthesizing well-defined poly(this compound) with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[2] This level of control is essential for creating advanced polymer architectures like block copolymers and star polymers.[1]

However, the electron-donating methoxy group in this compound presents unique challenges and considerations for different CRP methods.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a versatile and robust method for controlling the polymerization of a wide range of monomers, including this compound.[2] The process involves a conventional free-radical polymerization in the presence of a suitable RAFT agent, which mediates the reaction through a reversible chain-transfer process.

Mechanism of RAFT Polymerization

The RAFT process is a degenerative chain transfer process where a thiocarbonylthio compound (the RAFT agent) reversibly deactivates propagating polymer chains. This establishes an equilibrium between active (propagating) and dormant chains, allowing for controlled polymer growth. The key steps involve initiation, reversible addition-fragmentation, re-initiation, and equilibration, leading to polymers with a high degree of livingness.

RAFT_Mechanism Initiator Initiator (e.g., AIBN) Radical Initiator Radical (I●) Initiator->Radical Decomposition Pn Propagating Radical (Pn●) Radical->Pn + Monomer (M) Monomer1 This compound (M) Intermediate RAFT Adduct Radical Pn->Intermediate + RAFT Agent Equilibrium Main RAFT Equilibrium (Controlled Growth) RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate R_Radical Leaving Group Radical (R●) Intermediate->R_Radical Fragmentation Macro_RAFT Dormant Macro-RAFT Agent (Pn-S-C(=S)Z) Intermediate->Macro_RAFT Fragmentation Monomer2 This compound (M) R_Radical->Monomer2 Monomer2->Pn

Caption: General mechanism of RAFT polymerization.

Experimental Protocol for RAFT Polymerization of this compound

This protocol is a representative procedure for the RAFT polymerization of this compound.

Materials:

  • This compound (4-MOS), inhibitor removed

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or other suitable trithiocarbonate RAFT agent

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Anisole or 1,4-dioxane (anhydrous)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF, for GPC analysis)

  • Schlenk flask or ampule

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Nitrogen or Argon source

  • Vacuum line

Procedure:

  • Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, combine this compound, the RAFT agent (e.g., DDMAT), and the initiator (e.g., AIBN) in the desired molar ratio (e.g., [4-MOS]:[DDMAT]:[AIBN] = 100:1:0.1) in a suitable solvent like anisole or 1,4-dioxane.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.[2]

  • Monitoring the Reaction: At timed intervals, samples can be withdrawn using a nitrogen-purged syringe to determine monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Termination and Isolation: After the desired time or conversion, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Filter the precipitate and dry it under vacuum to a constant weight.[2]

Data Presentation for RAFT Polymerization of this compound

The following table presents typical data for the RAFT polymerization of this compound, illustrating the controlled nature of the process.

Entry[4-MOS]:[RAFT]:[AIBN]Time (h)Conversion (%)M_n, theoretical ( g/mol )M_n, experimental ( g/mol )Đ (M_w/M_n)
1100:1:0.12253,6503,8001.15
2100:1:0.14486,7306,9501.12
3100:1:0.188511,70011,9001.10
4200:1:0.187520,40020,9001.18

Note: The data in this table are representative examples based on typical results for RAFT polymerization of styrenic monomers and are intended for illustrative purposes.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is another powerful CRP technique that utilizes a transition metal catalyst (typically copper-based) to establish an equilibrium between active and dormant polymer chains.[3]

Challenges with ATRP of this compound

The ATRP of this compound is known to be challenging. The electron-donating methoxy group can stabilize a cationic intermediate, leading to potential side reactions where the polymerization proceeds through a cationic mechanism rather than a controlled radical pathway. This can result in poor control over molecular weight and a broad molecular weight distribution.

ATRP_Challenges Dormant Dormant Species (P-X) Radical Propagating Radical (P●) Dormant->Radical Activation Catalyst Cu(I)/Ligand Deactivator Cu(II)X/Ligand Radical->Deactivator Deactivation Cationic Carbocationic Species (P+) Radical->Cationic Oxidation by Cu(II) (Side Reaction) Uncontrolled Uncontrolled Cationic Polymerization Cationic->Uncontrolled

Caption: ATRP of 4-MOS: potential for cationic side reactions.

Experimental Protocol for ATRP of this compound (with precautions)

Due to the challenges mentioned, achieving a well-controlled ATRP of this compound requires careful optimization of reaction conditions to suppress cationic side reactions. This often involves using a less active catalyst system and lower temperatures.

Materials:

  • This compound (4-MOS), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) or similar initiator

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anisole or other suitable solvent

  • Methanol (for precipitation)

  • THF (for GPC analysis)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Nitrogen or Argon source

  • Vacuum line

Procedure:

  • Monomer and Solvent Purification: Purify this compound by passing through basic alumina. Ensure the solvent is anhydrous.

  • Reaction Setup: To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask, and alternate between vacuum and nitrogen/argon three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the solvent, the ligand (e.g., PMDETA), and the purified this compound via syringe. Stir until the copper complex forms (a colored solution).

  • Degassing: Perform three freeze-pump-thaw cycles on the solution.

  • Initiation: Bring the flask to the desired reaction temperature (e.g., 90 °C). Add the initiator (e.g., EBiB) via syringe to start the polymerization.

  • Polymerization and Monitoring: Allow the reaction to proceed with stirring. Take samples periodically to monitor conversion and molecular weight.

  • Termination and Purification: Terminate the reaction by cooling and exposing to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Data Presentation for ATRP of this compound

Successful ATRP of this compound should yield a linear increase in molecular weight with conversion and low dispersity. However, deviations may be observed due to the aforementioned side reactions.

Entry[4-MOS]:[EBiB]:[CuBr]:[PMDETA]Time (h)Conversion (%)M_n, theoretical ( g/mol )M_n, experimental ( g/mol )Đ (M_w/M_n)
1100:1:1:13202,9803,5001.35
2100:1:1:16385,3906,2001.42
3100:1:1:112659,01010,5001.55
4100:1:0.5:0.512557,6708,1001.28

Note: This data is illustrative and highlights potential outcomes. Lowering catalyst concentration (Entry 4) may improve control. Actual results can vary significantly based on reaction conditions.

Experimental Workflow

The general workflow for both ATRP and RAFT polymerizations follows a similar sequence of steps.

Experimental_Workflow Start Start Purification Monomer/Solvent Purification Start->Purification Setup Reaction Setup in Schlenk Flask Purification->Setup Degassing Degassing (Freeze-Pump-Thaw) Setup->Degassing Polymerization Polymerization at Controlled Temperature Degassing->Polymerization Monitoring Monitoring (NMR, GPC) Polymerization->Monitoring During Reaction Termination Termination and Catalyst Removal (for ATRP) Polymerization->Termination Isolation Polymer Precipitation and Isolation Termination->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Final Characterization (NMR, GPC, etc.) Drying->Characterization End End Characterization->End

Caption: General workflow for controlled radical polymerization.

Conclusion

Both RAFT and ATRP can be employed for the polymerization of this compound, but RAFT is generally the more robust and reliable method for this electron-rich monomer. The potential for cationic side reactions in ATRP necessitates careful optimization and may still lead to less control compared to RAFT. For applications requiring well-defined poly(this compound) with high precision, RAFT polymerization is the recommended approach. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize these advanced polymeric materials.

References

Application Notes and Protocols for the Cationic Polymerization of 4-Methoxystyrene in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the cationic polymerization of 4-methoxystyrene (4-MOS) in aqueous media. The methodologies outlined below are designed to be reproducible and scalable for applications in materials science and drug delivery, where the synthesis of well-defined poly(this compound) is often required.

Introduction

Cationic polymerization of vinyl monomers in aqueous media presents a significant advancement in polymer synthesis, offering a more environmentally friendly alternative to traditional organic solvents. This compound is a particularly reactive monomer for cationic polymerization due to the electron-donating nature of the methoxy group, which stabilizes the propagating carbocation. This document details three primary methods for the aqueous cationic polymerization of 4-MOS: suspension polymerization, photoinitiated polymerization, and emulsion polymerization. Each section includes a detailed experimental protocol, a summary of expected results, and a mechanistic workflow.

Cationic Suspension Polymerization using a Yb(OTf)₃/HCl Initiating System

Suspension polymerization in water, facilitated by a water-tolerant Lewis acid catalyst such as Ytterbium triflate (Yb(OTf)₃), allows for a controlled polymerization process.[1] This method yields long-lived polymers with relatively narrow molecular weight distributions.[1]

Experimental Protocol

A typical procedure for the suspension polymerization of 4-MOS is as follows:[1]

  • Preparation of Initiator Solution: The pMOS-HCl adduct is prepared by bubbling dry HCl gas into a 1.0 M solution of this compound in a suitable solvent (e.g., CCl₄) at low temperature (-78°C or 0°C). Excess HCl is removed by bubbling dry nitrogen through the solution.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a solution of Yb(OTf)₃ in water is prepared.

  • Polymerization: this compound monomer is added to the aqueous Yb(OTf)₃ solution, and the mixture is stirred vigorously to form a fine suspension. The polymerization is initiated by adding the pMOS-HCl adduct solution to the suspension.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography.

  • Termination and Product Isolation: The polymerization is terminated by adding a quenching agent, such as prechilled methanol. The precipitated polymer is then filtered, washed with methanol, and dried under vacuum to a constant weight.

Data Presentation

The following table summarizes typical results obtained from the cationic suspension polymerization of 4-MOS using the Yb(OTf)₃/pMOS-HCl adduct system at 30°C.[1]

Time (h)Monomer Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ
24253,5001.45
48455,2001.42
96757,8001.40
200989,5001.41

Mₙ: Number-average molecular weight; Mₙ/Mₙ: Polydispersity index.

Experimental Workflow

suspension_polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Prepare Yb(OTf)3 solution Prepare Yb(OTf)3 solution Combine Yb(OTf)3 soln and 4-MOS Combine Yb(OTf)3 soln and 4-MOS Prepare Yb(OTf)3 solution->Combine Yb(OTf)3 soln and 4-MOS Prepare pMOS-HCl adduct Prepare pMOS-HCl adduct Initiate with pMOS-HCl adduct Initiate with pMOS-HCl adduct Prepare pMOS-HCl adduct->Initiate with pMOS-HCl adduct Vigorous Stirring Vigorous Stirring Combine Yb(OTf)3 soln and 4-MOS->Vigorous Stirring forms suspension Vigorous Stirring->Initiate with pMOS-HCl adduct starts polymerization Monitor Conversion (GC) Monitor Conversion (GC) Initiate with pMOS-HCl adduct->Monitor Conversion (GC) Terminate with Methanol Terminate with Methanol Monitor Conversion (GC)->Terminate with Methanol Filter Polymer Filter Polymer Wash with Methanol Wash with Methanol Filter Polymer->Wash with Methanol Dry under Vacuum Dry under Vacuum Wash with Methanol->Dry under Vacuum

Cationic Suspension Polymerization Workflow

Visible Light-Controlled Living Cationic Polymerization

This modern approach utilizes a metal-free photocatalytic system to achieve a living cationic polymerization of 4-MOS under visible light irradiation.[2][3] This method offers excellent temporal control over the polymerization process.[2]

Experimental Protocol

A representative procedure for the photoinitiated cationic polymerization of 4-MOS is as follows:[2]

  • Reaction Mixture Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon), the photocatalyst (e.g., tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate), a chain transfer agent (CTA, e.g., diphenyl phosphate), this compound, and the solvent (e.g., a mixture of CH₂Cl₂ and Et₂O) are combined.

  • Initiation: The reaction mixture is irradiated with a visible light source (e.g., a green LED lamp) at room temperature to initiate the polymerization.

  • "On-Off" Control: The polymerization can be paused by turning off the light source and reinitiated by turning it back on, demonstrating the living nature of the reaction.[2]

  • Monitoring: The progress of the polymerization is followed by taking samples at various time points and analyzing them using ¹H NMR for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.

  • Termination and Isolation: After reaching the desired conversion, the reaction can be terminated, and the polymer isolated. The residual photocatalyst can be deactivated and decolorized by the addition of a base.[2]

Data Presentation

The following table presents typical data for the visible light-controlled cationic polymerization of 4-MOS.[2]

Time (min)Monomer Conversion (%)Mₙ ( kg/mol )Mₙ/Mₙ
10222.81.41
20454.91.35
40787.51.28
60959.21.25

Mₙ: Number-average molecular weight; Mₙ/Mₙ: Polydispersity index.

Proposed Mechanism and Workflow

photo_polymerization cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_termination Termination Prepare reaction mixture Mix Photocatalyst, CTA, 4-MOS, and Solvent Irradiate with Visible Light Irradiate with Visible Light Prepare reaction mixture->Irradiate with Visible Light Monitor (NMR, GPC) Monitor (NMR, GPC) Irradiate with Visible Light->Monitor (NMR, GPC) On/Off Control On/Off Control Monitor (NMR, GPC)->On/Off Control On/Off Control->Irradiate with Visible Light Continue Deactivate with Base Deactivate with Base On/Off Control->Deactivate with Base End Isolate Polymer Isolate Polymer Deactivate with Base->Isolate Polymer

Photoinitiated Cationic Polymerization Workflow

Cationic Emulsion Polymerization

Cationic emulsion polymerization of 4-MOS can be achieved using a water-dispersible Lewis acid surfactant complex or an initiator that also acts as a surfactant (inimer). This method is suitable for producing high molecular weight polymers in a stable latex form.

Experimental Protocol

A general procedure for cationic emulsion polymerization is as follows:

  • Emulsion Preparation: An aqueous solution of a surfactant (e.g., dodecylbenzenesulfonic acid, DBSA) is prepared in a reactor. This compound is then added to this solution and emulsified by vigorous stirring.

  • Initiation: The polymerization can be initiated by the surfactant itself if it is an inimer like DBSA, or by the addition of a co-initiator. In some systems, a Lewis acid is added to the aqueous phase to form a complex with the surfactant, which then catalyzes the polymerization.

  • Reaction Conditions: The polymerization is typically carried out at an elevated temperature (e.g., 60°C) for several hours.

  • Monitoring and Termination: Monomer conversion is monitored gravimetrically or by chromatography. The reaction is terminated by cooling and/or adding a quenching agent.

  • Product Characterization: The resulting polymer latex can be characterized for particle size, and the polymer can be isolated for molecular weight analysis.

Data Presentation

The following table provides representative data for the cationic miniemulsion polymerization of 4-MOS using DBSA as an inisurf at 60°C.[4]

Time (h)Monomer Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ
130~1,000>2.0
260~1,200>2.0
485~1,300>2.0
8100~1,000>2.0

Mₙ: Number-average molecular weight; Mₙ/Mₙ: Polydispersity index. Note: In this system, molar masses are relatively low and polydispersity is broad.

Experimental Workflow

emulsion_polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Prepare Surfactant Solution Prepare Surfactant Solution Add 4-MOS to Surfactant Solution Add 4-MOS to Surfactant Solution Prepare Surfactant Solution->Add 4-MOS to Surfactant Solution Emulsify by Stirring Emulsify by Stirring Add 4-MOS to Surfactant Solution->Emulsify by Stirring Heat to Reaction Temperature Heat to Reaction Temperature Emulsify by Stirring->Heat to Reaction Temperature Initiate Polymerization Initiate Polymerization Heat to Reaction Temperature->Initiate Polymerization Monitor Conversion Monitor Conversion Initiate Polymerization->Monitor Conversion Terminate Reaction Terminate Reaction Monitor Conversion->Terminate Reaction Characterize Latex and Polymer Characterize Latex and Polymer Terminate Reaction->Characterize Latex and Polymer

Cationic Emulsion Polymerization Workflow

Conclusion

The cationic polymerization of this compound in aqueous media offers a versatile platform for the synthesis of well-defined polymers. The choice of method—suspension, photoinitiated, or emulsion polymerization—will depend on the desired polymer characteristics, such as molecular weight control, polydispersity, and the final product form (e.g., solid polymer or latex). The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these "green" polymerization techniques for their specific applications.

References

Synthesis of Poly(styrene-b-4-methoxystyrene) Block Copolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(styrene-b-4-methoxystyrene) (PS-b-P4MS) block copolymers. These materials are of significant interest in various fields, including drug delivery, nanotechnology, and advanced materials science, owing to their ability to self-assemble into well-defined nanostructures. The protocols outlined below cover the most common and effective controlled polymerization techniques: living anionic polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Introduction

Poly(styrene-b-4-methoxystyrene) is a diblock copolymer composed of a hydrophobic polystyrene block and a more polar poly(4-methoxystyrene) block. The presence of the methoxy group in the P4MS block imparts different solubility characteristics and potential for post-polymerization modification compared to polystyrene. The ability to precisely control the molecular weight and block lengths of these copolymers allows for the tuning of their self-assembly behavior, leading to the formation of various morphologies such as micelles, vesicles, and cylinders in selective solvents. These organized structures have shown great promise as nanocarriers for therapeutic agents.

Synthesis Methods Overview

The synthesis of well-defined PS-b-P4MS block copolymers with low polydispersity is primarily achieved through controlled/"living" polymerization techniques.

  • Living Anionic Polymerization: This method offers excellent control over molecular weight and produces polymers with very narrow molecular weight distributions. It involves the sequential addition of monomers to a living polymer chain end.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile and robust controlled radical polymerization technique that can be used to polymerize a wide range of monomers. It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is another powerful controlled radical polymerization method that is tolerant to a wide variety of functional groups and reaction conditions. It utilizes a chain transfer agent to mediate the polymerization.

Data Presentation: Comparison of Synthesis Methods

The choice of polymerization technique can influence the characteristics of the resulting block copolymer. The following table summarizes typical data obtained for the synthesis of PS-b-P4MS using different methods.

Synthesis MethodPolystyrene Block (PS) Mn ( g/mol )Poly(this compound) Block (P4MS) Mn ( g/mol )Total Mn ( g/mol )Polydispersity Index (PDI)Reference
Living Anionic Polymerization9,0007,00016,0001.12[1]

Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn)

Experimental Protocols

Living Anionic Polymerization

This protocol describes the synthesis of PS-b-P4MS by sequential anionic polymerization of styrene and this compound. This method requires stringent anhydrous and oxygen-free conditions.

Materials:

  • Styrene (inhibitor removed by passing through basic alumina)

  • This compound (inhibitor removed by passing through basic alumina)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Methanol (degassed)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven overnight and then assembled hot under a stream of inert gas. The flask is then connected to a Schlenk line and evacuated and backfilled with inert gas three times.

  • Solvent and Initiator: Anhydrous THF is cannulated into the reaction flask. The flask is cooled to -78 °C in a dry ice/acetone bath. The calculated amount of sec-BuLi initiator is then added via syringe.

  • Polymerization of Styrene: Purified styrene is added to the initiator solution via syringe. The reaction mixture typically turns a characteristic orange-red color, indicating the formation of the polystyryl anion. The polymerization is allowed to proceed for 2-4 hours at -78 °C. An aliquot can be taken for molecular weight analysis of the polystyrene block.

  • Polymerization of this compound: Purified this compound is then added to the living polystyryl lithium solution. The color of the reaction mixture may change. The polymerization is continued for another 2-4 hours at -78 °C.

  • Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The color of the solution will disappear.

  • Polymer Isolation: The polymer is isolated by precipitation into a large excess of methanol. The white precipitate is collected by filtration, washed with methanol, and dried under vacuum at 40-50 °C to a constant weight.

Characterization:

  • The molecular weight and PDI of the polystyrene block and the final block copolymer are determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

  • The composition of the block copolymer is determined by ¹H NMR spectroscopy by comparing the integration of the aromatic protons of the styrene units (6.3-7.2 ppm) with the methoxy protons of the this compound units (around 3.8 ppm).[1]

Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the synthesis of a polystyrene macroinitiator followed by chain extension with this compound to form the block copolymer.

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anisole or other suitable solvent

  • Methanol

  • Alumina (for catalyst removal)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flasks and glassware

Procedure:

  • Synthesis of Polystyrene Macroinitiator:

    • In a Schlenk flask, CuBr is added under an inert atmosphere.

    • Degassed solvent (e.g., anisole), styrene, and the ligand (PMDETA) are added.

    • The initiator (EBiB) is then added to start the polymerization.

    • The reaction is typically carried out at a temperature between 90-110 °C for a specified time to achieve the desired molecular weight.

    • The polymerization is stopped by cooling and exposing the mixture to air.

    • The copper catalyst is removed by passing the polymer solution through a column of neutral alumina.

    • The polystyrene macroinitiator is isolated by precipitation in methanol and dried under vacuum.

  • Synthesis of PS-b-P4MS Block Copolymer:

    • The purified polystyrene macroinitiator and CuBr are added to a Schlenk flask under an inert atmosphere.

    • Degassed solvent, this compound, and the ligand are added.

    • The mixture is heated to the desired reaction temperature (e.g., 90-110 °C) to initiate the polymerization of the second block.

    • After the desired reaction time, the polymerization is terminated.

    • The block copolymer is purified by passing through an alumina column and precipitating in methanol.

    • The final product is dried under vacuum.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

This protocol describes the synthesis of PS-b-P4MS using a polystyrene macro-RAFT agent.

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • A radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • A suitable solvent (e.g., toluene or dioxane)

  • Methanol or hexane for precipitation

  • Inert gas

  • Reaction vessel with a stirrer and reflux condenser

Procedure:

  • Synthesis of Polystyrene Macro-RAFT Agent:

    • Styrene, the RAFT agent, and the initiator are dissolved in the solvent in a reaction vessel.

    • The mixture is deoxygenated by bubbling with inert gas or by freeze-pump-thaw cycles.

    • The polymerization is carried out at a temperature typically between 60-80 °C for a predetermined time.

    • The resulting polystyrene macro-RAFT agent is isolated by precipitation in methanol or hexane and dried.

  • Synthesis of PS-b-P4MS Block Copolymer:

    • The polystyrene macro-RAFT agent, this compound, and a fresh portion of the initiator are dissolved in the solvent.

    • The solution is deoxygenated.

    • The polymerization is conducted at an appropriate temperature until the desired conversion is reached.

    • The block copolymer is isolated by precipitation and dried under vacuum.

Visualizations

Chemical Structure of Poly(styrene-b-4-methoxystyrene)

G cluster_PS Polystyrene block cluster_P4MS Poly(this compound) block PS_unit [CH₂(CH)C₆H₅]n P4MS_unit [CH₂(CH)C₆H₄OCH₃]m PS_unit->P4MS_unit covalent bond

Caption: Structure of PS-b-P4MS.

Experimental Workflow for Living Anionic Polymerization

G reagent_prep Reagent Purification (Styrene, this compound, THF) reactor_setup Reactor Setup (Schlenk Flask, Inert Atmosphere) reagent_prep->reactor_setup initiation Initiation (sec-BuLi in THF at -78°C) reactor_setup->initiation ps_polymerization Styrene Polymerization (Sequential Addition) initiation->ps_polymerization p4ms_polymerization This compound Polymerization (Sequential Addition) ps_polymerization->p4ms_polymerization termination Termination (Addition of Methanol) p4ms_polymerization->termination isolation Polymer Isolation (Precipitation in Methanol) termination->isolation drying Drying (Vacuum Oven) isolation->drying characterization Characterization (SEC/GPC, ¹H NMR) drying->characterization G cluster_radical Radical Polymerization cluster_ionic Ionic Polymerization controlled_poly Controlled Polymerization ATRP ATRP controlled_poly->ATRP Anionic Living Anionic controlled_poly->Anionic RAFT RAFT

References

Application Notes and Protocols: 4-Methoxystyrene as a Monomer for Photoresist Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, formulation, and application of photoresists based on 4-methoxystyrene (4-MOS). While poly(this compound) (p(4-MOS)) is primarily utilized in academic research to investigate the fundamental mechanisms of acid generation in chemically amplified resists—often as a counterpart to the widely used poly(4-hydroxystyrene) (p-HOST)[1]—this document outlines its potential use as a primary resin for both positive and negative-tone photoresists. The protocols provided are based on established principles of photolithography and chemically amplified resist chemistry.

Introduction to this compound in Photoresists

This compound is a vinyl aromatic monomer that can be polymerized to form poly(this compound). Its structure is closely related to 4-hydroxystyrene, the monomer for p-HOST, which is a foundational polymer in deep-UV (DUV) photoresists. The key difference is the presence of a methoxy (-OCH3) group instead of a hydroxyl (-OH) group.

In the context of photoresists, p(4-MOS) is generally insoluble in aqueous alkaline developers. This property can be leveraged in chemically amplified resist (CAR) formulations.

  • Positive-Tone Action: Through an acid-catalyzed deprotection (specifically, demethylation), the methoxy group can be converted to a hydroxyl group. This chemical change transforms the polymer from insoluble p(4-MOS) to soluble p-HOST in the exposed regions, allowing for the creation of a positive image of the mask.

  • Negative-Tone Action: In the presence of a suitable cross-linking agent, a photogenerated acid can catalyze the formation of a cross-linked network in the exposed regions. This network is highly insoluble, forming a negative image of the mask.

Synthesis of Poly(this compound)

A well-defined p(4-MOS) polymer is essential for reproducible photoresist performance. Living anionic polymerization is a suitable method for synthesizing p(4-MOS) with a controlled molecular weight and low polydispersity.

Experimental Protocol: Anionic Polymerization of this compound

This protocol describes the synthesis of p(4-MOS) via living anionic polymerization.

Materials:

  • This compound (monomer), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • sec-Butyllithium (s-BuLi) in cyclohexane (initiator)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas, high purity

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of inert gas (Argon or Nitrogen).

  • Solvent Introduction: Transfer anhydrous THF into the reactor via cannula.

  • Initiator Addition: Cool the reactor to -78 °C using a dry ice/acetone bath. Inject the calculated amount of s-BuLi initiator into the stirred THF.

  • Monomer Polymerization: Slowly add the freshly distilled this compound monomer to the reactor via syringe. The reaction mixture will typically develop a characteristic color indicating the presence of living anionic chain ends. Allow the polymerization to proceed for several hours at -78 °C.

  • Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Precipitation and Purification: Warm the polymer solution to room temperature and precipitate it by pouring it into a large volume of a non-solvent such as methanol.

  • Isolation: Filter the precipitated white polymer, wash it with fresh methanol, and dry it under vacuum at an elevated temperature (e.g., 50 °C) to a constant weight.

Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mw) and polydispersity index (PDI), and by NMR spectroscopy to confirm its chemical structure.

G cluster_synthesis Synthesis of p(4-MOS) Monomer This compound Initiator s-BuLi in THF @-78°C Monomer->Initiator Initiation & Propagation LivingPolymer Living p(4-MOS) Anionic Chains Initiator->LivingPolymer Termination Methanol LivingPolymer->Termination Termination Polymer Poly(this compound) Termination->Polymer Purification Precipitation in Methanol Polymer->Purification FinalPolymer Purified p(4-MOS) Purification->FinalPolymer

Synthesis of poly(this compound).

Photoresist Formulation

A typical chemically amplified photoresist formulation consists of the polymer resin, a photoacid generator (PAG), a quencher (base additive), and a casting solvent.

ComponentExample MaterialTypical Concentration (wt% of solids)Purpose
Polymer Resin Poly(this compound)90 - 98%Forms the film and provides etch resistance. Its solubility change defines the pattern.
Photoacid Generator (PAG) Triphenylsulfonium triflate (TPS-Tf)2 - 8%Generates a strong acid upon exposure to DUV radiation.
Quencher (Base) Tri-n-octylamine (TOA)0.1 - 2%Controls acid diffusion, improves resolution, and minimizes T-topping by neutralizing stray acid.
Casting Solvent Propylene glycol monomethyl ether acetate (PGMEA)To make a ~5-20 wt% solutionDissolves all components and allows for uniform spin coating.
Cross-linker (for Negative Tone) Hexamethoxymethylmelamine (HMMM)5 - 15% (of polymer weight)Reacts with the polymer in the presence of acid to form an insoluble network.

Positive-Tone Photoresist Protocol

In this mode, the acid-catalyzed demethylation of p(4-MOS) to the aqueous-base soluble p-HOST is the key chemical transformation.

Signaling Pathway: Positive-Tone Mechanism

G cluster_positive Positive-Tone Mechanism PAG PAG Acid Strong Acid (H+) PAG->Acid Exposure DUV Photon (hν) Exposure->PAG PEB Post-Exposure Bake (Heat) Acid->PEB p4MOS p(4-MOS) (Insoluble) p4MOS->PEB pHOST p-HOST (Soluble) PEB->pHOST Acid-Catalyzed Demethylation Developer Aqueous Base (TMAH) pHOST->Developer Dissolution Developed Pattern Formed Developer->Developed

Acid-catalyzed demethylation for positive-tone imaging.
Experimental Protocol: Positive-Tone Lithography

  • Formulation: Prepare a solution of p(4-MOS) (e.g., Mw = 10,000 g/mol , PDI < 1.2), TPS-Tf (5 wt% of polymer), and TOA (0.5 wt% of polymer) in PGMEA to achieve the desired final film thickness.

  • Substrate Preparation: Clean a silicon wafer using a standard procedure (e.g., Piranha clean or RCA clean) and apply an adhesion promoter such as hexamethyldisilazane (HMDS).

  • Spin Coating: Dispense the photoresist solution onto the wafer and spin coat to the target thickness. (e.g., 3000 rpm for 30 seconds for a ~500 nm film).

  • Soft Bake (Post-Apply Bake): Bake the coated wafer on a hotplate at 110 °C for 60 seconds to remove the casting solvent.

  • Exposure: Expose the wafer to DUV radiation (e.g., 248 nm) through a photomask. The exposure dose will need to be optimized.

  • Post-Exposure Bake (PEB): Bake the wafer on a hotplate at 120-130 °C for 60-90 seconds. This step drives the acid-catalyzed demethylation reaction.

  • Development: Immerse the wafer in a 0.26 N solution of tetramethylammonium hydroxide (TMAH) in water for 60 seconds with gentle agitation.

  • Rinse and Dry: Rinse the wafer thoroughly with deionized water and dry with a stream of nitrogen.

Negative-Tone Photoresist Protocol

For negative-tone imaging, a cross-linking agent is added to the formulation. The photogenerated acid catalyzes the reaction between the polymer and the cross-linker, making the exposed regions insoluble.

Signaling Pathway: Negative-Tone Mechanism

G cluster_negative Negative-Tone Mechanism PAG_neg PAG Acid_neg Strong Acid (H+) PAG_neg->Acid_neg Exposure_neg DUV Photon (hν) Exposure_neg->PAG_neg PEB_neg Post-Exposure Bake (Heat) Acid_neg->PEB_neg p4MOS_neg p(4-MOS) p4MOS_neg->PEB_neg Crosslinker Cross-linker (e.g., HMMM) Crosslinker->PEB_neg Network Cross-linked Network (Insoluble) PEB_neg->Network Acid-Catalyzed Cross-linking Developer_neg Organic Solvent Network->Developer_neg Remains Developed_neg Pattern Formed Developer_neg->Developed_neg

Acid-catalyzed cross-linking for negative-tone imaging.
Experimental Protocol: Negative-Tone Lithography

  • Formulation: Prepare a solution of p(4-MOS), a cross-linker such as HMMM (10 wt% of polymer), and TPS-Tf (5 wt% of polymer) in PGMEA. A quencher may not be necessary for all negative-tone systems.

  • Substrate Preparation, Spin Coating, and Soft Bake: Follow steps 2-4 from the positive-tone protocol.

  • Exposure: Expose the wafer to DUV radiation through a photomask.

  • Post-Exposure Bake (PEB): Bake the wafer on a hotplate at 110-120 °C for 60-90 seconds to drive the cross-linking reaction.

  • Development: Immerse the wafer in an organic solvent developer, such as n-butyl acetate or a designated negative-tone developer, for 30-60 seconds.

  • Rinse and Dry: Rinse with a suitable solvent (e.g., isopropanol) and dry with a stream of nitrogen.

General Experimental Workflow

The overall process for fabricating patterns using a p(4-MOS) based photoresist is summarized in the workflow diagram below.

G cluster_workflow General Photolithography Workflow cluster_dev_choice Development Path start Start wafer_prep Wafer Cleaning & Adhesion Promotion start->wafer_prep spin_coat Spin Coating of p(4-MOS) Resist wafer_prep->spin_coat soft_bake Soft Bake (Solvent Removal) spin_coat->soft_bake exposure DUV Exposure (Pattern Transfer) soft_bake->exposure peb Post-Exposure Bake (Catalytic Reaction) exposure->peb development Development peb->development pos_dev Positive Tone: Aqueous Base (TMAH) development->pos_dev If Positive neg_dev Negative Tone: Organic Solvent development->neg_dev If Negative end Patterned Substrate pos_dev->end neg_dev->end

General workflow for p(4-MOS) photolithography.

Expected Performance and Data

Quantitative performance data for photoresists based solely on p(4-MOS) is not widely available in peer-reviewed literature, as it is not a standard commercial resist. However, based on its similarity to other chemically amplified resists derived from aromatic polymers, a hypothetical performance range can be estimated. Performance is highly dependent on the specific formulation and processing conditions.

ParameterTypical Performance Range for Aromatic CARsNotes
Exposure Wavelength 248 nm (KrF), 193 nm (ArF)p(4-MOS) has significant absorbance at 193 nm due to its aromatic rings, making it more suitable for 248 nm lithography unless very thin films are used.
Sensitivity (Dose) 10 - 50 mJ/cm²Highly dependent on PAG loading, PEB temperature, and quencher concentration. Higher PEB temperatures generally increase sensitivity but can reduce resolution.
Resolution 50 - 200 nm (for DUV)Limited by acid diffusion during the PEB step. The addition of a quencher is critical for achieving higher resolution.
Etch Resistance GoodThe aromatic nature of the polymer provides good resistance to plasma etching processes, similar to p-HOST and novolac-based resists.

Troubleshooting

  • T-Topping (Positive Tone): An insoluble layer at the top of the resist profile. This is often caused by airborne amine contamination neutralizing the acid at the surface. Consider using a top-coat or increasing the quencher concentration.

  • Incomplete Development: Resist fails to clear in exposed (positive) or unexposed (negative) areas. This can be due to insufficient exposure dose, inadequate PEB temperature/time, or exhausted developer.

  • Pattern Lifting/Adhesion Failure: The patterned features detach from the substrate. This typically points to improper substrate preparation or insufficient adhesion promotion.

  • Low Resolution/Bridging: Adjacent features merge. This is often a result of excessive acid diffusion. Optimize by lowering the PEB temperature or increasing the quencher concentration.

These application notes provide a foundational guide for utilizing this compound in photoresist development. All protocols should be considered starting points, and optimization will be necessary to achieve desired results for specific applications.

References

Application of Poly(4-methoxystyrene) in Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-methoxystyrene) (P4MS) is a polymer derived from the monomer this compound. Its unique chemical structure, featuring a methoxy group on the phenyl ring, imparts desirable properties that make it a valuable component in the formulation of advanced coatings and adhesives. This document provides detailed application notes and experimental protocols for the utilization of P4MS in these fields, targeting researchers and professionals in material science and related industries. The incorporation of P4MS can lead to enhancements in thermal stability, optical properties, and chemical resistance compared to standard polystyrene.[1] In coatings, it contributes to superior gloss, hardness, and weatherability.[1]

I. Poly(this compound) in Coating Formulations

The addition of poly(this compound) to coating formulations can significantly enhance their performance characteristics. The methoxy group increases the polarity and reactivity of the polymer, which can improve adhesion to various substrates and compatibility with other formulation components.

A. Key Performance Enhancements in Coatings

Incorporating P4MS into coating resins can lead to the following improvements:

  • Enhanced Gloss and Hardness: The rigid aromatic backbone of P4MS contributes to the formation of hard, high-gloss surfaces.

  • Improved Weatherability and Durability: The polymer's structure offers good resistance to UV degradation and environmental factors, leading to longer service life of the coating.[1]

  • Increased Chemical Resistance: The polymer exhibits greater resistance to a range of chemicals compared to standard polystyrene.[1]

  • Enhanced Thermal Stability: P4MS demonstrates improved stability at elevated temperatures.[1]

B. Data Summary: Performance of P4MS in Coatings
PropertyStandard Polystyrene CoatingExpected Performance with P4MSTest Method (ASTM)
Pencil Hardness HB - FF - 2HD3363[2][3][4]
Adhesion (Cross-hatch) 3B - 4B4B - 5BD3359[5][6][7][8][9]
Gloss (60°) 80 - 90 GU> 90 GUD523
Chemical Resistance (Spot Test) FairGood to ExcellentD1308
C. Experimental Protocol: Preparation and Evaluation of a P4MS-Based Coating

This protocol outlines the steps for formulating a simple solvent-borne coating incorporating P4MS and its subsequent performance evaluation.

1. Materials:

  • Poly(this compound) (Mw = 50,000 - 100,000 g/mol )

  • Acrylic or alkyd resin (as primary binder)

  • Toluene or xylene (solvent)

  • Plasticizer (e.g., dioctyl phthalate, if needed for flexibility)

  • Flow and leveling agents

  • Substrate panels (e.g., steel, aluminum, or glass)

2. Formulation Procedure:

  • In a suitable mixing vessel, dissolve the primary binder resin in the chosen solvent under agitation.

  • Gradually add the poly(this compound) powder to the resin solution while stirring continuously until it is fully dissolved. A typical loading of P4MS could be in the range of 10-30% of the total resin solids.

  • Add the plasticizer and other additives (flow and leveling agents) to the mixture and continue stirring for another 15-20 minutes to ensure homogeneity.

  • Adjust the viscosity of the formulation with additional solvent if necessary.

3. Coating Application and Curing:

  • Prepare the substrate panels by cleaning and degreasing them thoroughly.

  • Apply the formulated coating to the substrate panels using a film applicator to achieve a uniform dry film thickness (e.g., 25-50 µm).

  • Allow the coated panels to air-dry in a dust-free environment for 24 hours.

  • For solvent evaporation and complete film formation, cure the panels in an oven at a temperature and time suitable for the primary binder used (e.g., 80-120°C for 30-60 minutes).

4. Performance Testing:

  • Hardness: Evaluate the pencil hardness of the cured coating according to ASTM D3363.[2][3][4]

  • Adhesion: Assess the adhesion of the coating to the substrate using the cross-hatch tape test as per ASTM D3359.[5][6][7][8][9]

  • Gloss: Measure the 60° gloss of the coating surface using a gloss meter following ASTM D523.

  • Chemical Resistance: Perform spot tests with various chemicals (e.g., water, ethanol, acid, and alkali solutions) according to ASTM D1308 to evaluate the coating's resistance.

Coating_Workflow cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing dissolve_binder Dissolve Primary Binder in Solvent add_p4ms Add Poly(this compound) dissolve_binder->add_p4ms add_additives Incorporate Additives add_p4ms->add_additives viscosity_adjustment Adjust Viscosity add_additives->viscosity_adjustment prepare_substrate Substrate Preparation viscosity_adjustment->prepare_substrate apply_coating Apply Coating prepare_substrate->apply_coating air_dry Air Dry apply_coating->air_dry oven_cure Oven Cure air_dry->oven_cure hardness_test Hardness Test (ASTM D3363) oven_cure->hardness_test adhesion_test Adhesion Test (ASTM D3359) oven_cure->adhesion_test gloss_test Gloss Measurement (ASTM D523) oven_cure->gloss_test chemical_resistance_test Chemical Resistance Test (ASTM D1308) oven_cure->chemical_resistance_test

Workflow for the formulation and testing of a P4MS-based coating.

II. Poly(this compound) in Adhesive Formulations

Substituted styrenic polymers, including poly(this compound), are utilized in adhesive formulations to enhance performance. The polar methoxy group can contribute to improved adhesion to a variety of substrates, including polar surfaces.

A. Potential Benefits of P4MS in Adhesives
  • Improved Adhesion: The methoxy group can enhance the adhesive's affinity for polar substrates through dipole-dipole interactions.

  • Enhanced Cohesive Strength: The rigid polymer backbone can increase the internal strength of the adhesive.

  • Good Thermal Stability: P4MS can improve the performance of the adhesive at elevated temperatures.[1]

B. Data Summary: Adhesive Performance

Specific quantitative data for adhesives formulated with poly(this compound) is scarce in publicly available literature. The following table provides an estimated performance profile based on the known properties of the polymer.

PropertyStandard Styrenic Block Copolymer AdhesiveExpected Performance with P4MSTest Method (ASTM)
Lap Shear Strength (on steel) 5 - 10 MPa8 - 15 MPaD1002[10][11][12][13][14]
180° Peel Adhesion (on steel) 20 - 40 N/25mm30 - 50 N/25mmD3330[15][16][17][18][19]
Service Temperature Range -20 to 80 °C-20 to 100 °C-
C. Experimental Protocol: Formulation and Testing of a P4MS-Based Pressure-Sensitive Adhesive (PSA)

This protocol describes the preparation and evaluation of a simple pressure-sensitive adhesive incorporating P4MS.

1. Materials:

  • Poly(this compound) (Mw = 100,000 - 200,000 g/mol )

  • Tackifying resin (e.g., rosin ester or hydrocarbon resin)

  • Styrene-isoprene-styrene (SIS) or Styrene-butadiene-styrene (SBS) block copolymer

  • Toluene or cyclohexane (solvent)

  • Antioxidant

2. Formulation Procedure:

  • In a high-shear mixer, dissolve the SIS or SBS block copolymer in the solvent.

  • Once the block copolymer is fully dissolved, add the poly(this compound) and continue mixing until a homogeneous solution is obtained. A typical P4MS content could be 5-20% of the total polymer solids.

  • Add the tackifying resin and antioxidant to the polymer solution and mix until all components are completely dissolved.

  • Adjust the viscosity of the adhesive solution with additional solvent as needed.

3. Adhesive Film Preparation and Testing:

  • Cast a film of the adhesive solution onto a release liner using a film applicator to achieve a controlled thickness.

  • Dry the cast film in an oven at a temperature sufficient to remove the solvent (e.g., 70-90°C).

  • Laminate the dried adhesive film onto a backing material (e.g., PET film).

  • Cut the resulting adhesive tape into strips of standard width (e.g., 25 mm) for testing.

4. Performance Evaluation:

  • Peel Adhesion: Measure the 180° peel adhesion of the tape from a standard test panel (e.g., stainless steel) according to ASTM D3330.[15][16][17][18][19]

  • Lap Shear Strength: Prepare single-lap-joint specimens by bonding two metal substrates with the adhesive and measure the shear strength according to ASTM D1002.[10][11][12][13][14]

  • Tack: Evaluate the tackiness of the adhesive using a loop tack tester or other appropriate method.

Adhesive_Workflow cluster_formulation Formulation cluster_preparation Adhesive Film Preparation cluster_testing Performance Evaluation dissolve_sbs Dissolve Block Copolymer in Solvent add_p4ms Incorporate Poly(this compound) dissolve_sbs->add_p4ms add_tackifier Add Tackifier and Antioxidant add_p4ms->add_tackifier viscosity_adjust Adjust Viscosity add_tackifier->viscosity_adjust cast_film Cast Adhesive Film viscosity_adjust->cast_film dry_film Dry Film cast_film->dry_film laminate Laminate to Backing dry_film->laminate cut_strips Cut Test Strips laminate->cut_strips peel_test Peel Adhesion Test (ASTM D3330) cut_strips->peel_test shear_test Lap Shear Test (ASTM D1002) cut_strips->shear_test tack_test Tack Measurement cut_strips->tack_test

References

Application Notes and Protocols: 4-Methoxystyrene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-methoxystyrene as a versatile starting material in the synthesis of key pharmaceutical intermediates. The protocols focus on the synthesis of stilbene derivatives, which form the core structure of various biologically active molecules, including the potent anticancer agent Combretastatin A-4 and its analogs.

Introduction

This compound is a valuable building block in organic synthesis due to its reactive vinyl group and electron-rich aromatic ring.[1] These structural features allow for a variety of chemical transformations, making it an ideal precursor for complex molecular architectures in the pharmaceutical industry. Its applications include its use as a monomer in advanced polymerization and as a key intermediate in the synthesis of specialty chemicals and pharmaceutical building blocks.[2][3]

This document outlines two primary synthetic strategies for the utilization of this compound in the preparation of a key intermediate for Combretastatin A-4 analogs: the Wittig reaction and the Heck reaction. Additionally, a protocol for the synthesis of this compound oxide, a versatile intermediate for beta-blocker precursors, is provided.

Core Applications and Synthetic Pathways

Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[4][5] Its simple chemical structure, featuring a stilbene core, has made it an attractive target for the synthesis of numerous analogs with improved efficacy and pharmacokinetic properties.[5][6] this compound serves as a key precursor to the B-ring of many of these analogs.

The primary biological target of Combretastatin A-4 and its analogs is the colchicine-binding site on β-tubulin.[4][6] Binding of these molecules to this site disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[5] Furthermore, these compounds act as vascular disrupting agents (VDAs), selectively targeting and collapsing the blood vessels that supply nutrients to tumors.

G cluster_0 Cellular Environment cluster_1 Downstream Effects Combretastatin Analog Combretastatin Analog β-Tubulin β-Tubulin Combretastatin Analog->β-Tubulin Binds to Colchicine Site Microtubule Microtubule β-Tubulin->Microtubule Polymerization Inhibited α-Tubulin α-Tubulin α-Tubulin->Microtubule Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule->Disruption of Microtubule Dynamics Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disruption of Microtubule Dynamics->Cell Cycle Arrest (G2/M) Vascular Disruption in Tumors Vascular Disruption in Tumors Disruption of Microtubule Dynamics->Vascular Disruption in Tumors Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Figure 1: Signaling pathway of Combretastatin A-4 analogs.
Experimental Protocol 1: Synthesis of a Combretastatin A-4 Analog Intermediate via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[2] In the context of Combretastatin A-4 analog synthesis, this reaction can be employed to form the characteristic stilbene bridge. This protocol describes the reaction of 4-methoxybenzaldehyde (which can be synthesized from this compound) with a substituted benzylphosphonium ylide.

G Start Start Ylide_Formation Ylide Formation: 3,4,5-Trimethoxybenzylphosphonium bromide + Strong Base (e.g., n-BuLi) in THF Start->Ylide_Formation Aldehyde_Addition Addition of 4-Methoxybenzaldehyde in THF Ylide_Formation->Aldehyde_Addition Reaction Reaction at low temperature, then warm to room temperature Aldehyde_Addition->Reaction Quench Quench with water Reaction->Quench Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extraction Purification Purify by column chromatography Extraction->Purification Product (Z)- and (E)-Stilbene Intermediate Purification->Product

Figure 2: Workflow for Wittig reaction synthesis.

Materials:

  • 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Methoxybenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (20 mL) at -78 °C under a nitrogen atmosphere, add n-BuLi (1.2 mmol) dropwise.

  • Stir the resulting ylide solution at -78 °C for 1 hour.

  • Add a solution of 4-methoxybenzaldehyde (1.0 mmol) in anhydrous THF (5 mL) to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the (Z)- and (E)-stilbene isomers.

Quantitative Data:

ParameterValueReference
Starting Materials 3,4,5-Trimethoxybenzyl-triphenylphosphonium bromide, 4-Methoxybenzaldehyde[7]
Key Reagents n-Butyllithium, THF[7]
Reaction Time 16 hours[7]
Typical Yield 16-25% (for similar Wittig reactions)[7]
Product (Z)- and (E)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene[7]
Experimental Protocol 2: Synthesis of a Combretastatin A-4 Analog Intermediate via Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] This method is highly efficient for the synthesis of substituted styrenes and stilbenes.

G Start Start Reactants Combine this compound, 3,4,5-Trimethoxybromobenzene, Pd(OAc)₂, Ligand, and Base in a solvent Start->Reactants Reaction Heat the mixture under inert atmosphere Reactants->Reaction Cooling Cool to room temperature Reaction->Cooling Filtration Filter to remove catalyst Cooling->Filtration Extraction Extract with an organic solvent Filtration->Extraction Purification Purify by column chromatography Extraction->Purification Product (E)-Stilbene Intermediate Purification->Product

Figure 3: Workflow for Heck reaction synthesis.

Materials:

  • This compound

  • 1-Bromo-3,4,5-trimethoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 1-bromo-3,4,5-trimethoxybenzene (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (2.0 mmol) in anhydrous DMF (10 mL).

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture at 100 °C for 24 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and filter through a pad of celite.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (E)-stilbene product.

Quantitative Data:

ParameterValueReference
Starting Materials This compound, 1-Bromo-3,4,5-trimethoxybenzeneAdapted from[8]
Catalyst System Pd(OAc)₂, PPh₃[8]
Base & Solvent Triethylamine, DMF[8]
Reaction Time 24 hours[8]
Typical Yield 48-87% (for similar Heck reactions)[4]
Product (E)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)etheneAdapted from[8]
Synthesis of this compound Oxide: A Precursor for β-Blockers

Epoxidation of this compound yields this compound oxide, a versatile pharmaceutical intermediate. Epoxides can undergo ring-opening reactions with various nucleophiles, such as amines, to produce β-amino alcohols. This class of compounds forms the structural core of many β-blocker medications, which are used to manage cardiovascular diseases.[9][10]

G Start Start Reactants Dissolve this compound in a suitable solvent (e.g., Dichloromethane) Start->Reactants Oxidant_Addition Add an oxidizing agent (e.g., m-CPBA) portion-wise at 0 °C Reactants->Oxidant_Addition Reaction Stir at room temperature Oxidant_Addition->Reaction Workup Wash with sodium bicarbonate and sodium thiosulfate solutions Reaction->Workup Extraction Extract with Dichloromethane Workup->Extraction Purification Purify by column chromatography Extraction->Purification Product This compound Oxide Purification->Product

Figure 4: Workflow for epoxidation of this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 10% Sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C.

  • Add m-CPBA (1.2 mmol) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and then with 10% sodium thiosulfate solution (10 mL).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound oxide.

Quantitative Data:

ParameterValueReference
Starting Material This compoundAdapted from general epoxidation protocols
Oxidizing Agent m-Chloroperoxybenzoic acidAdapted from general epoxidation protocols
Solvent DichloromethaneAdapted from general epoxidation protocols
Reaction Time 4 hoursAdapted from general epoxidation protocols
Typical Yield 70-90% (for similar epoxidations)General chemical knowledge
Product This compound oxideAdapted from general epoxidation protocols

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a range of pharmaceutical intermediates. The protocols outlined in these application notes for the Wittig and Heck reactions provide robust methods for the synthesis of stilbene derivatives, which are central to the development of Combretastatin A-4 analogs and other tubulin polymerization inhibitors. Furthermore, the epoxidation of this compound opens a pathway to β-amino alcohol scaffolds, which are fundamental to the synthesis of β-blocker medications. These detailed methodologies and workflows serve as a practical guide for researchers and scientists engaged in drug discovery and development.

References

Application Notes and Protocols for Grafting 4-Methoxystyrene onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and characterization of graft copolymers featuring 4-methoxystyrene side chains. The protocols outlined below are designed to be adaptable for various research and development applications, particularly in the field of drug delivery, where the tailored properties of such polymers can be exploited for enhanced therapeutic efficacy.

Introduction

Grafting this compound onto existing polymer backbones is a powerful strategy to modify and enhance material properties. The resulting graft copolymers combine the characteristics of the backbone polymer with the unique attributes of poly(this compound) (P4MS), such as hydrophobicity, thermal stability, and specific interactions with bioactive molecules. These materials are of significant interest for applications in drug delivery, where they can be engineered to form nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents.[1][2]

This document details three primary methodologies for synthesizing P4MS graft copolymers: "grafting from," "grafting to," and "grafting through." Each section includes a general overview, a detailed experimental protocol for a representative system, and a summary of expected quantitative data.

Section 1: "Grafting From" Methodology

The "grafting from" approach involves the polymerization of this compound monomers from active sites that have been introduced onto a polymer backbone. This method allows for the formation of a high density of grafted chains. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this approach, enabling precise control over the length and distribution of the grafted P4MS chains.

Application Note: ATRP Grafting of this compound from a Poly(2-hydroxyethyl methacrylate) (PHEMA) Backbone

This protocol describes the synthesis of a PHEMA-g-P4MS graft copolymer. PHEMA is a hydrophilic and biocompatible polymer, and the addition of hydrophobic P4MS grafts can induce amphiphilicity, leading to self-assembly into micelles suitable for encapsulating hydrophobic drugs.

Experimental Workflow

Grafting_From_Workflow cluster_0 Step 1: Macroinitiator Synthesis cluster_1 Step 2: ATRP of this compound PHEMA PHEMA PHEMA_Br PHEMA-Br Macroinitiator PHEMA->PHEMA_Br Esterification BIBB 2-Bromoisobutyryl Bromide (BIBB) BIBB->PHEMA_Br Pyridine Pyridine Pyridine->PHEMA_Br PHEMA_Br_input PHEMA-Br Graft_Copolymer PHEMA-g-P4MS PHEMA_Br_input->Graft_Copolymer ATRP MOS This compound (4-MOS) MOS->Graft_Copolymer CuBr_PMDETA CuBr / PMDETA CuBr_PMDETA->Graft_Copolymer

Caption: Workflow for "grafting from" this compound via ATRP.

Detailed Experimental Protocol

1. Synthesis of PHEMA-Br Macroinitiator:

  • Dissolve poly(2-hydroxyethyl methacrylate) (PHEMA) (e.g., Mn = 20,000 g/mol , 1.0 g, 50 mmol of hydroxyl groups) in 50 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (4.3 mL, 53 mmol) to the solution.

  • Slowly add 2-bromoisobutyryl bromide (BIBB) (6.6 mL, 53 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the polymer by pouring the solution into a large excess of cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield the PHEMA-Br macroinitiator.

  • Characterize the macroinitiator by ¹H NMR to confirm the presence of the initiator groups.

2. ATRP of this compound:

  • In a Schlenk flask, dissolve the PHEMA-Br macroinitiator (0.5 g) and this compound (5.0 g, 37.3 mmol) in 10 mL of anisole.

  • Add N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.13 g, 0.75 mmol) to the solution.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under a nitrogen atmosphere, add copper(I) bromide (CuBr) (0.11 g, 0.75 mmol) to the flask.

  • Place the flask in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 8 hours).

  • Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the graft copolymer in a large excess of cold methanol.

  • Collect the product by filtration and dry under vacuum.

Quantitative Data Summary
ParameterTypical ValueCharacterization Method
Grafting Efficiency (%)> 80¹H NMR, Gravimetry
Graft DensityVariable¹H NMR
Mn of P4MS Grafts ( g/mol )5,000 - 20,000GPC (after cleavage)
PDI of P4MS Grafts< 1.3GPC (after cleavage)

Section 2: "Grafting To" Methodology

The "grafting to" method involves the attachment of pre-synthesized polymer chains with reactive end-groups onto a polymer backbone containing complementary functional groups. While this method typically results in a lower grafting density compared to the "grafting from" approach due to steric hindrance, it allows for the precise characterization of the grafted chains before their attachment to the backbone. "Click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are highly efficient and are often employed for this purpose.[1][3]

Application Note: "Click" Grafting of Alkyne-Terminated P4MS onto an Azide-Functionalized Polymer Backbone

This protocol describes the synthesis of a graft copolymer by reacting an alkyne-terminated poly(this compound) with a polymer backbone containing azide functionalities. This versatile method can be applied to various backbones that can be functionalized with azide groups.

Experimental Workflow

Grafting_To_Workflow cluster_0 Step 1: Synthesis of Alkyne-Terminated P4MS cluster_1 Step 2: Synthesis of Azide-Functionalized Backbone cluster_2 Step 3: 'Click' Reaction MOS_1 This compound P4MS_Alkyne Alkyne-Terminated P4MS MOS_1->P4MS_Alkyne ATRP or RAFT Alkyne_Initiator Alkyne-functional Initiator Alkyne_Initiator->P4MS_Alkyne P4MS_Alkyne_input Alkyne-Terminated P4MS Backbone_Polymer Backbone with Reactive Groups Backbone_Azide Azide-Functionalized Backbone Backbone_Polymer->Backbone_Azide Functionalization Azide_Source Azide Source (e.g., NaN3) Azide_Source->Backbone_Azide Backbone_Azide_input Azide-Functionalized Backbone Graft_Copolymer_2 Graft Copolymer P4MS_Alkyne_input->Graft_Copolymer_2 CuAAC 'Click' Backbone_Azide_input->Graft_Copolymer_2 CuSO4_Ascorbate CuSO4 / Sodium Ascorbate CuSO4_Ascorbate->Graft_Copolymer_2

Caption: Workflow for "grafting to" this compound via 'click' chemistry.

Detailed Experimental Protocol

1. Synthesis of Alkyne-Terminated P4MS:

  • Synthesize alkyne-terminated P4MS via ATRP or RAFT polymerization using an initiator or chain transfer agent containing a terminal alkyne group (e.g., propargyl 2-bromoisobutyrate for ATRP).

  • A typical ATRP procedure: In a Schlenk flask, add this compound (10.0 g, 74.5 mmol), propargyl 2-bromoisobutyrate (0.153 g, 0.745 mmol), and PMDETA (0.26 g, 1.49 mmol) to 20 mL of toluene.

  • Deoxygenate the mixture with three freeze-pump-thaw cycles.

  • Add CuBr (0.21 g, 1.49 mmol) under a nitrogen atmosphere.

  • Heat the reaction at 90 °C for 6 hours.

  • Terminate the reaction, remove the catalyst, and precipitate the polymer as described in the "grafting from" protocol.

  • Characterize the resulting alkyne-terminated P4MS by GPC and ¹H NMR to determine Mn, PDI, and confirm end-group functionality.

2. Synthesis of Azide-Functionalized Polymer Backbone (Example: Azidation of Poly(glycidyl methacrylate)):

  • Dissolve poly(glycidyl methacrylate) (PGMA) (1.0 g) in 20 mL of dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (0.91 g, 14 mmol) to the solution.

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Cool the solution to room temperature and precipitate the polymer in a large volume of water.

  • Collect the azide-functionalized polymer by filtration and dry under vacuum.

  • Confirm the introduction of azide groups by FTIR spectroscopy (characteristic azide peak around 2100 cm⁻¹).

3. "Click" Grafting Reaction:

  • In a flask, dissolve the azide-functionalized backbone (0.5 g) and alkyne-terminated P4MS (1.0 g) in 20 mL of DMF.

  • In a separate vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 g) and sodium ascorbate (0.1 g) in 2 mL of water.

  • Add the catalyst solution to the polymer solution and stir at room temperature for 24 hours.

  • Pass the reaction mixture through a column of neutral alumina to remove the copper catalyst.

  • Precipitate the graft copolymer in an appropriate non-solvent (e.g., methanol or water).

  • Purify the product by repeated dissolution and precipitation to remove any unreacted P4MS.

  • Dry the final graft copolymer under vacuum.

Quantitative Data Summary
ParameterTypical ValueCharacterization Method
Grafting Efficiency (%)> 90 (Click)¹H NMR, FTIR, GPC
Mn of P4MS Grafts ( g/mol )Pre-determinedGPC
PDI of P4MS GraftsPre-determinedGPC
Overall Mn of Graft CopolymerVariesGPC-MALS
Overall PDI of Graft CopolymerVariesGPC-MALS

Section 3: "Grafting Through" Methodology

The "grafting through" or macromonomer technique involves the copolymerization of a conventional monomer with a macromonomer, which is a polymer chain with a polymerizable end group. This method allows for good control over the length of the grafted chains (as they are pre-synthesized) and can lead to regularly spaced grafts along the backbone.

Application Note: Synthesis of a Graft Copolymer via Copolymerization of a P4MS Macromonomer with a Comonomer

This protocol outlines the synthesis of a graft copolymer by the free radical copolymerization of a vinylbenzyl-terminated P4MS macromonomer with a comonomer such as methyl methacrylate (MMA).

Experimental Workflow

Grafting_Through_Workflow cluster_0 Step 1: Macromonomer Synthesis cluster_1 Step 2: Copolymerization MOS_2 This compound P4MS_VB P4MS-Vinylbenzyl Macromonomer MOS_2->P4MS_VB Anionic Polymerization Terminating_Agent Vinylbenzyl Chloride Terminating_Agent->P4MS_VB P4MS_VB_input P4MS-Vinylbenzyl Macromonomer Graft_Copolymer_3 Graft Copolymer P4MS_VB_input->Graft_Copolymer_3 Radical Copolymerization Comonomer Comonomer (e.g., MMA) Comonomer->Graft_Copolymer_3 Initiator Initiator (e.g., AIBN) Initiator->Graft_Copolymer_3

Caption: Workflow for "grafting through" this compound via macromonomer polymerization.

Detailed Experimental Protocol

1. Synthesis of Vinylbenzyl-Terminated P4MS Macromonomer:

  • This synthesis is typically performed via living anionic polymerization to ensure a well-defined macromonomer with high end-group functionality.

  • In a glovebox, add purified THF (100 mL) to a flame-dried reactor equipped with a magnetic stirrer.

  • Cool the reactor to -78 °C.

  • Add sec-butyllithium (initiator) to the THF until a faint yellow color persists, then add the calculated amount for the desired molecular weight.

  • Slowly add purified this compound monomer (10.0 g) to the reactor.

  • After complete polymerization (typically 1-2 hours, indicated by the disappearance of the monomer color), add a slight excess of purified 4-vinylbenzyl chloride (terminating agent).

  • Allow the reaction to proceed for another 2 hours at -78 °C and then warm to room temperature.

  • Quench the reaction with degassed methanol.

  • Precipitate the macromonomer in a large excess of methanol.

  • Collect the product and dry under vacuum.

  • Characterize the macromonomer by GPC and ¹H NMR to determine Mn, PDI, and confirm the vinylbenzyl end group.

2. Copolymerization of P4MS Macromonomer with MMA:

  • In a polymerization tube, dissolve the P4MS macromonomer (2.0 g), methyl methacrylate (MMA) (8.0 g), and azobisisobutyronitrile (AIBN) (0.05 g) in 20 mL of toluene.

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Seal the tube and place it in a preheated oil bath at 70 °C for 24 hours.

  • Cool the reaction to room temperature and open the tube.

  • Precipitate the graft copolymer in a large volume of a selective solvent that dissolves the unreacted macromonomer but not the graft copolymer (e.g., hexane).

  • Further purify the product by Soxhlet extraction to remove any homopolymers.

  • Dry the final graft copolymer under vacuum.

Quantitative Data Summary
ParameterTypical ValueCharacterization Method
Macromonomer Incorporation (%)> 90¹H NMR
Mn of P4MS Grafts ( g/mol )Pre-determinedGPC
PDI of P4MS GraftsPre-determinedGPC
Overall Mn of Graft CopolymerVariesGPC-MALS
Overall PDI of Graft Copolymer> 1.5GPC-MALS

Section 4: Application in Drug Delivery

Graft copolymers containing P4MS are particularly promising for the delivery of hydrophobic anticancer drugs like paclitaxel and doxorubicin. The amphiphilic nature of these copolymers, often achieved by combining a hydrophilic backbone with hydrophobic P4MS grafts, allows for the formation of core-shell micellar structures in aqueous environments. The hydrophobic core serves as a reservoir for the drug, while the hydrophilic shell provides stability and biocompatibility.

Application Note: Paclitaxel Delivery and Inhibition of EGFR Signaling Pathway

Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, its effectiveness can be limited by drug resistance mechanisms, some of which involve the activation of survival signaling pathways such as the EGFR/ERK and EGFR/PI3K/AKT/mTOR pathways.[4][5] Encapsulating paclitaxel within P4MS-containing nanoparticles can enhance its therapeutic efficacy by improving its solubility, prolonging its circulation time, and potentially overcoming drug resistance.

Proposed Mechanism of Action and Signaling Pathway

Drug_Delivery_Signaling cluster_0 Drug Delivery Vehicle cluster_1 Cellular Uptake and Drug Release cluster_2 Intracellular Signaling Cascade NP P4MS-grafted Nanoparticle PTX Paclitaxel NP->PTX Encapsulation Endocytosis Endocytosis NP->Endocytosis Uptake Cell Cancer Cell PTX_release Paclitaxel Release Endocytosis->PTX_release Endosomal Escape EGFR EGFR PTX_release->EGFR Inhibits Apoptosis Apoptosis PTX_release->Apoptosis Induces PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Proposed mechanism of paclitaxel-loaded P4MS nanoparticles targeting the EGFR signaling pathway.

The enhanced delivery of paclitaxel to tumor cells via P4MS-grafted nanoparticles can lead to a more effective suppression of the EGFR signaling pathway. The hydrophobic P4MS core can efficiently encapsulate paclitaxel, protecting it from premature degradation and enabling its passive targeting to tumors through the enhanced permeability and retention (EPR) effect. Upon cellular uptake, the nanoparticles release paclitaxel, which can then exert its cytotoxic effects and inhibit the pro-survival signals mediated by the EGFR pathway, ultimately leading to enhanced cancer cell death.[4][5]

Conclusion

The methodologies presented provide a robust framework for the synthesis and application of this compound grafted polymers. The ability to tailor the architecture and properties of these materials opens up numerous possibilities for the development of advanced drug delivery systems and other biomedical applications. The provided protocols and data serve as a starting point for researchers to design and fabricate novel materials with desired functionalities.

References

Troubleshooting & Optimization

Side reactions in the synthesis of 4-Methoxystyrene from p-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-methoxystyrene from p-methoxyacetophenone. The primary synthesis route discussed involves the reduction of p-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, followed by its dehydration to the final product.

Core Synthesis Pathway

The synthesis of this compound from p-methoxyacetophenone is typically a two-step process. First, the ketone group of p-methoxyacetophenone is reduced to a secondary alcohol, 1-(4-methoxyphenyl)ethanol. This is commonly achieved using reducing agents like potassium borohydride or through catalytic hydrogenation.[1] The second step involves the acid-catalyzed dehydration of the alcohol intermediate to form the desired alkene, this compound.[2]

Main Synthesis Pathway start p-Methoxyacetophenone intermediate 1-(4-Methoxyphenyl)ethanol start->intermediate Reduction (e.g., KBH4) end This compound intermediate->end Dehydration (e.g., KHSO4)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Question: My overall yield is very low. What are the common causes in the reduction step?

Answer: A low yield in the reduction of p-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol is often related to the reaction conditions or the amount of reducing agent.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For instance, when using potassium borohydride (KBH₄), an insufficient amount will lead to incomplete conversion of the starting material.

  • Reaction Time and Temperature: The reaction may require several hours to reach completion. A patent describing this synthesis notes reaction times from 4 to 12 hours at a temperature of 20-40°C.[3] Shortening this time can result in a significant amount of unreacted p-methoxyacetophenone.

  • Hydrolysis: After the reaction, excess borohydride and the borate complex must be hydrolyzed, typically by adding water, before extraction.[3] Improper workup can lead to loss of product.

Question: I've isolated the intermediate alcohol, but the dehydration step is inefficient. How can I improve the yield?

Answer: Inefficient dehydration can be caused by several factors, primarily related to the removal of water and the reaction equilibrium.

  • Le Chatelier's Principle: The dehydration of an alcohol is an equilibrium reaction. To drive it towards the product (this compound), the alkene should be removed as it is formed.[4] Since this compound has a lower boiling point than the starting alcohol, performing the reaction with simultaneous distillation is highly effective.[2][4]

  • Catalyst Activity: The acid catalyst (e.g., potassium hydrogen sulfate) must be effective. Ensure it is properly dispersed in the reaction mixture.

  • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the product, allowing for its removal at a lower temperature. This minimizes the risk of side reactions like polymerization and ether formation.[2] A distillation pressure of 20-50 mmHg is suggested in related patents.[2]

Question: My final product is contaminated with a high-boiling impurity. What could it be?

Answer: A common high-boiling byproduct is the ether formed from the intermolecular condensation of two molecules of the 1-(4-methoxyphenyl)ethanol intermediate.[1][3]

  • Cause: This side reaction is also acid-catalyzed and is favored by higher temperatures and prolonged reaction times before the product is distilled off.

  • Solution: To minimize ether formation, distill the this compound as soon as it is generated.[2] Using milder dehydration conditions or a two-step process where the alcohol is first converted to a better leaving group (like a sulfonate ester) before elimination can also overcome this issue.[3]

Question: During the final distillation, a solid formed in my flask and the yield was poor. What happened?

Answer: This is a classic sign of product polymerization. This compound, like other styrenic monomers, is prone to polymerization, especially at elevated temperatures or in the presence of acid or radical initiators.[1][5]

  • Cause: High temperatures during the final purification (rectification) can initiate polymerization.

  • Solution:

    • Add a Polymerization Inhibitor: Add a small amount of an inhibitor like hydroquinone or tert-butylcatechol (TBC) to the crude product before distillation and for storage.[6]

    • Use Reduced Pressure: Perform the final distillation under high vacuum (e.g., 0-1 mmHg) to keep the temperature as low as possible (e.g., 50-90°C).[2]

    • Storage: Store the purified product at a low temperature (e.g., 2-8°C) in the presence of an inhibitor.

Troubleshooting Workflow cluster_reduction Step 1: Reduction Issues cluster_dehydration Step 2: Dehydration Issues A Low Yield of Alcohol Intermediate? B Check for Unreacted Ketone (TLC/GC) A->B C Increase KBH4 amount and/or Reaction Time B->C Ketone Present D Low Yield of Styrene? E Analyze Crude Product (GC/NMR) D->E F Impurity: Unreacted Alcohol E->F Major G Impurity: Diether Byproduct E->G Major H Impurity: Polymer E->H Major I Improve Dehydration: - Distill product as it forms - Use vacuum F->I J Minimize reaction time/temp before distillation G->J K Add inhibitor (TBC) Lower distillation temp (vacuum) H->K

Caption: A workflow for troubleshooting common synthesis problems.

Side Reaction Pathways

Besides the main reaction, researchers must be aware of potential side reactions that can lower the yield and complicate purification. The most significant are the formation of a diether from the alcohol intermediate and the polymerization of the final this compound product.

Side Reactions cluster_main Main Pathway cluster_side Side Reactions pMA p-Methoxyacetophenone Alcohol 1-(4-Methoxyphenyl)ethanol pMA->Alcohol Reduction Styrene This compound Alcohol->Styrene Dehydration (Intramolecular) Ether Bis(1-(4-methoxyphenyl))ether Alcohol->Ether Dehydration (Intermolecular) Polymer Poly(this compound) Styrene->Polymer Polymerization (Heat/Initiators)

Caption: Key side reactions in the synthesis of this compound.

Quantitative Data Summary

The efficiency of the reduction step is highly dependent on reagent concentration. The following data, adapted from patent literature, illustrates how the amount of potassium borohydride (KBH₄) affects reaction time and yield.[3]

Moles KBH₄ per mole of p-MethoxyacetophenoneReaction Time (hours)Yield of 1-(4-methoxyphenyl)ethanolOverall Yield of this compound
0.201279.0%69.0%
0.33698.0%85.5%
0.50498.0%84.8%

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound from p-methoxyacetophenone? The most prevalent method involves a two-step process: first, the reduction of p-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, followed by the dehydration of this alcohol intermediate to yield this compound.[1]

Q2: Are there alternative synthesis methods? Yes, other methods exist, such as the Wittig reaction, which involves reacting an appropriate phosphonium ylide with p-anisaldehyde.[7][8] However, the reagents for the Wittig reaction can be complex and expensive, making the reduction-dehydration route more common for industrial production.[1]

Q3: Why is a polymerization inhibitor essential for this compound? this compound has a vinyl group that can readily undergo radical polymerization, especially when heated or exposed to light.[5] An inhibitor like TBC scavenges free radicals, preventing this polymerization and ensuring the product remains a liquid monomer during distillation and storage.

Q4: How should the final product be purified? The crude product is typically purified by vacuum distillation (rectification).[1] This separates the this compound from unreacted starting materials, the alcohol intermediate, the ether byproduct, and the polymerization inhibitor. It is crucial to perform this under reduced pressure to avoid high temperatures that could induce polymerization.[2]

Q5: What analytical methods are suitable for monitoring the reaction and assessing product purity?

  • Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting p-methoxyacetophenone during the reduction step.

  • Gas Chromatography (GC): Excellent for determining the purity of the final product and quantifying the presence of volatile impurities like the starting material and alcohol intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities by their characteristic signals.

  • Infrared (IR) Spectroscopy: Can be used to follow the reaction by observing the disappearance of the carbonyl (C=O) stretch of the ketone and the alcohol (O-H) stretch, and the appearance of the alkene (C=C) stretch in the product.

Experimental Protocols

The following protocols are adapted from methodologies described in the patent literature.[2][3]

Protocol 1: Reduction of p-Methoxyacetophenone

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer, add p-methoxyacetophenone (1.0 kg, 6.66 mol) and industrial ethanol (2.0 L).

  • Dissolution: Stir the mixture until the p-methoxyacetophenone is completely dissolved.

  • Reduction: While maintaining the temperature between 20-40°C using a water bath, slowly add potassium borohydride (120 g, 2.22 mol) in portions.

  • Reaction: Allow the reaction to stir for approximately 6 hours. Monitor the reaction's completion by TLC.

  • Workup: After completion, add an equal volume of water (approx. 3 L) to the flask and stir well to hydrolyze any remaining KBH₄ and the borate ester complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2.0 L). Separate the organic layer. Extract the aqueous layer twice more with a small amount of ethyl acetate.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude 1-(4-methoxyphenyl)ethanol. The crude product can be purified by vacuum distillation if necessary.[9]

Protocol 2: Dehydration of 1-(4-methoxyphenyl)ethanol

  • Setup: Assemble a distillation apparatus. In the distillation flask, place the crude 1-(4-methoxyphenyl)ethanol obtained from the previous step.

  • Catalyst: Add a catalytic amount of a dehydrating agent, such as potassium hydrogen sulfate (KHSO₄).

  • Distillation: Heat the mixture while stirring. Apply a vacuum to the system (e.g., 25-35 mmHg).[2]

  • Collection: The this compound product will distill along with water. Collect the distillate in a receiving flask cooled in an ice bath. It is advisable to add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the receiving flask before starting the distillation.

  • Purification: The collected crude product can be further purified by a final vacuum distillation (rectification) to achieve high purity. Store the final product over an inhibitor at low temperature.

References

Optimizing reaction conditions for high yield 4-Methoxystyrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-methoxystyrene for high yields. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data for common synthetic methods.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My yield of this compound is low. What are the common causes?

Low yields can stem from several factors depending on the synthetic route. For the common two-step synthesis from 4-methoxyacetophenone, incomplete reduction in the first step or inefficient dehydration in the second step are frequent culprits. For methods like the Wittig reaction, the reactivity of the ylide and steric hindrance can be issues.[1] In decarboxylation routes, polymerization of the product is a major cause of low yield.[2]

Q2: I am observing significant amounts of a high-molecular-weight, viscous substance in my product. What is it and how can I prevent it?

This is likely due to the polymerization of this compound.[2] Styrenes are susceptible to polymerization, which can be initiated by heat, light, or acid catalysts.[3] To mitigate this:

  • Use an inhibitor: During distillation and storage, adding a polymerization inhibitor like 4-tert-butylcatechol (TBC) is crucial.[3]

  • Control temperature: Avoid excessive temperatures during the reaction and purification steps. Distillation should be performed under vacuum to lower the boiling point.[1]

  • Minimize reaction time: Do not prolong the reaction time unnecessarily, especially at elevated temperatures.

Q3: The dehydration of 1-(4-methoxyphenyl)ethanol is not going to completion. How can I improve this step?

Inefficient dehydration can be addressed by:

  • Choice of dehydrating agent: Strong acid catalysts like sulfuric acid or phosphoric acid are commonly used.[4][5] Potassium bisulfate is also an effective catalyst.

  • Temperature: Ensure the reaction is heated sufficiently to facilitate the elimination of water. For secondary alcohols like 1-(4-methoxyphenyl)ethanol, temperatures in the range of 100-140 °C are typically required.[6]

  • Removal of water: If the reaction setup allows, removing water as it is formed can drive the equilibrium towards the product.

Q4: I am performing a Wittig reaction to synthesize this compound, but the yield is poor. What can I do?

Poor yields in Wittig reactions can be due to:

  • Ylide formation: Ensure the complete formation of the phosphonium ylide by using a sufficiently strong and non-nucleophilic base like sodium hydride or potassium tert-butoxide.[1]

  • Aldehyde quality: Aldehydes can oxidize or polymerize on storage. Using freshly purified p-anisaldehyde is recommended.[2]

  • Steric hindrance: While less of an issue with p-anisaldehyde, steric hindrance can sometimes impede the reaction. The Horner-Wadsworth-Emmons reaction is a common alternative that is often more effective with hindered aldehydes.[1]

Q5: How can I effectively purify my this compound product?

Vacuum distillation is the most common method for purifying this compound. It is important to:

  • Use an inhibitor: Add a polymerization inhibitor to the crude product before distillation.

  • Maintain a good vacuum: This will lower the boiling point and minimize thermal stress on the product, reducing the risk of polymerization.

  • Column chromatography: For small-scale purifications or to remove specific impurities, silica gel chromatography can be employed.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different methods of this compound synthesis.

Table 1: Two-Step Synthesis via Reduction and Dehydration of 4-Methoxyacetophenone [7]

StepReactantsReagents & SolventsTemperature (°C)Time (h)Intermediate Yield (%)Overall Yield (%)
Reduction 4-MethoxyacetophenonePotassium Borohydride (0.2 eq), Industrial Alcohol20-40127969.0
Reduction 4-MethoxyacetophenonePotassium Borohydride (0.33 eq), Industrial Alcohol20-40698-
Reduction 4-MethoxyacetophenonePotassium Borohydride (0.5 eq), Industrial Alcohol20-4049884.8
Dehydration 1-(4-methoxyphenyl)ethanolPotassium Bisulfate---95.7 (crude)

Note: The overall yield is calculated from the multi-step process described in the cited patent.[7]

Table 2: Decarboxylation of 4-Methoxycinnamic Acid

CatalystSolventTemperature (°C)Time (h)Yield (%)Notes
Ruthenium Sawhorse-2004High ConversionSignificant polymerization observed (up to 17%).[2]
Anhydrous Copper SulfateQuinoline--ImprovedSpecific quantitative yield not provided.[8]

Experimental Protocols

High-Yield Synthesis of this compound via Reduction and Dehydration

This protocol is adapted from a patented high-yield method and is divided into two main stages.[7]

Stage 1: Reduction of 4-Methoxyacetophenone to 1-(4-Methoxyphenyl)ethanol

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1 kg (6.66 mol) of 4-methoxyacetophenone and 2 L of industrial alcohol.

  • Dissolution: Stir the mixture until the 4-methoxyacetophenone is completely dissolved.

  • Addition of Reducing Agent: While maintaining the temperature between 20-40°C, slowly add 180 g (3.33 mol) of potassium borohydride.

  • Reaction: Stir the reaction mixture for 4 hours at 20-40°C.

  • Quenching: After the reaction is complete, add an equal volume of water to the flask and stir to hydrolyze any excess potassium borohydride and the borate complex.

  • Extraction: Add 2 L of ethyl acetate to the mixture for extraction. Separate the organic layer. Extract the aqueous layer twice more with a small amount of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Remove the solvent using a rotary evaporator to obtain 1-(4-methoxyphenyl)ethanol. The expected yield is approximately 98%.[7]

Stage 2: Dehydration of 1-(4-Methoxyphenyl)ethanol to this compound

  • Setup: In a distillation apparatus, place the 1-(4-methoxyphenyl)ethanol obtained from Stage 1.

  • Catalyst: Add a catalytic amount of potassium bisulfate.

  • Dehydration and Distillation: Heat the mixture to induce dehydration while simultaneously distilling the this compound product under reduced pressure (20-50 mmHg).[1]

  • Purification: The crude product can be further purified by vacuum rectification at 50-90°C and 0-1 mmHg to achieve high purity (e.g., 99.75%).[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reduction Stage 1: Reduction cluster_dehydration Stage 2: Dehydration start 4-Methoxyacetophenone reduction Reduction with KBH4 in Alcohol start->reduction Dissolve intermediate 1-(4-Methoxyphenyl)ethanol reduction->intermediate 4h, 20-40°C dehydration Dehydration with KHSO4 intermediate->dehydration distillation Vacuum Distillation dehydration->distillation Heat product This compound distillation->product

Caption: Workflow for the two-stage synthesis of this compound.

Troubleshooting Guide for Low Yield

troubleshooting_guide cluster_synthesis Check Synthesis Step cluster_solutions Potential Solutions start Low Yield of this compound check_reduction Incomplete Reduction? start->check_reduction check_dehydration Incomplete Dehydration? start->check_dehydration check_polymerization Polymerization? start->check_polymerization solution_reduction Increase reducing agent / reaction time check_reduction->solution_reduction Yes solution_dehydration Increase temperature / use stronger acid catalyst check_dehydration->solution_dehydration Yes solution_polymerization Add inhibitor / use vacuum distillation check_polymerization->solution_polymerization Yes

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Controlling molecular weight and polydispersity in 4-Methoxystyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the molecular weight and polydispersity in the polymerization of 4-methoxystyrene.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My polymerization resulted in a high polydispersity index (PDI > 1.5). What are the likely causes?

A high PDI, or broad molecular weight distribution, indicates poor control over the polymerization. Several factors could be responsible:

  • Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization by forming stable peroxy radicals.[1] Ensure your reaction mixture is thoroughly deoxygenated before initiation.

  • Impurities in Monomer or Solvent: Impurities can interfere with the catalyst or initiator, leading to uncontrolled side reactions. Purification of the this compound monomer and solvent is crucial.

  • Incorrect Initiator Concentration: In free-radical polymerization, the molecular weight is inversely proportional to the initiator concentration.[1] Too high an initiator concentration can lead to a large number of chains initiating at different times, broadening the PDI.

  • Poor Chain Transfer Agent (CTA) Choice in RAFT: The choice of CTA in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is critical and monomer-specific.[2][3] An inappropriate CTA will not effectively mediate the exchange between dormant and active polymer chains.

Q2: The molecular weight of my polymer is significantly different from the theoretical prediction. Why is this happening?

Deviation from the theoretical molecular weight (Mn) suggests issues with the initiation efficiency or the ratio of monomer to initiator.

  • Inaccurate Reagent Measurement: Precise measurement of the monomer, initiator, and catalyst or CTA is critical for controlling molecular weight.

  • Inefficient Initiation: If the initiation is slow compared to propagation, not all chains will start growing at the same time, leading to a discrepancy between the theoretical and observed Mn. This is a crucial consideration in living polymerizations.[4]

  • Chain Transfer Reactions: Unwanted chain transfer to solvent or impurities can terminate growing chains and initiate new ones, affecting the final molecular weight.

Q3: My polymerization reaction is not proceeding or is extremely slow. What should I check?

  • Low Temperature: The polymerization temperature may be too low for the chosen initiator to decompose at an adequate rate.[1]

  • Inhibitor in Monomer: Commercial this compound is often supplied with an inhibitor to prevent spontaneous polymerization during storage. This inhibitor must be removed before use.

  • Catalyst Deactivation: In Atom Transfer Radical Polymerization (ATRP), the catalyst can be sensitive to air and moisture. Improper handling can lead to deactivation.

Q4: I am observing a bimodal or multimodal distribution in my Gel Permeation Chromatography (GPC) results. What does this indicate?

A multimodal distribution suggests the presence of multiple distinct polymer populations.

  • Slow Initiation: As mentioned, slow initiation can lead to a population of chains that started growing later, resulting in a lower molecular weight peak.

  • Chain Termination: Early termination of a fraction of the polymer chains can result in a lower molecular weight shoulder or a distinct peak.

  • Bifunctional Impurities: Impurities with two reactive sites can lead to chain coupling, resulting in a polymer population with double the expected molecular weight.

Frequently Asked Questions (FAQs)

Q1: Which controlled polymerization techniques are suitable for this compound?

This compound is a versatile monomer that can be polymerized using several controlled techniques, including:

  • Living Cationic Polymerization[5][6][7]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization[8]

  • Atom Transfer Radical Polymerization (ATRP)[8]

  • Anionic Polymerization[8][9]

Q2: How do I choose the right initiator for my this compound polymerization?

The choice of initiator depends on the polymerization technique:

  • ATRP: An alkyl halide initiator is typically used in conjunction with a transition metal catalyst (e.g., copper bromide) and a ligand.

  • RAFT: A conventional radical initiator, such as an azo compound (e.g., AIBN) or a peroxide, is used. The initiator concentration should be low relative to the RAFT agent to minimize the formation of dead chains.[2]

  • Anionic Polymerization: Organolithium compounds are common initiators. This method requires stringent purification of all reagents and a high-vacuum apparatus.[4][10]

Q3: What is the importance of the ratio of monomer to initiator?

In a well-controlled or living polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the moles of monomer consumed to the moles of initiator used.[4] Therefore, this ratio is the primary determinant of the final polymer chain length.

Q4: How can I purify the this compound monomer before polymerization?

Standard purification procedures for styrene-based monomers are applicable. This typically involves washing with an aqueous base to remove the inhibitor, followed by drying and distillation under reduced pressure. For anionic polymerization, more rigorous purification, such as exposure to a non-initiating organolithium compound, may be necessary to remove all protic impurities.[10]

Data Presentation

Table 1: Comparison of Controlled Polymerization Techniques for this compound

Polymerization TechniqueTypical PDI (Đ)Key AdvantagesKey Considerations
Living Cationic ~1.25[6][7]Metal-free options available, excellent control.Can be sensitive to impurities.
RAFT < 1.3[2]Tolerant to a wide range of functional groups.Requires careful selection of the RAFT agent.
ATRP < 1.2Well-established, good control.Requires removal of the metal catalyst.
Anionic < 1.1Produces polymers with very narrow PDI.Extremely sensitive to impurities and air.[4]

Table 2: Influence of Reaction Parameters on Molecular Weight and PDI in Photo-Controlled Living Cationic Polymerization of this compound

Entry[Monomer]:[CTA]:[PC]Time (min)Conversion (%)Mn ( kg/mol )PDI (Đ)
1100:1:0.0460956.81.25
2200:1:0.041209312.51.28
350:1:0.0445963.51.30

Data adapted from a visible light-controlled living cationic polymerization system.[5][6] M: Monomer (this compound), CTA: Chain Transfer Agent, PC: Photocatalyst.

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound

This protocol is a general guideline and may require optimization.

1. Materials:

  • This compound (inhibitor removed)

  • RAFT agent (e.g., a trithiocarbonate or dithioester suitable for styrenic monomers)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Schlenk flask or ampule

  • Nitrogen or argon source

2. Procedure:

  • To a Schlenk flask, add the desired amounts of this compound, RAFT agent, and initiator.

  • Add the anhydrous solvent.

  • Seal the flask and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.[11]

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.[12]

  • Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by NMR or GC).

  • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum.

  • Characterize the polymer for molecular weight (Mn) and polydispersity (PDI) using GPC.

Visualizations

Diagrams of Workflows and Relationships

experimental_workflow Experimental Workflow for Controlled Polymerization prep 1. Reagent Preparation (Monomer Purification, Reagent Weighing) setup 2. Reaction Setup (Schlenk Flask, Inert Atmosphere) prep->setup deoxygenate 3. Deoxygenation (Freeze-Pump-Thaw) setup->deoxygenate polymerize 4. Polymerization (Heating and Stirring) deoxygenate->polymerize quench 5. Quenching (Cooling, Exposure to Air) polymerize->quench isolate 6. Isolation & Purification (Precipitation, Filtration) quench->isolate analyze 7. Characterization (GPC, NMR) isolate->analyze

Caption: A typical experimental workflow for controlled polymerization.

troubleshooting_logic Troubleshooting High Polydispersity start High PDI Observed q1 Was the system deoxygenated? start->q1 a1_no Oxygen inhibition likely. Improve deoxygenation protocol. q1->a1_no No q2 Were reagents purified? q1->q2 Yes a2_no Impurities are a probable cause. Purify monomer and solvent. q2->a2_no No q3 Is the initiator/catalyst ratio correct? q2->q3 Yes a3_no Incorrect stoichiometry. Recalculate and re-weigh reagents carefully. q3->a3_no No end_node Review literature for specific system. q3->end_node Yes

Caption: A decision tree for troubleshooting high polydispersity.

parameter_relationships Key Parameter Relationships ratio [Monomer] / [Initiator] Ratio mn Molecular Weight (Mn) ratio->mn Directly Proportional cta Chain Transfer Agent (CTA) Efficiency pdi Polydispersity (PDI) cta->pdi Inversely Proportional temp Temperature rate Polymerization Rate temp->rate Directly Proportional impurities Impurities / Oxygen impurities->mn Decreases Control impurities->pdi Increases

Caption: Relationships between key parameters and polymer properties.

References

Troubleshooting low conversion in 4-Methoxystyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of 4-Methoxystyrene (4-MeOSt). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low monomer conversion and other polymerization challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no conversion in this compound polymerization?

Low or no conversion in this compound polymerization can typically be attributed to one or more of the following factors:

  • Monomer Impurities: The presence of inhibitors (like hydroquinone or MEHQ) used for stabilizing the monomer during storage can completely halt the polymerization. Other impurities can also interfere with the reaction.

  • Initiator Issues: The initiator may be degraded, impure, or used at an inappropriate concentration or temperature. The choice of initiator is also critical and depends on the polymerization technique.

  • Presence of Inhibitors: Oxygen is a common inhibitor for radical polymerizations. For cationic polymerizations, even trace amounts of water can act as a terminating agent.

  • Incorrect Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the polymerization rate and final conversion.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients of monomer, initiator, and growing polymer chains, resulting in low conversion.

Q2: How can I effectively remove the inhibitor from this compound?

It is crucial to remove the storage stabilizer from the this compound monomer before polymerization. A common and effective method is passing the monomer through a column of basic alumina.

Experimental Protocol: Inhibitor Removal from this compound

  • Prepare the Column: Take a glass column and place a small plug of glass wool at the bottom.

  • Pack the Column: Fill the column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general rule is to use a column height that allows for sufficient residence time of the monomer.

  • Elution: Slowly add the this compound monomer to the top of the column and allow it to pass through under gravity.

  • Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Storage and Use: The purified monomer should be used immediately for the best results. If short-term storage is necessary, it should be kept under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and in the dark to prevent spontaneous polymerization.

Q3: What type of polymerization is most suitable for this compound?

This compound can be polymerized using various techniques, including free-radical, cationic, and controlled/living radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] The choice of method depends on the desired polymer characteristics, such as molecular weight, polydispersity, and architecture. Cationic polymerization is often favored due to the electron-donating nature of the methoxy group, which stabilizes the growing carbocation.[2]

Q4: How do I choose the right initiator for my this compound polymerization?

The selection of the initiator is dictated by the polymerization method:

  • Free-Radical Polymerization: Azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides like benzoyl peroxide (BPO) are common thermal initiators.[3][4][5]

  • Cationic Polymerization: Lewis acids (e.g., SnCl₄, BF₃·OEt₂) in the presence of a co-initiator like water or an alcohol, or strong protic acids are typically used.[6]

  • ATRP: A combination of a transition metal complex (e.g., CuBr/ligand) and an alkyl halide initiator is employed.

  • RAFT Polymerization: A conventional radical initiator (like AIBN) is used in conjunction with a RAFT chain transfer agent.[7]

Q5: What is the effect of temperature on the polymerization of this compound?

Temperature plays a critical role in the polymerization process. For thermal free-radical polymerization, a sufficiently high temperature is required to decompose the initiator and generate radicals. For instance, AIBN typically requires temperatures above 65°C.[8] However, excessively high temperatures can lead to side reactions, such as chain transfer, which can limit the molecular weight and broaden the polydispersity. In cationic polymerization, lower temperatures are often preferred to suppress chain transfer and termination reactions, leading to better control over the polymerization.[6][9]

Troubleshooting Guides

Issue 1: Low Monomer Conversion

This is one of the most frequent problems encountered. The following guide will help you systematically troubleshoot the issue.

Troubleshooting Workflow for Low Conversion

LowConversionTroubleshooting start Low Monomer Conversion Observed check_monomer 1. Check Monomer Purity start->check_monomer inhibitor_present Inhibitor Present? check_monomer->inhibitor_present remove_inhibitor Action: Remove inhibitor (e.g., alumina column) inhibitor_present->remove_inhibitor Yes other_impurities Other Impurities? inhibitor_present->other_impurities No check_initiator 2. Verify Initiator remove_inhibitor->check_initiator purify_monomer Action: Purify monomer (e.g., distillation) other_impurities->purify_monomer Yes other_impurities->check_initiator No purify_monomer->check_initiator initiator_active Initiator Active/Pure? check_initiator->initiator_active replace_initiator Action: Use fresh/purified initiator initiator_active->replace_initiator No initiator_conc Concentration Correct? initiator_active->initiator_conc Yes check_conditions 3. Review Reaction Conditions replace_initiator->check_conditions adjust_conc Action: Adjust initiator concentration initiator_conc->adjust_conc No initiator_conc->check_conditions Yes adjust_conc->check_conditions oxygen_present Oxygen Present? (Radical Polymerization) check_conditions->oxygen_present degas Action: Degas reaction mixture (e.g., freeze-pump-thaw) oxygen_present->degas Yes water_present Water Present? (Cationic Polymerization) oxygen_present->water_present No degas->water_present dry_reagents Action: Use anhydrous solvents and reagents water_present->dry_reagents Yes temp_time Temperature/Time Optimal? water_present->temp_time No dry_reagents->temp_time adjust_conditions Action: Optimize temperature and/or reaction time temp_time->adjust_conditions No success Problem Resolved temp_time->success Yes adjust_conditions->success

Troubleshooting decision tree for low monomer conversion.

Quantitative Data on Factors Affecting Conversion

ParameterCondition AConversion A (%)Condition BConversion B (%)Reference
Solvent Polarity Toluene (non-polar)0CH₂Cl₂/Et₂O (polar)>95[8]
Initiator Conc. [M]:[I] = 200:145[M]:[I] = 100:180Fictional Data
Temperature 60 °C3080 °C90Fictional Data
Water (Cationic) Anhydrous98200 mM H₂O88[10]
Oxygen (Radical) Degassed>95Air<5[11]
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

A high PDI indicates poor control over the polymerization, often due to chain transfer reactions or slow initiation.

Troubleshooting Workflow for High PDI

HighPDITroubleshooting start High PDI Observed check_initiation 1. Evaluate Initiation Step start->check_initiation slow_initiation Slow Initiation vs. Propagation? check_initiation->slow_initiation change_initiator Action: Choose a more efficient initiator or adjust temperature slow_initiation->change_initiator Yes check_chain_transfer 2. Investigate Chain Transfer slow_initiation->check_chain_transfer No change_initiator->check_chain_transfer ct_to_monomer Chain Transfer to Monomer? check_chain_transfer->ct_to_monomer lower_temp_monomer Action: Lower reaction temperature or monomer concentration ct_to_monomer->lower_temp_monomer Yes ct_to_solvent Chain Transfer to Solvent? ct_to_monomer->ct_to_solvent No lower_temp_monomer->ct_to_solvent change_solvent Action: Select a solvent with a lower chain transfer constant ct_to_solvent->change_solvent Yes ct_to_agent Other Chain Transfer Agents? ct_to_solvent->ct_to_agent No change_solvent->ct_to_agent purify_reagents Action: Purify monomer and solvent ct_to_agent->purify_reagents Yes check_termination 3. Assess Termination ct_to_agent->check_termination No purify_reagents->check_termination high_radical_conc High Radical Concentration? check_termination->high_radical_conc lower_initiator Action: Reduce initiator concentration high_radical_conc->lower_initiator Yes success Problem Resolved high_radical_conc->success No lower_initiator->success

Troubleshooting decision tree for high PDI.

Quantitative Data on Factors Affecting PDI

ParameterCondition APDI ACondition BPDI BReference
Temperature (ATRP) 25 °C1.360 °C1.5Fictional Data
Solvent (Cationic) Toluene/CH₂Cl₂/Et₂O1.15Acetonitrile2.13[8]
Water (Cationic) 0 mM H₂O>1.5200 mM H₂O1.32[10]
RAFT Agent Present1.1-1.3Absent>2.0[12]

Key Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound using AIBN
  • Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and the desired solvent (e.g., toluene).

  • Initiator Addition: Add the calculated amount of AIBN to the flask.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Precipitation: After the desired time or conversion is reached, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent like cold methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Protocol 2: Cationic Polymerization of this compound using BF₃·OEt₂
  • Reagent Purity: Ensure all reagents (monomer, solvent, initiator) are anhydrous. Purify the monomer as described above and distill the solvent over a suitable drying agent.

  • Reaction Setup: Assemble a dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask) and charge it with the purified this compound and anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Add the initiator system, for example, a solution of BF₃·OEt₂ in the reaction solvent.[10]

  • Polymerization: Maintain the reaction at the set temperature with constant stirring.

  • Monitoring: Track the monomer conversion by taking samples at various time points and analyzing them via ¹H NMR or GC.

  • Quenching: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.

  • Isolation and Purification: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and wash thoroughly.

  • Drying: Dry the polymer under vacuum to a constant weight.

Characterization of Poly(this compound)

The resulting polymer can be characterized by various techniques:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure and, in some cases, to determine the number-average molecular weight (Mₙ) by end-group analysis.[13][14]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[13][14]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer.

References

Technical Support Center: 4-Methoxystyrene Monomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxystyrene monomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is yellow. Is it still usable?

A1: A yellow color often indicates the presence of oligomers or oxidation byproducts. While it might be usable for some applications, for polymerization or sensitive organic reactions, purification is highly recommended to remove these impurities, which can affect reaction kinetics and polymer properties.

Q2: I noticed solid particles forming in my this compound during storage. What are they and what should I do?

A2: Solid particle formation is a strong indication of polymerization. This can be triggered by exposure to heat, light, or the depletion of the inhibitor. The monomer should be purified to remove the polymer before use. Ensure the monomer is stored at the recommended temperature (typically 2-8°C) and protected from light.[1]

Q3: How do I remove the inhibitor (TBC) from this compound?

A3: The most common methods for removing the inhibitor, p-tert-butylcatechol (TBC), are:

  • Column Chromatography: Passing the monomer through a column packed with activated alumina is a quick and efficient method for inhibitor removal.[2][3][4]

  • Aqueous Base Wash: Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) will deprotonate the phenolic inhibitor, making it water-soluble and easily removable in the aqueous phase.[4][5]

Q4: My this compound polymerized during distillation. How can I prevent this?

A4: Polymerization during distillation is a common issue and can be prevented by:

  • Using a Polymerization Inhibitor: While the goal is to purify the monomer, adding a small amount of a high-boiling polymerization inhibitor (different from the storage inhibitor) can prevent polymerization at elevated temperatures.

  • Lowering the Boiling Point: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the monomer, thus reducing the thermal stress that can initiate polymerization.[6]

  • Maintaining a Low Head Temperature: Ensure the distillation head temperature does not significantly exceed the boiling point of the monomer at the given pressure.

Q5: After purification by column chromatography, my monomer still seems to polymerize quickly. Why?

A5: This is likely due to the complete removal of the inhibitor. Inhibitor-free this compound is highly prone to polymerization. It should be used immediately after purification. If storage is necessary, it should be kept at a low temperature (e.g., -20°C) in the dark and for a very short period. For longer-term storage, a small amount of inhibitor should be added back to the purified monomer.

Q6: What is the expected purity of this compound after vacuum distillation?

A6: With a properly conducted vacuum distillation (rectification), it is possible to achieve a high purity of this compound. Purity levels of up to 99.75% have been reported in the literature.[7]

Quantitative Data Summary

The following table summarizes the typical purity and yield that can be achieved with different purification techniques for this compound.

Purification TechniqueTypical PurityTypical YieldNotes
Vacuum Distillation (Rectification) >99.5%~95%Effective for removing polymers, inhibitors, and other non-volatile impurities.[7]
Column Chromatography (Alumina) >99%HighPrimarily for inhibitor removal. Yield is typically high but depends on careful handling to avoid loss on the column.
Aqueous NaOH Wash >98%HighEffective for inhibitor removal. Purity may be slightly lower than other methods depending on the efficiency of washing and drying.

Experimental Protocols

Protocol 1: Inhibitor Removal using an Alumina Column

This method is suitable for the rapid removal of the TBC inhibitor from this compound.

Materials:

  • This compound (stabilized with TBC)

  • Activated alumina (basic or neutral)

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Sand (optional)

  • Collection flask

Procedure:

  • Prepare the Column:

    • Insert a small plug of glass wool or cotton into the bottom of the chromatography column.

    • Add a thin layer of sand (optional).

    • In a fume hood, prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the solvent to drain, ensuring the alumina is packed evenly without air bubbles.

    • Gently tap the column to ensure a well-packed bed.

    • Pass additional solvent through the column until the bed is stable. Do not let the column run dry.

  • Load the Monomer:

    • Once the solvent level reaches the top of the alumina, carefully add the this compound to the column.

  • Elution:

    • Open the stopcock and collect the purified, inhibitor-free monomer in a clean, dry collection flask.

    • The inhibitor will be adsorbed onto the alumina.

  • Post-Purification:

    • The purified monomer should be used immediately or stored under an inert atmosphere at low temperature for a short period.

Protocol 2: Purification by Vacuum Distillation

This method is effective for removing polymers, the inhibitor, and other non-volatile impurities.

Materials:

  • This compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Manometer

  • Heating mantle

  • Stir bar

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the this compound and a stir bar into the distillation flask.

    • Use grease on all ground-glass joints to ensure a good seal.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between.

  • Distillation:

    • Begin stirring the monomer.

    • Slowly evacuate the system to the desired pressure (e.g., 0.8 mmHg).[7]

    • Once the vacuum is stable, begin heating the distillation flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 75°C at 0.8 mmHg).[7]

    • Discard any initial forerun.

    • Do not distill to dryness to prevent the formation of peroxides and potential polymerization in the distillation flask.

  • Post-Purification:

    • The purified this compound should be used immediately or stabilized with an inhibitor if it needs to be stored.

Visualizations

experimental_workflow_inhibitor_removal cluster_prep Column Preparation cluster_purification Purification cluster_post Post-Purification prep_slurry Prepare Alumina Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_monomer Load this compound equilibrate->load_monomer elute Elute with Solvent load_monomer->elute collect Collect Purified Monomer elute->collect use_immediately Use Immediately collect->use_immediately store_cold Store at Low Temperature collect->store_cold

Caption: Workflow for inhibitor removal using an alumina column.

experimental_workflow_vacuum_distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_safety Safety & Post-Processing assemble Assemble Distillation Apparatus add_monomer Add Monomer & Stir Bar assemble->add_monomer seal_joints Seal Joints add_monomer->seal_joints evacuate Evacuate System seal_joints->evacuate heat Apply Heat evacuate->heat collect_fraction Collect Main Fraction heat->collect_fraction no_dryness Do Not Distill to Dryness collect_fraction->no_dryness cool_down Cool System Before Venting no_dryness->cool_down use_or_stabilize Use Immediately or Add Inhibitor cool_down->use_or_stabilize troubleshooting_logic cluster_issues Identify Issue cluster_causes Potential Cause cluster_solutions Recommended Action start Problem with this compound color_issue Yellow Color start->color_issue particles Solid Particles start->particles poly_distill Polymerization during Distillation start->poly_distill poly_after_col Rapid Polymerization after Column start->poly_after_col oligomers Oligomers / Oxidation color_issue->oligomers is likely polymerization Polymerization particles->polymerization indicates high_temp High Temperature poly_distill->high_temp is due to no_inhibitor Inhibitor Removed poly_after_col->no_inhibitor is because of purify Purify Monomer oligomers->purify polymerization->purify vacuum_distill Use Vacuum Distillation high_temp->vacuum_distill use_immediately Use Immediately / Store Cold no_inhibitor->use_immediately add_inhibitor Add Inhibitor for Storage use_immediately->add_inhibitor for storage

References

Preventing chain transfer reactions in cationic polymerization of 4-Methoxystyrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cationic polymerization of 4-Methoxystyrene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their polymerization reactions, with a specific focus on preventing undesirable chain transfer reactions.

Frequently Asked Questions (FAQs)

Q1: What are chain transfer reactions and why are they problematic in the cationic polymerization of this compound?

A1: In cationic polymerization, chain transfer is a reaction where the active propagating carbocation at the end of a growing polymer chain is transferred to another molecule, such as the monomer, solvent, or a counterion.[1][2] This terminates the growth of the original polymer chain and initiates a new one.[2][3] Such uncontrolled chain transfer reactions are often undesirable as they lead to polymers with lower molecular weights than theoretically predicted and a broader molecular weight distribution (high polydispersity index, PDI), which can negatively impact the material's properties.[1][2]

Q2: How can I control the molecular weight and minimize the polydispersity of poly(this compound)?

A2: Achieving good control over molecular weight and obtaining a narrow polydispersity index (PDI) is best accomplished through living cationic polymerization techniques.[4][5] These methods suppress irreversible chain transfer and termination reactions.[1] Recent advancements in visible light-photoinitiated metal-free living cationic polymerization have shown excellent results for this compound.[4][5][6][7][8][9][10] These systems often employ a photocatalyst and a reversible chain transfer agent to maintain control over the polymerization process.[4][5]

Q3: What is the role of a chain transfer agent (CTA) in living cationic polymerization?

A3: In the context of living or controlled cationic polymerization, a chain transfer agent (CTA) acts as a reversible mediator of the polymerization.[4][11] Instead of causing irreversible termination, the CTA reversibly caps the growing polymer chain, putting it in a dormant state.[1] This dormant species can be reactivated to continue propagation. This process, often referred to as degenerative chain transfer, allows for the simultaneous growth of all polymer chains, leading to a controlled molecular weight and a low PDI.[11] For the cationic polymerization of this compound, alcohols like methanol and phosphates have been successfully used as CTAs.[4][11][12]

Q4: How does temperature affect chain transfer in the cationic polymerization of this compound?

A4: Generally, lower reaction temperatures are favored to suppress chain transfer reactions in cationic polymerization.[13][14] The activation energy for chain transfer is typically higher than that for propagation. Therefore, reducing the temperature disproportionately slows down the rate of chain transfer compared to the rate of polymer chain growth, leading to higher molecular weight polymers.[13] For instance, polymerizations carried out at temperatures as low as -78°C can significantly reduce the occurrence of side reactions.[13]

Q5: Can the choice of solvent influence chain transfer reactions?

A5: Yes, the solvent can play a crucial role. The polarity of the solvent can affect the stability of the propagating carbocation and the counterion.[13] In some cases, solvents can also act as chain transfer agents themselves.[2] For the cationic polymerization of p-methoxystyrene, it has been observed that the ratio of the rate constant of monomer transfer to that of propagation decreases with increasing dielectric constant of the solvent.[15] Therefore, careful selection of an appropriate solvent is essential to minimize unwanted chain transfer events.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Polymer Molecular Weight and Broad PDI Uncontrolled chain transfer to monomer, solvent, or impurities.• Lower the polymerization temperature.[13] • Purify the monomer and solvent meticulously to remove any potential chain transfer agents (e.g., water, alcohols if not used as a CTA). • Implement a living/controlled polymerization system using a suitable initiator and a reversible chain transfer agent.[4][5]
Polymerization is too fast and uncontrolled Highly reactive initiator or high concentration of active species.• Reduce the initiator concentration. • Employ a weaker Lewis acid initiator. • Utilize a controlled polymerization technique, such as photoinitiated living cationic polymerization, which allows for temporal control over the reaction.[7][10]
Inconsistent results between batches Variations in reagent purity, temperature, or reaction setup.• Ensure consistent and high purity of all reagents. This compound should be distilled from calcium hydride before use.[12] • Maintain precise temperature control throughout the polymerization using a suitable cooling bath (e.g., ice/water at 0°C or dry ice/acetone at -78°C).[13] • Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to exclude moisture and oxygen.
Bimodal or multimodal GPC trace Presence of multiple active species or significant chain transfer/termination events occurring alongside propagation.• Optimize the initiating system to generate a single type of active species. • Switch to a living polymerization protocol that minimizes termination and chain transfer.[1] • Ensure rapid and uniform mixing of the initiator with the monomer solution.

Experimental Protocols

Protocol 1: Visible Light-Induced Living Cationic Polymerization of this compound

This protocol is based on the metal-free, visible light-initiated system.[5]

Materials:

  • This compound (p-MOS), distilled from CaH₂

  • 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (photocatalyst)

  • Methanol (chain transfer agent)

  • Dichloromethane (DCM), anhydrous

  • Green LED light source

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), prepare a stock solution of the photocatalyst in DCM.

  • In a separate, sealed, and argon-purged vial equipped with a magnetic stir bar, add the desired amount of p-MOS and methanol.

  • Add anhydrous DCM to achieve the desired monomer concentration.

  • Inject the required volume of the photocatalyst stock solution into the monomer solution.

  • Place the reaction vial in front of a green LED light source and begin stirring at room temperature.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and PDI).

  • To quench the polymerization, add a small amount of a terminating agent like triethylamine or methanol (if not already used as the CTA in high concentration).

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

Quantitative Data from Literature
Initiating System Chain Transfer Agent [Monomer]:[CTA]:[Initiator] Mₙ ( g/mol ) PDI (Mₙ/Mₙ) Reference
tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate / Green LEDPhosphate50:1:0.046,8001.15[4]
2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate / Visible LightMethanol-Controlled by [Methanol]Low[5]
Triflic AcidMethanol50:1:0.25-< 1.30[11][12]
Yb(OTf)₃ / pMOS-HCl adduct--Increases with conversion~1.4[16]

Visualizations

ChainTransferMechanisms cluster_propagation Ideal Propagation cluster_chain_transfer Undesirable Chain Transfer P_plus Pₙ⁺ M Monomer P_plus->M kₚ P_plus_1 Pₙ₊₁⁺ M->P_plus_1 P_plus_ct Pₙ⁺ M_ct Monomer P_plus_ct->M_ct kₜᵣ P_dead Pₙ (dead) M_ct->P_dead M_plus M⁺ (new chain) M_ct->M_plus LivingCationicWorkflow cluster_troubleshooting Troubleshooting Logic for Poor Polymerization Control start Problem: Low MW / High PDI check_temp Is Temperature Low Enough? start->check_temp check_purity Are Reagents Pure? check_temp->check_purity Yes solution_temp Lower Reaction Temperature (e.g., 0°C to -78°C) check_temp->solution_temp No check_living Using a Living System? check_purity->check_living Yes solution_purity Purify Monomer and Solvent check_purity->solution_purity No solution_living Implement a Living Polymerization Protocol (e.g., Photoinitiated with CTA) check_living->solution_living No end Achieved Controlled Polymerization check_living->end Yes solution_temp->check_purity solution_purity->check_living solution_living->end ReversibleChainTransfer cluster_living_mechanism Mechanism of Controlled Polymerization via Reversible Chain Transfer Active Pₙ⁺ (Active) Dormant Pₙ-CTA (Dormant) Active->Dormant + CTA (k_deact) Monomer Monomer Active->Monomer kₚ Dormant->Active - CTA (k_act) Active_New Pₙ₊₁⁺ (Active) Monomer->Active_New

References

Technical Support Center: Bulk Polymerization of 4-Methoxystyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing viscosity during the bulk polymerization of 4-Methoxystyrene.

Frequently Asked Questions (FAQs)

Q1: What is bulk polymerization and why is it used for this compound?

Bulk polymerization is a method where the monomer, in this case, this compound, is polymerized without the use of a solvent. An initiator is typically dissolved in the liquid monomer. This technique is often employed to produce high-purity polymers, as there is no solvent to be removed from the final product. For applications requiring high optical clarity or in casting formulations, bulk polymerization can be advantageous.

Q2: What causes the viscosity to increase during the bulk polymerization of this compound?

The viscosity of the reaction mixture increases as the polymerization progresses due to the formation and growth of long polymer chains. As the concentration and length of these poly(this compound) chains increase, their movement becomes more restricted, leading to a more viscous solution. This phenomenon is a natural consequence of the conversion of small monomer molecules into large polymer macromolecules.

Q3: What is the "gel effect" or "Trommsdorff effect" and how does it relate to viscosity?

The gel effect, also known as the Trommsdorff effect, is a phenomenon observed in free-radical polymerization where the rate of polymerization auto-accelerates at high monomer conversions.[1][2] This occurs because the high viscosity of the medium significantly reduces the rate of termination reactions between growing polymer chains, as they are less mobile. The propagation rate, however, is less affected, leading to a rapid increase in the overall reaction rate and a corresponding sharp rise in viscosity and molecular weight.[1][3] This can make the reaction difficult to control.

Q4: How can I control the molecular weight of my poly(this compound)?

The molecular weight of the resulting polymer can be controlled by several factors:

  • Initiator Concentration: Increasing the initiator concentration leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight.[4]

  • Temperature: Higher reaction temperatures generally lead to lower molecular weight polymers due to an increased rate of initiation and chain transfer reactions.

  • Chain Transfer Agents (CTAs): The addition of a chain transfer agent is a common and effective method to control molecular weight. These agents terminate a growing polymer chain and initiate a new one, thus reducing the average molecular weight.[5][6]

Troubleshooting Guide

Issue 1: Uncontrollably High Viscosity Early in the Reaction
Possible Cause Recommended Action
Initiator concentration is too low. A lower initiator concentration results in fewer, but longer, polymer chains, leading to a rapid increase in viscosity. Increase the initiator concentration in small increments to achieve a more controlled polymerization and lower molecular weight.
Reaction temperature is too low. Lower temperatures can lead to the formation of higher molecular weight polymers. Consider increasing the reaction temperature within the optimal range for your initiator to promote chain transfer reactions and reduce molecular weight.
Absence of a chain transfer agent (CTA). For reactions prone to high viscosity, the use of a CTA is highly recommended to regulate molecular weight. Introduce a suitable CTA, such as a thiol (e.g., dodecanethiol), into your reaction mixture.
Issue 2: Reaction Mixture Solidifies Prematurely
Possible Cause Recommended Action
Runaway reaction due to the gel effect. The Trommsdorff effect can lead to a rapid, uncontrolled polymerization and solidification. To mitigate this, consider lowering the reaction temperature, increasing the initiator concentration, or introducing a chain transfer agent. Improving heat dissipation by using a smaller reaction vessel or a solvent bath can also help.
High monomer conversion. As the monomer is consumed, the concentration of the polymer increases, leading to solidification. If a specific viscosity is desired, plan to stop the reaction at a predetermined monomer conversion level before the mixture solidifies.
Issue 3: Inconsistent Viscosity Between Batches
Possible Cause Recommended Action
Inconsistent initiator or CTA concentration. Precisely measure the amounts of initiator and CTA for each batch. Small variations can have a significant impact on the final molecular weight and viscosity.
Temperature fluctuations. Ensure consistent and accurate temperature control throughout the polymerization process. Use a reliable temperature controller and a well-stirred oil or water bath.
Presence of impurities in the monomer. Impurities can act as inhibitors or retarders, affecting the polymerization kinetics and leading to batch-to-batch variability. Ensure the this compound monomer is purified to remove any inhibitors before use.

Data Presentation

Table 1: Illustrative Effect of Initiator (AIBN) Concentration on the Molecular Weight of Poly(this compound) at 70°C

Initiator Concentration (mol/L)Average Molecular Weight ( g/mol )Expected Viscosity Trend
0.005~ 300,000Very High
0.01~ 150,000High
0.05~ 50,000Moderate
0.1~ 25,000Low

Table 2: Illustrative Effect of Temperature on the Molecular Weight of Poly(this compound) with 0.01 mol/L AIBN

Reaction Temperature (°C)Average Molecular Weight ( g/mol )Expected Viscosity Trend
60~ 200,000High
70~ 150,000Moderate
80~ 100,000Lower
90~ 75,000Low

Table 3: Illustrative Effect of Chain Transfer Agent (Dodecanethiol) on the Molecular Weight of Poly(this compound) at 70°C with 0.01 mol/L AIBN

CTA Concentration (mol/L)Average Molecular Weight ( g/mol )Expected Viscosity Trend
0~ 150,000High
0.001~ 100,000Moderate
0.005~ 40,000Low
0.01~ 20,000Very Low

Experimental Protocols

Protocol 1: Bulk Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via bulk free-radical polymerization and monitor viscosity changes.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Nitrogen gas

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser)

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Methanol (for precipitation)

Procedure:

  • Monomer Preparation: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: Place a magnetic stir bar in the reaction vessel and add the desired amount of purified this compound.

  • Initiator Addition: Weigh the desired amount of AIBN and add it to the monomer. Stir until the initiator is completely dissolved.

  • Inert Atmosphere: Seal the reaction vessel and purge with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and begin stirring.

  • Monitoring: Observe the reaction mixture for an increase in viscosity. Samples can be taken at different time points to determine monomer conversion and molecular weight.

  • Termination and Precipitation: To stop the reaction, cool the vessel in an ice bath. Dissolve the viscous polymer in a suitable solvent (e.g., toluene) if necessary, and then precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like methanol while stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation monomer_prep Purify this compound (remove inhibitor) setup Combine Monomer and Initiator in Reaction Vessel monomer_prep->setup initiator_prep Weigh Initiator (e.g., AIBN) initiator_prep->setup purge Purge with Nitrogen setup->purge heat Heat to Desired Temperature with Stirring purge->heat polymerize Monitor Viscosity and Conversion heat->polymerize terminate Terminate Reaction (Cooling) polymerize->terminate precipitate Precipitate Polymer in Methanol terminate->precipitate isolate Filter and Dry Poly(this compound) precipitate->isolate viscosity_management cluster_problem Problem cluster_parameters Controlling Parameters cluster_outcome Outcome high_viscosity High Viscosity temp Increase Temperature high_viscosity->temp adjust initiator Increase Initiator Concentration high_viscosity->initiator adjust cta Add Chain Transfer Agent (CTA) high_viscosity->cta introduce mw Lower Molecular Weight temp->mw initiator->mw cta->mw viscosity Reduced Viscosity mw->viscosity

References

Optimizing initiator and catalyst concentrations for 4-Methoxystyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 4-Methoxystyrene.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues in your polymerization experiments.

Problem Potential Cause Recommended Solution
Slow or No Polymerization Insufficient Initiator/Catalyst Concentration: The concentration may be too low to effectively initiate polymerization.[1][2]- Incrementally increase the initiator/catalyst concentration. - For photo-polymerization, ensure the light source is of the correct wavelength and intensity.[3] - In cationic polymerization, verify the activity of the Lewis acid or proton source.[4][5]
Presence of Inhibitors: The this compound monomer may contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage.- Remove the inhibitor by passing the monomer through a column of activated basic alumina or by washing with an aqueous NaOH solution, followed by drying.
Presence of Oxygen: Oxygen can act as a radical scavenger, inhibiting free-radical polymerization.- Ensure the reaction setup is properly degassed using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon).
Low Reaction Temperature: The temperature may be insufficient to activate a thermal initiator.[2]- Increase the reaction temperature to the recommended range for your chosen initiator.
Polymerization is Too Fast and Uncontrolled Excessive Initiator/Catalyst Concentration: A high concentration can lead to a rapid, exothermic reaction.[2]- Decrease the initiator or catalyst concentration. - Consider using a controlled or living polymerization technique for better control over the reaction rate.[3][4]
Inappropriate Solvent: The choice of solvent can significantly impact polymerization kinetics. Polar solvents may accelerate cationic polymerization uncontrollably.[3]- For cationic polymerization, consider using non-polar or mixed solvent systems to better control the reaction.[3]
Low Polymer Yield Premature Termination: Chain termination reactions can be caused by impurities or high initiator concentrations.[6]- Purify the monomer and solvent to remove any impurities that may act as chain transfer or terminating agents. - Optimize the initiator concentration; a very high concentration can lead to a higher rate of termination.[1]
Chain Transfer Reactions: The presence of chain transfer agents (e.g., certain solvents, impurities) can limit the growth of polymer chains.- Use a solvent with a low chain transfer constant. - Purify all reagents to minimize the presence of chain transfer agents.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) Uncontrolled Polymerization Technique: Conventional free-radical polymerization often results in polymers with broad molecular weight distributions.- Employ a controlled/living polymerization technique such as RAFT, ATRP, or living cationic polymerization to achieve a narrow PDI.[7]
Non-uniform Initiation: If the initiator is not dispersed evenly or activated uniformly, it can lead to chains starting at different times.- Ensure efficient stirring and uniform heating or light exposure for consistent initiation.
High Monomer Conversion (in some systems): In some uncontrolled polymerizations, PDI can broaden at high monomer conversions due to side reactions.- For better control, consider stopping the reaction at a moderate conversion.
Inconsistent Results Between Batches Variability in Reagent Purity: The purity of the monomer, initiator, and solvent can vary between batches.- Use reagents from the same batch for a series of experiments. - Re-purify the monomer before each experiment to ensure consistency.
Atmospheric Conditions: Variations in humidity and oxygen levels can affect the reaction.- Conduct experiments under a controlled inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Frequently Asked Questions (FAQs)

Q1: How does initiator concentration affect the molecular weight of poly(this compound)?

In general, for free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the initiator concentration.[8] A higher initiator concentration generates more initial radicals, leading to a larger number of shorter polymer chains and thus a lower average molecular weight. Conversely, a lower initiator concentration results in fewer, longer polymer chains and a higher average molecular weight.[6]

Q2: What is the effect of catalyst concentration on the rate of cationic polymerization of this compound?

In cationic polymerization, the rate of polymerization is often directly influenced by the concentration of the catalyst (Lewis acid). Increasing the catalyst loading can raise the polymerization rate.[3] However, an excessively high concentration can lead to uncontrolled polymerization and a broader molecular weight distribution.

Q3: Which type of polymerization is best for achieving a well-defined poly(this compound) with a low polydispersity index (PDI)?

Controlled/living polymerization techniques are recommended for synthesizing polymers with a narrow molecular weight distribution (low PDI). These methods include:

  • Living Cationic Polymerization: This technique allows for the synthesis of polymers with predictable molar masses and low PDI.[3][4]

  • Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization: These are controlled radical polymerization methods that provide excellent control over the polymer architecture.[7]

Q4: What are some common initiator and catalyst systems for the polymerization of this compound?

Several systems have been successfully used for the polymerization of this compound:

  • Cationic Polymerization:

    • 1-(4-methoxyphenyl)ethanol in conjunction with a Lewis acid like Tris(pentafluorophenyl)borane (B(C₆F₅)₃).[4]

    • Ytterbium triflate [Yb(OTf)₃] with an initiator such as the HCl adduct of this compound.[5]

    • Photocatalysts like tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate under visible light irradiation.[3]

  • Free-Radical Polymerization:

    • Thermal initiators such as 2,2'-Azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO).[]

    • Redox initiators for lower temperature polymerizations.[1]

Q5: How can I monitor the progress of my this compound polymerization?

The progress of the polymerization can be monitored by tracking the monomer conversion over time. This can be done using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the monomer conversion by comparing the integration of the vinyl proton peaks of the monomer with the integration of the polymer backbone peaks.[3]

  • Gas Chromatography (GC): GC can be used to measure the decreasing concentration of the monomer in the reaction mixture.

  • Gravimetry: The polymer can be precipitated from the reaction mixture, dried, and weighed to determine the yield.

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of this compound
  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of activated basic alumina.

  • Reaction Setup: Assemble a reaction flask with a magnetic stirrer, condenser, and a nitrogen or argon inlet.

  • Preparation of Reaction Mixture: In the reaction flask, add the purified this compound and the desired solvent (e.g., toluene).

  • Degassing: Deoxygenate the solution by bubbling nitrogen or argon through it for at least 30 minutes.

  • Initiator Addition: Dissolve the thermal initiator (e.g., AIBN) in a small amount of the solvent and add it to the reaction mixture.

  • Polymerization: Place the reaction flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Termination: After the desired reaction time, stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.

Protocol 2: General Procedure for Living Cationic Polymerization of this compound
  • Reagent Purity: Ensure that the monomer, solvent, and all glassware are rigorously dried, as cationic polymerization is highly sensitive to moisture.

  • Reaction Setup: Conduct the experiment under an inert atmosphere using Schlenk line techniques or in a glovebox.

  • Initiation System: Prepare solutions of the initiator (e.g., 1-(4-methoxyphenyl)ethanol) and the Lewis acid catalyst (e.g., B(C₆F₅)₃) in a dry, non-polar solvent (e.g., dichloromethane or toluene).

  • Polymerization: Cool the monomer solution to the desired temperature (e.g., 0 °C or lower). Add the initiator solution, followed by the catalyst solution, to the stirred monomer solution.

  • Monitoring: Take aliquots from the reaction mixture at different time intervals to monitor monomer conversion and molecular weight evolution by NMR and Gel Permeation Chromatography (GPC), respectively.

  • Termination: Terminate the polymerization by adding a quenching agent, such as methanol or an amine.

  • Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Data Presentation

Table 1: Effect of Initiator Concentration on Molecular Weight in Free-Radical Polymerization
ExperimentInitiator (AIBN) Concentration (mol%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
10.1HighBroad
20.5MediumBroad
31.0LowBroad

Note: This table presents a general trend. Actual values will depend on specific reaction conditions.

Table 2: Example Conditions for Living Cationic Polymerization of this compound
Initiating System[Monomer]:[Initiator]:[Catalyst] RatioSolventTemperature (°C)Resulting PDI
1-(4-methoxyphenyl)ethanol / B(C₆F₅)₃100:1:1CH₂Cl₂0~1.2
pMOS-HCl adduct / Yb(OTf)₃50:1:0.8CH₂Cl₂/THF (9/1)10~1.4
Photocatalyst / CTA100:1:0.04CH₂Cl₂/Et₂O (99/1)Room Temp~1.25

Note: These are example conditions and should be optimized for specific experimental goals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying & Degassing Solvent_Drying->Reaction_Setup Initiator_Catalyst_Addition Initiator/Catalyst Addition Reaction_Setup->Initiator_Catalyst_Addition Polymerization Polymerization (Controlled Temperature) Initiator_Catalyst_Addition->Polymerization Monitoring Monitoring (NMR, GPC) Polymerization->Monitoring Termination Termination Polymerization->Termination Purification Purification (Precipitation) Termination->Purification Characterization Characterization (Mn, PDI) Purification->Characterization troubleshooting_logic cluster_causes_no_poly Potential Causes cluster_causes_low_yield Potential Causes cluster_causes_high_pdi Potential Causes Start Polymerization Issue? No_Polymer No/Slow Polymerization Start->No_Polymer Low_Yield Low Yield Start->Low_Yield High_PDI High PDI Start->High_PDI Cause1a Low Initiator/Catalyst No_Polymer->Cause1a Check Cause1b Inhibitor Present No_Polymer->Cause1b Check Cause1c Oxygen Present No_Polymer->Cause1c Check Cause2a Premature Termination Low_Yield->Cause2a Investigate Cause2b Chain Transfer Low_Yield->Cause2b Investigate Cause3a Uncontrolled Method High_PDI->Cause3a Review Cause3b Non-uniform Initiation High_PDI->Cause3b Review Solution1a Increase Concentration Cause1a->Solution1a Solution Solution1b Purify Monomer Cause1b->Solution1b Solution Solution1c Degas System Cause1c->Solution1c Solution Solution2a Optimize Initiator Conc. Cause2a->Solution2a Solution Solution2b Change Solvent Cause2b->Solution2b Solution Solution3a Use Living Polymerization Cause3a->Solution3a Solution Solution3b Ensure Uniform Mixing Cause3b->Solution3b Solution

References

Validation & Comparative

A Comparative Analysis of 4-Methoxystyrene and Styrene Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Polymerization Behavior of 4-Methoxystyrene and Styrene

In the realm of polymer chemistry, the synthesis of well-defined polymers with tailored properties is of paramount importance. Both this compound and styrene serve as valuable vinyl monomers, but their polymerization kinetics, influenced by the electronic nature of the substituent on the phenyl ring, exhibit notable differences. This guide provides a comprehensive comparative analysis of the polymerization kinetics of this compound and styrene, supported by experimental data, to aid researchers in monomer selection and reaction design.

Executive Summary

The presence of the electron-donating methoxy group in the para position of this compound significantly influences its polymerization behavior compared to the unsubstituted styrene. This manifests in different rates of polymerization and varying reactivity in copolymerization systems across different polymerization methods, including free-radical, anionic, and cationic polymerizations. Generally, the methoxy group enhances the reactivity of the monomer in cationic polymerization and influences the radical stability in free-radical polymerization.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the free-radical polymerization of this compound and styrene. It is important to note that a direct comparison of rate constants is most accurate when determined under identical experimental conditions.

Table 1: Free-Radical Polymerization Kinetic Parameters

ParameterThis compoundStyreneNotes
Propagation Rate Constant (k​p)Generally higher than styrene~200 - 400 L·mol⁻¹·s⁻¹ at 60°CThe electron-donating methoxy group can stabilize the propagating radical to a certain extent, influencing k​p.[1]
Termination Rate Constant (k​t)Data not readily available for direct comparison~7.0 x 10⁷ L·mol⁻¹·s⁻¹ at 60°CTermination is a complex process influenced by steric and electronic factors.
Chain Transfer to Monomer (C​M)Data not readily available~3.5 x 10⁻⁵ at 60°CChain transfer affects the molecular weight of the resulting polymer.
Activation Energy for Propagation (E​p)Expected to be slightly lower than styrene~32.5 kJ·mol⁻¹A lower activation energy suggests a faster rate of propagation.[2]
Overall Activation Energy (E​A)Data not readily available for direct comparison~80 - 90 kJ·mol⁻¹This value is dependent on the initiator used.

Table 2: Reactivity Ratios in Copolymerization

Reactivity ratios (r) are crucial for predicting the composition of a copolymer. For a copolymerization of monomer 1 and monomer 2, r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁.

Monomer 1Monomer 2r₁r₂System
StyreneMethyl Methacrylate0.520.46Free-Radical
This compoundStyreneData not readily availableData not readily availableFree-Radical
4-MethylstyreneStyrene0.372.62Anionic

The Role of the Methoxy Group: An Electronic Perspective

The difference in polymerization kinetics between this compound and styrene can be largely attributed to the electronic effect of the para-methoxy group. This effect can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.

The Hammett substituent constant (σ) for the para-methoxy group is approximately -0.27.[4] This negative value indicates that the methoxy group is an electron-donating group. In the context of polymerization:

  • Cationic Polymerization: The electron-donating methoxy group stabilizes the carbocationic intermediate formed during propagation, making this compound significantly more reactive than styrene in cationic polymerization.[5][6]

  • Anionic Polymerization: Conversely, the electron-donating nature of the methoxy group destabilizes the carbanionic propagating species, which can lead to slower rates compared to styrene in anionic polymerization.

  • Free-Radical Polymerization: The effect is more nuanced. The methoxy group can influence the stability of the propagating radical through resonance, which can affect the propagation and termination rate constants.

Experimental Protocols

Detailed and directly comparable experimental protocols are essential for a valid kinetic comparison. Below are representative protocols for the bulk free-radical polymerization of both monomers.

Protocol 1: Bulk Free-Radical Polymerization of Styrene

Materials:

  • Styrene (inhibitor removed by washing with aqueous NaOH and distillation)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator

  • Methanol (for precipitation)

  • Toluene (for dissolution)

Procedure:

  • A known amount of purified styrene and initiator (e.g., 0.1 mol% relative to monomer) are placed in a polymerization tube.[7][8]

  • The mixture is degassed by several freeze-pump-thaw cycles and sealed under vacuum or an inert atmosphere.[8]

  • The tube is immersed in a constant temperature bath (e.g., 60-80°C) for a specified time.[7]

  • The polymerization is quenched by rapid cooling.

  • The contents are dissolved in toluene and precipitated in an excess of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • The monomer conversion is determined gravimetrically.

  • The molecular weight and polydispersity of the resulting polystyrene are determined by gel permeation chromatography (GPC).

Protocol 2: Bulk Free-Radical Polymerization of this compound

Materials:

  • This compound (inhibitor removed)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator

  • Methanol (for precipitation)

  • Toluene (for dissolution)

Procedure: The procedure is analogous to that of styrene. It is critical to maintain the same initiator concentration, temperature, and other reaction conditions to ensure a valid comparison of the polymerization kinetics.

Visualizing the Polymerization Process

To better understand the logical flow of a polymerization experiment and the relationship between the monomer structures, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Monomer (Styrene or this compound) Purification Inhibitor Removal Monomer->Purification Mixing Mixing Purification->Mixing Initiator Initiator (e.g., BPO, AIBN) Initiator->Mixing Degassing Degassing (Freeze-Pump-Thaw) Mixing->Degassing Heating Heating (Constant Temperature) Degassing->Heating Quenching Quenching Heating->Quenching Precipitation Precipitation (in Methanol) Quenching->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: Experimental workflow for bulk free-radical polymerization.

monomer_comparison cluster_styrene Styrene cluster_4ms This compound Styrene Styrene (C8H8) FourMS This compound (C9H10O) Styrene->FourMS Structural Similarity Styrene_prop No Substituent (Electronically Neutral) FourMS_prop para-Methoxy Group (Electron-Donating) Styrene_prop->FourMS_prop Electronic Difference

Caption: Structural and electronic comparison of monomers.

Conclusion

The polymerization kinetics of this compound and styrene are distinctly different due to the electronic influence of the para-methoxy group in this compound. This substituent generally enhances the rate of cationic polymerization and can influence the kinetics of free-radical polymerization. For researchers and professionals in drug development and materials science, a thorough understanding of these kinetic differences is crucial for the rational design and synthesis of polymers with desired molecular weights, compositions, and properties. Further research providing directly comparable kinetic data, particularly for conventional free-radical polymerization and copolymerization, would be highly beneficial to the field.

References

Validating Poly(4-methoxystyrene) Structure: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of polymers is paramount. This guide provides a detailed comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating the structure of poly(4-methoxystyrene). Experimental data and protocols are provided to support an informed selection of the most appropriate analytical approach for your research needs.

¹H NMR Spectroscopy: A Primary Tool for Structural Elucidation

¹H NMR spectroscopy stands as a powerful and widely used technique for the structural analysis of polymers like poly(this compound).[1] It provides detailed information about the chemical environment of protons within the polymer, allowing for the confirmation of the monomeric unit's incorporation and the overall polymer structure.

A typical ¹H NMR spectrum of poly(this compound) displays characteristic signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the polymer backbone. The integration of these signals provides quantitative information about the relative number of protons, confirming the expected structural motifs.

Expected ¹H NMR Chemical Shifts for Poly(this compound):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to polymer chain)6.80 - 7.20Broad multiplet2H
Aromatic (meta to polymer chain)6.30 - 6.70Broad multiplet2H
Methoxy (-OCH₃)3.60 - 3.80Broad singlet3H
Backbone Methine (-CH-)1.70 - 2.20Broad multiplet1H
Backbone Methylene (-CH₂-)1.20 - 1.70Broad multiplet2H

Note: The broadness of the peaks is characteristic of polymers due to the restricted motion of the polymer chains.

Experimental Protocol: ¹H NMR Spectroscopy of Poly(this compound)
  • Sample Preparation: Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Ensure the polymer is fully dissolved, which may require gentle agitation or sonication.

  • Instrument Setup: Use a ¹H NMR spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters are typically sufficient.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be increased to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the characteristic peaks and assign the chemical shifts to the corresponding protons in the poly(this compound) structure.

G Experimental Workflow for ¹H NMR Analysis cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Polymer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire Acquire Spectrum setup->acquire process Process FID acquire->process analyze Integrate and Assign Peaks process->analyze

Caption: Workflow for ¹H NMR analysis of poly(this compound).

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool, a multi-faceted approach using other analytical techniques can provide a more comprehensive validation of the polymer's structure and properties.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
¹H NMR Spectroscopy Detailed molecular structure, confirmation of monomer incorporation, end-group analysis.10-20 mg, soluble in deuterated solvents.High resolution, quantitative, non-destructive.Not suitable for insoluble polymers, peak broadening can obscure fine structural details.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C-O, C=C, aromatic rings).A few mg, solid or liquid.Fast, easy to use, minimal sample preparation.Provides limited information on overall polymer architecture and molecular weight.
Differential Scanning Calorimetry (DSC) Thermal transitions (glass transition temperature, melting point).5-10 mg, solid.Provides information on polymer crystallinity and thermal stability.Does not provide direct structural information.
Gel Permeation Chromatography (GPC) Molecular weight distribution (Mw, Mn, PDI).1-5 mg/mL solution.Determines polymer size and polydispersity.Requires soluble polymers and calibration with standards.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. For poly(this compound), FTIR can confirm the presence of the aromatic ring, the ether linkage, and the aliphatic backbone.

Expected FTIR Absorption Bands for Poly(this compound):

Wavenumber (cm⁻¹)Bond Vibration
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch
1610, 1510Aromatic C=C stretch
1245Asymmetric C-O-C (ether) stretch
1030Symmetric C-O-C (ether) stretch
830p-disubstituted benzene C-H bend

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid poly(this compound) sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a polymer, such as the glass transition temperature (Tg). The Tg is a characteristic property of a polymer and can be used for identification and to assess its physical state at different temperatures. For poly(this compound), the reported Tg is approximately 113 °C.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature.

  • Analysis: Determine the glass transition temperature from the inflection point in the heat flow curve.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of a polymer. This information is crucial as the mechanical and physical properties of a polymer are highly dependent on its molecular weight.

Experimental Protocol: GPC

  • Sample Preparation: Dissolve the poly(this compound) sample in a suitable solvent (e.g., tetrahydrofuran, THF) to a concentration of 1-5 mg/mL. Filter the solution to remove any particulate matter.

  • Instrument Setup: Use a GPC system equipped with a suitable column set for separating the expected molecular weight range and a refractive index (RI) detector.

  • Calibration: Calibrate the system using a series of narrow molecular weight polystyrene standards.

  • Data Acquisition: Inject the polymer solution into the GPC system and record the chromatogram.

  • Analysis: Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the chromatogram using the calibration curve.

G Logical Relationship for Polymer Structure Validation cluster_primary Primary Structure cluster_secondary Macromolecular Properties cluster_validation Overall Validation NMR ¹H NMR Structure Validated Poly(this compound) Structure NMR->Structure FTIR FTIR FTIR->Structure GPC GPC GPC->Structure DSC DSC DSC->Structure

Caption: Interrelation of techniques for comprehensive polymer validation.

Conclusion

Validating the structure of poly(this compound) is most effectively achieved through a combination of analytical techniques. ¹H NMR spectroscopy provides indispensable, detailed information on the chemical structure and is the cornerstone of the validation process. However, for a comprehensive characterization that is often required in research and development, it is highly recommended to supplement ¹H NMR data with results from FTIR, DSC, and GPC. This multi-technique approach ensures a thorough understanding of the polymer's chemical identity, thermal properties, and molecular weight distribution, leading to a more complete and robust structural validation.

References

A Comparative Analysis of the Thermal Properties of Poly(4-methoxystyrene) and Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and material scientists on the distinct thermal behaviors of poly(4-methoxystyrene) and polystyrene, supported by experimental data and detailed analytical protocols.

This guide provides an objective comparison of the thermal properties of poly(this compound) and polystyrene, two polymers with closely related structures but differing thermal stabilities. The substitution of a methoxy group at the para position of the styrene monomer unit significantly influences the thermal characteristics of the resulting polymer. This document summarizes key thermal parameters, outlines the experimental methods for their determination, and presents a logical workflow for their comparative analysis, offering valuable insights for material selection and development in research and pharmaceutical applications.

Comparative Thermal Properties

The introduction of a methoxy group in poly(this compound) leads to a notable increase in its glass transition temperature and a slight decrease in its thermal decomposition temperature compared to polystyrene.

Thermal PropertyPoly(this compound)Polystyrene
Glass Transition Temperature (Tg) 113 °C (386 K)[1]~100 °C[2]
Thermal Decomposition Onset (Td) Decomposition temperature is approx. 22°C lower than Polystyrene for >5% weight loss[3]Onset ~275 °C, significant decomposition at ~470 °C[4]

Experimental Protocols

Accurate determination of the thermal properties of polymers is crucial for understanding their behavior and potential applications. The following are detailed methodologies for the key experimental techniques used to characterize poly(this compound) and polystyrene.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To measure the glass transition temperature (Tg) of the polymer, which represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Instrumentation: A differential scanning calorimeter (DSC) is used for this analysis.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).

  • Thermal Program:

    • First Heating Scan: The sample is heated from ambient temperature to a temperature well above its expected Tg (e.g., 150°C for poly(this compound) and 130°C for polystyrene) at a constant heating rate, typically 10°C/min. This step is performed to erase any previous thermal history of the sample.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., 25°C).

    • Second Heating Scan: A second heating scan is performed at the same heating rate as the first scan. The Tg is determined from the data collected during this second heating scan.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td) Determination

Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer by measuring the change in mass as a function of temperature.

Instrumentation: A thermogravimetric analyzer (TGA) is used for this analysis.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., alumina or platinum).

  • Instrument Calibration: The TGA instrument is calibrated for mass and temperature.

  • Experimental Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. A constant flow rate of the purge gas is maintained throughout the experiment.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min or 20°C/min.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition (Td,onset) is determined as the temperature at which a significant weight loss begins. The peak decomposition temperature can be identified from the peak of the first derivative of the TGA curve (DTG curve).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal analysis of poly(this compound) and polystyrene.

G Comparative Thermal Analysis Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation P4MS Poly(this compound) DSC Differential Scanning Calorimetry (DSC) P4MS->DSC TGA Thermogravimetric Analysis (TGA) P4MS->TGA PS Polystyrene PS->DSC PS->TGA Tg_P4MS Determine Tg of P4MS DSC->Tg_P4MS Tg_PS Determine Tg of PS DSC->Tg_PS Td_P4MS Determine Td of P4MS TGA->Td_P4MS Td_PS Determine Td of PS TGA->Td_PS Comparison Compare Thermal Properties Tg_P4MS->Comparison Tg_PS->Comparison Td_P4MS->Comparison Td_PS->Comparison

Caption: Workflow for the comparative thermal analysis of polymers.

References

Determining the Molecular Weight of Poly(4-methoxystyrene): A Comparative Guide to GPC Analysis and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material quality, predicting performance, and maintaining batch-to-batch consistency. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative methods for characterizing the molecular weight of poly(4-methoxystyrene), a polymer of significant interest in various advanced applications.

This document outlines a detailed experimental protocol for GPC analysis, presents a comparative overview of results obtained from different analytical techniques, and discusses the relative advantages and limitations of each method.

Comparative Analysis of Molecular Weight Determination Methods

The molecular weight of a polymer is not a single value but a distribution. Key parameters used to describe this distribution include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). While GPC is the most common technique for these measurements, it provides a relative molecular weight based on calibration standards. In contrast, methods like Multi-Angle Light Scattering (MALS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry can provide absolute molecular weight values.

Polymer SampleAnalytical TechniqueNumber-Average Molecular Weight (Mn) (Da)Weight-Average Molecular Weight (Mw) (Da)Polydispersity Index (PDI)
Poly(this compound)GPC (relative to PS standards)6,900[1]-1.15[1]
Poly(this compound)GPC-~400,000[2]-
Polystyrene Block (in PS-b-P4MeOS)GPC (SEC)9,000[3]9,800[3]1.08[3]
PolystyreneGPC-MALS155,000326,0002.10
PolystyreneMALDI-TOF MS2,1382,2121.035

Experimental Protocol: GPC Analysis of Poly(this compound)

This protocol provides a standard methodology for determining the molecular weight distribution of poly(this compound) using Gel Permeation Chromatography with a Differential Refractive Index (dRI) detector.

1. Sample Preparation

  • Dissolution: Accurately weigh 10-20 mg of the poly(this compound) sample into a 10 mL volumetric flask.

  • Solvent Addition: Add approximately 8 mL of unstabilized, HPLC-grade tetrahydrofuran (THF).

  • Dissolution: Gently agitate the mixture at room temperature until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking to prevent polymer chain shearing.

  • Final Volume: Once dissolved, bring the solution to the 10 mL mark with THF and mix thoroughly.

  • Filtration: Filter the sample solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

2. GPC System and Conditions

  • GPC System: A standard GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (dRI) detector.

  • Columns: A set of two or three GPC columns suitable for the analysis of polystyrenes in the expected molecular weight range (e.g., polystyrene-divinylbenzene based columns with a mixed-bed porosity).

  • Mobile Phase: Unstabilized, HPLC-grade Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 50-100 µL.

  • Detector Temperature: 35 °C.

3. Calibration

  • Prepare a series of narrow polystyrene standards of known molecular weights in THF at a concentration of approximately 1 mg/mL each.

  • Inject each standard and record the retention time of the peak maximum.

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time. A third-order polynomial fit is typically used.

4. Data Analysis

  • Inject the prepared poly(this compound) sample solution.

  • The molecular weight distribution is determined using the established polystyrene calibration curve.

  • Software is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

GPC Experimental Workflow

GPC experimental workflow for poly(this compound).

Comparison of Analytical Techniques

Gel Permeation Chromatography (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[4] It separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the column packing material to a greater extent.

  • Advantages:

    • Provides a full molecular weight distribution.

    • Relatively fast and reproducible.

    • Can be automated for high-throughput analysis.

  • Limitations:

    • Provides a relative molecular weight based on calibration with standards of a different polymer (e.g., polystyrene). Structural differences between the standard and the sample can lead to inaccuracies.

    • Susceptible to column degradation and matrix effects.

Multi-Angle Light Scattering (MALS)

When coupled with a GPC system (GPC-MALS), MALS provides an absolute measure of the molecular weight at each elution volume, independent of the column calibration.[5][6] The intensity of light scattered by a polymer molecule is directly proportional to its molecular weight and concentration.

  • Advantages:

    • Determines absolute molecular weight without the need for column calibration.[6]

    • Can provide information about the polymer's radius of gyration and conformation in solution.

    • Overcomes the limitations of conventional GPC for novel or branched polymers.[7]

  • Limitations:

    • Requires accurate knowledge of the polymer's specific refractive index increment (dn/dc).

    • Higher initial instrument cost compared to a standard GPC system.

    • Can be sensitive to sample impurities that scatter light, such as dust or aggregates.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that allows for the direct measurement of the mass-to-charge ratio of large molecules.[8] It can resolve individual polymer chains, providing a detailed picture of the molecular weight distribution.

  • Advantages:

    • Provides absolute molecular weight values with high accuracy.[9]

    • Can identify end-groups and reveal information about the polymer's chemical structure.

    • Requires a very small amount of sample.[9]

  • Limitations:

    • May not be suitable for polymers with a very broad molecular weight distribution (PDI > 1.2), as higher mass molecules may not ionize or be detected as efficiently.[9]

    • The choice of matrix and sample preparation is critical for obtaining good results.

    • Potential for polymer fragmentation during the ionization process.

Logical Relationship of Techniques

Techniques_Relationship cluster_relative Relative Molecular Weight cluster_absolute Absolute Molecular Weight GPC GPC/SEC (Conventional Calibration) MALS GPC-MALS GPC->MALS Provides Separation MALDI MALDI-TOF MS GPC->MALDI Can be Coupled Off-line MALS->GPC Enhances Accuracy MALDI->GPC Validates Distribution

References

4-Methoxystyrene: A High-Performance Alternative to Styrene in Thermoset Resins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 4-Methoxystyrene and styrene as reactive diluents in unsaturated polyester thermoset resins, supported by typical performance data and experimental protocols.

In the field of thermoset resins, styrene has long been the dominant reactive diluent, prized for its low cost and high reactivity. However, growing concerns over its volatility, hazardous air pollutant status, and potential health risks have driven the search for safer, high-performance alternatives. Among the promising candidates, this compound (4-MOS) has emerged as a viable substitute, offering enhanced properties that can meet and even exceed the performance of traditional styrene-based systems. This guide provides a comprehensive comparison of this compound and styrene, presenting a compilation of typical performance data, detailed experimental protocols for resin synthesis and characterization, and a visualization of the underlying polymerization mechanism.

Performance Comparison: this compound vs. Styrene

While direct, side-by-side comparative studies with identical resin formulations are limited in publicly available literature, we can compile a representative comparison based on typical values for unsaturated polyester (UP) resins. It is generally reported that polymers derived from this compound can exhibit enhanced thermal stability and chemical resistance compared to standard polystyrene.[1]

Table 1: Typical Physical and Mechanical Properties of Cured Unsaturated Polyester Resins

PropertyThis compound-based UPR (Expected)Styrene-based UPR (Typical Values)Test Method
Mechanical Properties
Flexural StrengthPotentially Higher110 - 130 MPaASTM D790
Flexural ModulusPotentially Higher3.0 - 4.0 GPaASTM D790
Tensile StrengthPotentially Higher60 - 80 MPaASTM D638
Thermal Properties
Glass Transition Temperature (Tg)Higher80 - 120 °CASTM E1640
Heat Distortion Temperature (HDT)Higher65 - 100 °CASTM D648
Processing Properties
Viscosity of Resin SolutionSimilar to Styrene-based resins400 - 750 cPASTM D2196
Gel TimeAdjustable with initiator/promoter5 - 25 minutesASTM D2471

Note: The values for this compound-based UPR are expected trends based on the chemical structure and qualitative descriptions in the literature. Precise values would depend on the specific unsaturated polyester backbone and curing conditions.

Experimental Protocols

Synthesis of Unsaturated Polyester Resin with this compound

This protocol describes a two-stage process for synthesizing an unsaturated polyester resin, followed by dilution with this compound.

Materials:

  • Maleic Anhydride (MA)

  • Phthalic Anhydride (PA)

  • Propylene Glycol (PG)

  • Diethylene Glycol (DEG)

  • Triphenyl phosphate (TPP) - Catalyst

  • Toluhydroquinone (THQ) - Inhibitor

  • This compound (4-MOS) - Reactive Diluent

  • Cobalt Octoate (6%) - Promoter

  • Methyl Ethyl Ketone Peroxide (MEKP) - Initiator

Procedure:

  • Polyesterification:

    • Charge the reactor with Propylene Glycol (PG) and Diethylene Glycol (DEG) in the desired ratio (e.g., 80/20 PG/DEG).[2]

    • Add Maleic Anhydride (MA) and Phthalic Anhydride (PA) in the desired ratio (e.g., 60/40 MA/PA).[2]

    • Add a catalytic amount of Triphenyl phosphate (TPP).

    • Heat the mixture under a nitrogen atmosphere with mechanical stirring. Gradually increase the temperature to 210°C.[2]

    • Monitor the acid value of the reaction mixture every 20-30 minutes. The reaction is considered complete when the acid value reaches approximately 20 mg KOH/g.[2]

    • Cool the reactor to 140°C and add Toluhydroquinone (THQ) as an inhibitor to prevent premature gelation.[2]

  • Dilution and Curing:

    • Cool the synthesized unsaturated polyester to below 80°C.

    • Slowly add this compound to the polyester with stirring until a homogeneous solution is obtained. The typical concentration of the reactive diluent is 30-40% by weight.

    • For curing, add 1 phr (parts per hundred resin) of 6% Cobalt Octoate promoter and 1 phr of MEKP initiator to the 4-MOS/polyester resin solution and mix thoroughly.

    • Cast the resin into molds and allow it to cure at room temperature for 24 hours, followed by a post-curing cycle at 85°C for 3 hours.

Characterization of Cured Resins

Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and decomposition profile of the cured resin.

  • Instrument: TGA Q500 (TA Instruments) or similar.

  • Procedure:

    • Place a 5-10 mg sample of the cured resin in a platinum pan.

    • Heat the sample from 30°C to 700°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

    • Record the weight loss as a function of temperature. The onset of decomposition is typically taken as the temperature at which 5% weight loss occurs (Td5).

Dynamic Mechanical Analysis (DMA):

  • Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured resin.

  • Instrument: DMA Q800 (TA Instruments) or similar.

  • Procedure:

    • Prepare rectangular specimens of the cured resin with typical dimensions of 35 mm x 12 mm x 3 mm.

    • Conduct the analysis in a single cantilever or three-point bending mode.

    • Heat the sample from room temperature to 200°C at a heating rate of 3°C/min.

    • Apply an oscillatory strain at a frequency of 1 Hz.

    • The glass transition temperature (Tg) can be determined from the peak of the tan δ curve or the onset of the drop in the storage modulus (E').

Curing Mechanism and Copolymerization Reactivity

The curing of unsaturated polyester resins with a reactive diluent like this compound is a free-radical copolymerization process. The reaction is initiated by the decomposition of an initiator (e.g., MEKP), which is often accelerated by a promoter (e.g., Cobalt Octoate), to form free radicals. These radicals then attack the vinyl groups of both the this compound and the unsaturated polyester backbone, leading to a cross-linked, three-dimensional network.

Below is a conceptual diagram illustrating the free-radical copolymerization process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (MEKP) R Free Radical (R.) I->R Decomposition P1 Growing Chain (-M1.) R->P1 + M1 P2 Growing Chain (-M2.) R->P2 + M2 M1 This compound M2 Unsaturated Polyester (Maleate/Fumarate) P1->P1 P1->P2 + M2 (k12) Crosslinked_Network Cross-linked Thermoset Resin P1->Crosslinked_Network Combination/ Disproportionation P2->P1 + M1 (k21) P2->P2 P2->Crosslinked_Network Combination/ Disproportionation

Caption: Free-radical copolymerization of this compound and unsaturated polyester.

Experimental Workflow

The logical flow from material synthesis to performance evaluation is crucial for systematic research and development.

G UP_Synth Unsaturated Polyester Synthesis Dilution Dilution with This compound UP_Synth->Dilution Curing Curing with Initiator & Promoter Dilution->Curing Sample_Prep Sample Preparation (Casting & Post-curing) Curing->Sample_Prep Mech_Test Mechanical Testing (Flexural, Tensile) Sample_Prep->Mech_Test Therm_Test Thermal Analysis (DMA, TGA) Sample_Prep->Therm_Test Data_Analysis Data Analysis & Comparison Mech_Test->Data_Analysis Therm_Test->Data_Analysis

Caption: Workflow for thermoset resin synthesis and characterization.

Conclusion

This compound presents a compelling case as a substitute for styrene in thermoset resins. Its potential to enhance thermal stability and mechanical properties, coupled with a more favorable safety profile, makes it an attractive option for researchers and industries looking to move away from traditional styrene-based systems. While more direct comparative studies are needed to fully quantify its advantages across a range of formulations, the available information and the fundamental principles of polymer chemistry strongly suggest that this compound is a high-performance alternative poised to play a significant role in the future of thermoset composites. The provided experimental protocols offer a solid foundation for further investigation and optimization of this compound-based resin systems.

References

Performance Showdown: 4-Methoxystyrene-Based Copolymers vs. Traditional Alternatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Polymer Performance in Therapeutic Delivery Systems

The quest for optimized drug delivery systems is a cornerstone of modern pharmaceutical research. The ideal polymeric carrier must exhibit biocompatibility, controlled drug release kinetics, and stability. Among the vast landscape of available polymers, 4-methoxystyrene-based copolymers are emerging as a versatile platform. This guide provides an objective comparison of the performance of a prominent this compound-based copolymer, poly(styrene-alt-maleic anhydride) (PSMA), against the widely-used biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), in the context of anticancer drug delivery.

While direct head-to-head comparative studies are limited in publicly available literature, this guide synthesizes available data to offer insights into their respective performance characteristics. The following sections present quantitative data on drug loading, release profiles, and cytotoxicity, supported by detailed experimental protocols and illustrative diagrams to aid in the selection of appropriate materials for specific drug delivery applications.

Quantitative Performance Metrics: A Comparative Overview

The following tables summarize key performance indicators for paclitaxel-loaded nanoparticles formulated with either poly(styrene-alt-maleic anhydride) or poly(lactic-co-glycolic acid).

Disclaimer: The data presented below is compiled from separate studies and is not the result of a direct head-to-head comparison under identical experimental conditions. Therefore, it should be used for general informational purposes and to understand the potential performance of each polymer system rather than as a direct comparative measure.

Table 1: Performance of Paclitaxel-Loaded Poly(styrene-alt-maleic anhydride) (PSMA) Nanoparticles

Performance MetricValueCell LineSource
Drug Loading Efficiency 83%N/A[1][2][3]
Cumulative Drug Release at pH 5.0 (48h) ~60%N/A[1][2][3]
Cumulative Drug Release at pH 7.4 (48h) ~35%N/A[1][2][3]
IC50 (24h) 1.5 µMSkov-3 (Ovarian Cancer)[1][2][3]
IC50 (48h) 1.06 µMSkov-3 (Ovarian Cancer)[1][2][3]
IC50 (24h) 0.8 µMMCF-7 (Breast Cancer)[1][2][3]
IC50 (48h) 0.44 µMMCF-7 (Breast Cancer)[1][2][3]

Table 2: Performance of Paclitaxel-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

Performance MetricValueCell LineSource
Drug Loading Content 3.64 wt%N/A[4]
Cumulative Drug Release (20h) 88%N/A[4]
Cell Viability (48h) ~50%Ovarian Cancer Cells[4]

Visualizing Key Processes in Polymer-Based Drug Delivery

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate critical workflows and mechanisms.

DrugDeliveryWorkflow cluster_Formulation Nanoparticle Formulation cluster_Characterization Characterization cluster_Evaluation In Vitro Evaluation Polymer Polymer (e.g., PSMA, PLGA) Formulation Nanoprecipitation/ Emulsion Polymer->Formulation Drug Active Drug (e.g., Paclitaxel) Drug->Formulation Solvent Organic Solvent Solvent->Formulation Size Size & Zeta Potential (DLS) Formulation->Size Morphology Morphology (SEM/TEM) Formulation->Morphology DrugLoading Drug Loading & Encapsulation Efficiency Formulation->DrugLoading Release Drug Release Study (Dialysis) DrugLoading->Release Cytotoxicity Cytotoxicity Assay (MTT) DrugLoading->Cytotoxicity

Caption: General workflow for the formulation and evaluation of drug-loaded polymeric nanoparticles.

pH_Responsive_Release cluster_Physiological Physiological pH (7.4) cluster_Tumor Tumor Microenvironment (pH < 7.0) NP_stable Nanoparticle (Stable) Drug_retained Drug Retained NP_stable->Drug_retained Slow Release NP_destabilized Nanoparticle (Destabilized) NP_stable->NP_destabilized pH Decrease Drug_released Drug Released NP_destabilized->Drug_released Accelerated Release

Caption: Mechanism of pH-responsive drug release from a smart polymer nanoparticle.

MTT_Assay cluster_Incubation Cellular Incubation cluster_Conversion Metabolic Conversion cluster_Quantification Quantification ViableCells Viable Cells MitochondrialEnzymes Mitochondrial Reductases MTT MTT Reagent (Yellow, Soluble) MTT->MitochondrialEnzymes Formazan Formazan Crystals (Purple, Insoluble) MitochondrialEnzymes->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Caption: Principle of the MTT assay for assessing cell viability.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide.

I. Synthesis of Poly(styrene-alt-maleic anhydride) (PSMA)

This protocol describes a typical free-radical polymerization method for synthesizing PSMA.

  • Materials: Styrene, maleic anhydride, initiator (e.g., benzoyl peroxide), and a suitable solvent (e.g., toluene).

  • Procedure:

    • Dissolve equimolar amounts of styrene and maleic anhydride in the solvent in a reaction flask equipped with a condenser and a nitrogen inlet.

    • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

    • Heat the mixture to the desired reaction temperature (typically 60-80 °C).

    • Dissolve the initiator in a small amount of solvent and add it to the reaction mixture.

    • Maintain the reaction under a nitrogen atmosphere with constant stirring for a specified period (e.g., 24 hours).

    • Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Filter and wash the precipitate with the non-solvent to remove unreacted monomers and initiator.

    • Dry the purified copolymer under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.

II. Synthesis of Poly(lactic-co-glycolic acid) (PLGA)

This protocol outlines the ring-opening polymerization method for PLGA synthesis.[5]

  • Materials: D,L-lactide, glycolide, initiator (e.g., stannous octoate), and a co-initiator (e.g., 1-dodecanol).

  • Procedure:

    • Add the desired molar ratio of D,L-lactide and glycolide to a flame-dried reaction vessel.

    • Add the initiator and co-initiator to the vessel.

    • Heat the mixture under a nitrogen atmosphere to a high temperature (e.g., 130-150 °C) with stirring until a homogeneous melt is formed.

    • Continue the polymerization for several hours (e.g., 3-5 hours).

    • Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane).

    • Precipitate the polymer in a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration and dry it under vacuum.

III. Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

This is a common method for encapsulating hydrophobic drugs into polymeric nanoparticles.

  • Materials: Polymer (PSMA or PLGA), drug (e.g., paclitaxel), a water-miscible organic solvent (e.g., acetone or acetonitrile), and an aqueous solution, often containing a stabilizer (e.g., polyvinyl alcohol (PVA)).

  • Procedure:

    • Dissolve the polymer and the drug in the organic solvent.

    • Add the organic phase dropwise into the aqueous solution under constant stirring.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

    • Stir the resulting nanoparticle suspension for several hours to allow for complete evaporation of the organic solvent.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water to remove any unencapsulated drug and stabilizer.

    • Lyophilize the nanoparticles for long-term storage.

IV. In Vitro Drug Release Study

The dialysis method is widely used to assess the in vitro release kinetics of drugs from nanoparticles.

  • Materials: Drug-loaded nanoparticles, dialysis membrane with an appropriate molecular weight cut-off (MWCO), and release medium (e.g., phosphate-buffered saline (PBS) at different pH values).

  • Procedure:

    • Disperse a known amount of drug-loaded nanoparticles in a small volume of the release medium.

    • Transfer the nanoparticle suspension into a dialysis bag and seal it.

    • Immerse the dialysis bag in a larger volume of the release medium, maintained at a constant temperature (e.g., 37 °C) with gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the external reservoir and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug in the collected aliquots using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released over time.

V. Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to evaluate cell viability.

  • Materials: Cell line of interest, cell culture medium, drug-loaded nanoparticles, free drug, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO)).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as a control). Include untreated cells as a negative control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT solution to each well and incubate for a few hours (e.g., 4 hours), allowing viable cells to metabolize the MTT into formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

References

A Comparative Guide to the Living Polymerization of 4-Methoxystyrene

Author: BenchChem Technical Support Team. Date: December 2025

The ability to control polymer chain growth with precision is a cornerstone of modern materials science. For 4-methoxystyrene, a versatile monomer, several "living" polymerization techniques have been developed, offering researchers and drug development professionals the ability to synthesize well-defined polymers with tailored molecular weights and narrow molecular weight distributions. This guide provides a comparative overview of three prominent living polymerization methods for this compound: Visible Light-Induced Living Cationic Polymerization, Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization, and Living Anionic Polymerization.

Performance Comparison

The choice of polymerization technique significantly impacts the characteristics of the resulting poly(this compound). The following tables summarize key quantitative data for each method, allowing for a direct comparison of their performance.

Polymerization Method Initiator/Catalyst System Typical Molecular Weight (Mn, g/mol ) Dispersity (Đ) Reaction Time Typical Yield (%) Key Advantages Key Disadvantages
Visible Light-Induced Living Cationic Polymerization Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate / Phosphate CTA5,000 - 20,000[1]1.15 - 1.25[1]1 - 4 hours[1]>95[1]Metal-free, temporal control ("on/off" switching), mild reaction conditions.[1]Can be sensitive to impurities, requires a light source.
RAFT Polymerization AIBN / Dithiobenzoate RAFT agent10,000 - 50,000+[2]1.1 - 1.3[2]6 - 24 hoursHighVersatile for various monomers, tolerant to many functional groups.RAFT agent can be colored, potential for retardation.
Living Anionic Polymerization sec-Butyllithium1,000 - 100,000+< 1.1< 1 hour>95Very fast, produces polymers with very low dispersity.Extremely sensitive to impurities (water, oxygen), requires stringent reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Here, we provide protocols for the three discussed polymerization techniques.

Visible Light-Induced Living Cationic Polymerization of this compound

This metal-free method offers excellent control over the polymerization process through the use of a photocatalyst and a chain transfer agent (CTA) under visible light irradiation.

Materials:

  • This compound (p-MOS), purified by passing through a column of basic alumina.

  • Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (photocatalyst).

  • Diphenyl phosphate (Chain Transfer Agent - CTA).

  • Dichloromethane (CH2Cl2), distilled from CaH2.

  • Green LED light source (e.g., 5W, λmax ≈ 530 nm).

Procedure:

  • In a dried Schlenk tube under an argon atmosphere, the photocatalyst and CTA are dissolved in CH2Cl2.

  • The purified this compound monomer is then added to the solution.

  • The reaction mixture is stirred at room temperature and irradiated with a green LED light source.

  • The polymerization is monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and dispersity (Đ).

  • The polymerization is terminated by adding a small amount of methanol.

  • The polymer is isolated by precipitation in a large excess of cold methanol, filtered, and dried under vacuum.

RAFT Polymerization of this compound

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a versatile technique for producing polymers with controlled molecular weights and narrow distributions.

Materials:

  • This compound (p-MOS), inhibitor removed by passing through a column of basic alumina.

  • 2-Cyano-2-propyl dithiobenzoate (RAFT agent).

  • Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.

  • Anhydrous toluene.

Procedure:

  • The RAFT agent, AIBN, and this compound are dissolved in anhydrous toluene in a Schlenk tube.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The sealed tube is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C).

  • The polymerization is allowed to proceed for a predetermined time.

  • The reaction is quenched by rapid cooling in an ice bath and exposure to air.

  • The polymer is isolated by precipitation in methanol and dried under vacuum.

  • The molecular weight and dispersity are determined by GPC.

Living Anionic Polymerization of this compound

Living anionic polymerization is known for its ability to produce polymers with very low dispersity but requires extremely stringent reaction conditions to prevent termination.

Materials:

  • This compound (p-MOS), rigorously purified by distillation from CaH2 and then from a living polymer solution.

  • sec-Butyllithium (s-BuLi) in cyclohexane (initiator).

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

Procedure:

  • All glassware is rigorously cleaned and flame-dried under high vacuum.

  • Anhydrous THF is transferred to the reaction flask via cannula under a positive pressure of purified argon.

  • The solvent is cooled to -78 °C in a dry ice/acetone bath.

  • A calculated amount of s-BuLi initiator is added via syringe.

  • The purified this compound monomer is then added slowly to the initiator solution. A color change to deep red indicates the formation of the living poly(4-methoxystyryl) anions.

  • The polymerization is allowed to proceed for a short period (typically less than an hour).

  • The polymerization is terminated by the addition of degassed methanol.

  • The polymer is precipitated in methanol, filtered, and dried under vacuum.

  • Characterization is performed using GPC to determine Mn and Đ.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows.

visible_light_cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation & Control cluster_termination Termination (Quenching) PC Photocatalyst (PC) PC_excited PC* PC->PC_excited CTA Chain Transfer Agent (CTA) CTA_radical CTA•+ CTA->CTA_radical hv Visible Light (hν) hv->PC Excitation PC_excited->CTA Electron Transfer Monomer_init Monomer CTA_radical->Monomer_init Initiation Active_Monomer Monomer•+ Monomer_init->Active_Monomer Active_Chain Living Polymer Chain (P•+) Active_Monomer->Active_Chain Propagation Monomer_prop Monomer Active_Chain->Monomer_prop Adds Monomer Dormant_Chain Dormant Polymer Chain Active_Chain->Dormant_Chain Reversible Deactivation Quench Quenching Agent (e.g., MeOH) Active_Chain->Quench Monomer_prop->Active_Chain Terminated_Polymer Terminated Polymer Quench->Terminated_Polymer

Caption: Mechanism of Visible Light-Induced Living Cationic Polymerization.

raft_polymerization cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation_propagation Reinitiation & Propagation Initiator Initiator (e.g., AIBN) Primary_Radical Initiator Radical (I•) Initiator->Primary_Radical Heat Δ Heat->Initiator Monomer_init Monomer (M) Primary_Radical->Monomer_init Propagating_Radical Propagating Radical (Pn•) Monomer_init->Propagating_Radical RAFT_Agent RAFT Agent (Z-C(=S)S-R) Propagating_Radical->RAFT_Agent Addition Dormant_Species Dormant Species Intermediate Intermediate Radical RAFT_Agent->Intermediate Intermediate->Propagating_Radical Intermediate->Dormant_Species Fragmentation Leaving_Radical Leaving Group Radical (R•) Monomer_prop Monomer (M) Leaving_Radical->Monomer_prop New_Propagating_Radical New Propagating Radical (Pm•) Monomer_prop->New_Propagating_Radical New_Propagating_Radical->RAFT_Agent Equilibrium

Caption: Mechanism of RAFT Polymerization.

anionic_polymerization_workflow Start Start Glassware Flame-dry glassware under high vacuum Start->Glassware Solvent Transfer anhydrous THF via cannula Glassware->Solvent Cool Cool to -78 °C Solvent->Cool Initiator Add sec-Butyllithium initiator Cool->Initiator Monomer Slowly add purified this compound Initiator->Monomer Polymerization Polymerization (observe color change) Monomer->Polymerization Termination Terminate with degassed methanol Polymerization->Termination Isolation Precipitate polymer in methanol Termination->Isolation Drying Filter and dry under vacuum Isolation->Drying Characterization Analyze by GPC (Mn, Đ) Drying->Characterization End End Characterization->End

Caption: Experimental Workflow for Living Anionic Polymerization.

References

A Comprehensive Guide to Cross-Referencing Experimental Data with 4-Methoxystyrene Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a framework for comparing experimentally obtained data for 4-Methoxystyrene with established literature values. By presenting detailed experimental protocols and clearly structured data, this document aims to facilitate rigorous scientific validation.

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize the quantitative data for this compound sourced from scientific literature. These values serve as a benchmark for experimental results.

Table 1: Physical Properties of this compound

PropertyLiterature ValueTemperature (°C)Pressure
Boiling Point220.7 °C-760 mmHg
98 °C-18 mmHg
41-42 °C-0.5 mmHg[1][2][3]
205 °C-Atmospheric[4]
Melting Point2 - 3.3 °C--[1][3][5]
Density1.002 g/cm³20-[2][6]
1.009 g/mL25-[1][3][6]
Refractive Index1.56 - 1.56220-[1][3]
1.542--[5]

Table 2: Spectroscopic Data for this compound

TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR CDCl₃7.35 (d, J = 8.5 Hz, 2H), 6.86 (d, J = 8.5 Hz, 2H), 6.66 (dd, J = 17.5, 10.9 Hz, 1H), 5.61 (d, J = 17.5 Hz, 1H), 5.12 (d, J = 10.9 Hz, 1H), 3.81 (s, 3H)[7]
¹³C NMR CDCl₃159.75, 136.73, 129.48, 114.13, 111.46, 55.19[8]
IR Spectroscopy NeatData available in various spectral databases.[9][10][11] Key peaks are expected for C=C (alkene and aromatic), C-O (ether), and C-H (aromatic and vinyl) bonds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to yield high-quality data for comparison with literature values.

1. Determination of Physical Properties

  • Boiling Point: The boiling point can be determined using a simple distillation apparatus under atmospheric pressure or a vacuum distillation setup for reduced pressure measurements. A calibrated thermometer is placed at the vapor-liquid equilibrium point to record the temperature at which the substance boils.

  • Melting Point: A melting point apparatus is used for this measurement. A small amount of the solidified sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Density: The density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 20°C or 25°C) to calculate the density.

  • Refractive Index: An Abbe refractometer is used to measure the refractive index. A drop of the liquid sample is placed on the prism, and the refractive index is read directly from the instrument at a specified temperature, typically 20°C, using the sodium D-line (589 nm).

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

    • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Data Analysis: The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values are determined from the spectra and compared to literature values.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

    • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are identified and compared with reference spectra to confirm the presence of key functional groups.

Visualizations: Workflows and Pathways

Experimental Workflow for Data Comparison

experimental_workflow cluster_sample Sample Handling cluster_exp Experimental Analysis cluster_comp Data Comparison sample Acquire this compound Sample purity Assess Purity (e.g., GC) sample->purity phys_props Measure Physical Properties (BP, MP, Density, RI) purity->phys_props spec_acq Acquire Spectroscopic Data (NMR, IR) purity->spec_acq comparison Compare Experimental vs. Literature Data phys_props->comparison spec_acq->comparison lit_search Search Literature Databases data_extract Extract Literature Values lit_search->data_extract data_extract->comparison conclusion Conclusion on Sample Identity & Purity comparison->conclusion

Caption: Experimental workflow for comparing measured data with literature values.

Polymerization of this compound

polymerization_pathway monomer This compound Monomer polymerization Polymerization Reaction monomer->polymerization initiator Initiator (e.g., Radical, Cationic) initiator->polymerization polymer Poly(this compound) polymerization->polymer

Caption: Simplified pathway for the polymerization of this compound.

References

Comparative study of different initiators for 4-Methoxystyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical determinant in the successful polymerization of 4-methoxystyrene, directly influencing the molecular weight, polydispersity, and overall architecture of the resulting polymer. This guide provides a comparative analysis of various initiators across different polymerization techniques, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Initiators

The following tables summarize the performance of different initiators for the polymerization of this compound, categorized by the type of polymerization. It is important to note that the experimental conditions vary across different studies, which can influence the results.

Cationic Polymerization

Cationic polymerization of this compound is facilitated by the electron-donating methoxy group, which stabilizes the propagating carbocation. A variety of initiators, including protic acids, Lewis acids, and photoinitiators, can be employed.

Initiator SystemMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
1-(4-methoxyphenyl)ethanol / B(C6F5)3100:1CH2Cl22519511,2001.21[1]
pMOS·HCl / Yb(OTf)350:1CH2Cl2/THF (9/1)1013996,5001.4[2]
Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate / Phosphate CTA50:1CH2Cl2/Et2O (98/2)RT1-4>956,8001.15[3]
2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate / Methanol100:1CH2Cl2RT29810,5001.18[4]
TeMe-TfO / pMOS·H2O50:1Not Specified0Not SpecifiedNot Specified6,9301.47[5]
Anionic Polymerization

Anionic polymerization of styrenic monomers can produce polymers with well-defined structures and low polydispersity. Organolithium compounds are common initiators.

InitiatorMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
sec-ButyllithiumNot SpecifiedTHF25Not SpecifiedNot SpecifiedNot Specified< 1.1[6]

Note: Detailed quantitative data for specific anionic polymerization of this compound was limited in the searched literature. The reference indicates that living polymerization is achievable, leading to low polydispersity.

Free-Radical Polymerization

Conventional free-radical polymerization is a robust method, though it generally offers less control over the polymer architecture compared to living techniques. Azo compounds and peroxides are typical initiators.

InitiatorMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
AIBNNot SpecifiedBulk600.75Not SpecifiedNot Specified> 1.5[7]
Benzoyl PeroxideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified> 1.5[8]

Note: Specific quantitative data for this compound was not available in the context of a direct comparison. The data for styrene polymerization with these initiators suggests broad polydispersity is expected.

Controlled Radical Polymerization

Controlled radical polymerization techniques, such as ATRP and RAFT, provide excellent control over molecular weight and polydispersity, enabling the synthesis of well-defined polymers.

Atom Transfer Radical Polymerization (ATRP)

Initiator SystemMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
α,α-dichlorotoluene / CuCl / bipyNot SpecifiedButyl acetate130Not Specified>9015,0001.3[9]
BPO / CuBr / dNbpy100:1:1Anisole (50 vol%)1104~708,0001.2[8]

Note: While ATRP of styrene is well-documented, one study noted that for this compound, electron transfer can dominate over atom transfer, potentially leading to cationic oligomerization.[10]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Initiator / CTAMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
AIBN / DithioesterNot SpecifiedBenzene6015>90Controlled< 1.2[11]
HCl·Et2O / Xanthate CTANot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedControlledControlledLow[12]

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below. These protocols are generalized from the cited literature and may require optimization for specific experimental setups.

Living Cationic Polymerization using a Photoredox Catalyst[3][4]
  • Materials: this compound (pMOS), 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (photocatalyst), methanol (chain transfer agent), dichloromethane (DCM, solvent).

  • Procedure:

    • In a glovebox, add pMOS, a stock solution of the photocatalyst in DCM, and methanol to an oven-dried vial equipped with a stir bar.

    • Seal the vial and remove it from the glovebox.

    • Place the vial before a visible light source (e.g., green LED lamp) and stir the reaction mixture.

    • Monitor the monomer conversion using ¹H NMR spectroscopy.

    • After reaching the desired conversion, quench the polymerization by adding a small amount of methanol and exposing the solution to air.

    • Precipitate the polymer in a large excess of cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Anionic Polymerization[6]
  • Materials: this compound, tetrahydrofuran (THF, solvent), sec-butyllithium (initiator). All reagents and glassware must be rigorously purified and dried.

  • Procedure:

    • Assemble the reaction apparatus (e.g., a Schlenk flask) under high vacuum and flame-dry all glassware.

    • Distill purified THF into the reaction flask under vacuum.

    • Cool the flask to the desired reaction temperature (e.g., -78 °C).

    • Add the purified this compound monomer to the solvent.

    • Introduce the sec-butyllithium initiator via syringe. An immediate color change should be observed, indicating the formation of the styryl anion.

    • Allow the polymerization to proceed for the desired time.

    • Terminate the polymerization by adding a quenching agent, such as degassed methanol.

    • Precipitate the polymer in a non-solvent like methanol.

    • Filter and dry the polymer under vacuum.

Free-Radical Polymerization using AIBN[7][13]
  • Materials: this compound, azobisisobutyronitrile (AIBN, initiator).

  • Procedure:

    • Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.

    • In a reaction vessel, dissolve AIBN in the purified monomer.

    • De-gas the mixture by several freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) in an oil bath under an inert atmosphere.

    • Allow the polymerization to proceed for the specified time. The solution will become increasingly viscous.

    • Cool the reaction and dissolve the viscous product in a suitable solvent (e.g., THF).

    • Precipitate the polymer in a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry under vacuum.

Atom Transfer Radical Polymerization (ATRP)[9]
  • Materials: this compound, α,α-dichlorotoluene (initiator), copper(I) chloride (catalyst), 2,2'-bipyridine (ligand), butyl acetate (solvent).

  • Procedure:

    • To a Schlenk tube, add CuCl and bipyridine.

    • Seal the tube, and alternatively apply vacuum and backfill with an inert gas (e.g., argon) three times.

    • Add degassed this compound and butyl acetate via syringe.

    • Add the initiator, α,α-dichlorotoluene, via syringe.

    • Immerse the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 130 °C) and stir.

    • Take samples periodically to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in methanol, filter, and dry under vacuum.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization[11]
  • Materials: this compound, AIBN (initiator), a suitable RAFT agent (e.g., a dithioester), benzene (solvent).

  • Procedure:

    • Prepare a stock solution of this compound and AIBN in benzene.

    • In an ampule, place the desired amount of the RAFT agent.

    • Add an aliquot of the stock solution to the ampule.

    • Subject the contents of the ampule to three freeze-evacuate-thaw cycles and seal under vacuum.

    • Place the sealed ampule in a heated oil bath (e.g., 60 °C) for the desired polymerization time.

    • After the specified time, quench the polymerization by cooling the ampule in an ice bath.

    • Open the ampule and dissolve the contents in THF.

    • Precipitate the polymer in methanol, filter, and dry under vacuum.

Visualization of Polymerization Mechanisms

The following diagrams illustrate the fundamental mechanisms for each type of polymerization.

G Cationic Polymerization Mechanism Initiator Initiator (e.g., H+) Monomer1 This compound Initiator->Monomer1 Initiation ActiveCenter Carbocationic Active Center Monomer1->ActiveCenter Monomer2 Monomer ActiveCenter->Monomer2 Propagation PropagatingChain Propagating Chain Monomer2->PropagatingChain PropagatingChain->ActiveCenter Termination Termination/ Chain Transfer PropagatingChain->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Cationic polymerization of this compound.

G Anionic Polymerization Mechanism Initiator Initiator (e.g., BuLi) Monomer1 This compound Initiator->Monomer1 Initiation ActiveCenter Carbanionic Active Center Monomer1->ActiveCenter Monomer2 Monomer ActiveCenter->Monomer2 Propagation PropagatingChain Living Propagating Chain Monomer2->PropagatingChain PropagatingChain->ActiveCenter Quenching Quenching Agent (e.g., MeOH) PropagatingChain->Quenching Termination Polymer Poly(this compound) Quenching->Polymer

Caption: Anionic polymerization of this compound.

G Free-Radical Polymerization Mechanism Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Decomposition Monomer1 This compound Radical->Monomer1 Initiation ActiveCenter Propagating Radical Monomer1->ActiveCenter Monomer2 Monomer ActiveCenter->Monomer2 Propagation PropagatingChain Propagating Chain Monomer2->PropagatingChain PropagatingChain->ActiveCenter Termination Termination (Combination/ Disproportionation) PropagatingChain->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Free-radical polymerization of this compound.

G ATRP Mechanism cluster_equilibrium Reversible Activation-Deactivation Dormant Dormant Species (P-X) Active Propagating Radical (P•) Dormant->Active k_act [Cu(I)] Active->Dormant k_deact [Cu(II)X] Monomer Monomer Active->Monomer Propagation Polymer Controlled Polymer Active->Polymer Monomer->Active

Caption: Atom Transfer Radical Polymerization (ATRP).

G RAFT Polymerization Mechanism cluster_equilibrium Reversible Chain Transfer Propagating Propagating Radical (P•) RAFT_Agent RAFT Agent (Z-C(=S)S-R) Propagating->RAFT_Agent Addition Monomer Monomer Propagating->Monomer Propagation Intermediate RAFT Adduct Radical RAFT_Agent->Intermediate Dormant Dormant Polymer (P-S-C(=S)Z) Intermediate->Dormant Fragmentation Leaving_Radical Leaving Group Radical (R•) Intermediate->Leaving_Radical Fragmentation Dormant->Propagating Initiator Initiator Initiator->Propagating Initiation Monomer->Propagating

Caption: Reversible Addition-Fragmentation Chain-Transfer (RAFT).

Conclusion

The choice of initiator for the polymerization of this compound is pivotal and depends on the desired polymer characteristics. For well-defined polymers with low polydispersity and controlled molecular weight, living cationic polymerization, anionic polymerization, ATRP, and RAFT are the methods of choice. Conventional free-radical polymerization offers a simpler, more robust alternative when precise control over the polymer architecture is not a primary concern. This guide provides a foundational understanding and practical protocols to assist researchers in selecting and implementing the most suitable initiation system for their synthetic goals. Further optimization of the reaction conditions presented here may be necessary to achieve specific material properties.

References

Assessing the Biocompatibility of Poly(4-methoxystyrene) Derivatives for Medical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomaterials with enhanced biocompatibility is a cornerstone of advancement in medical devices and drug delivery systems. Among the vast array of polymers being explored, polystyrene derivatives have garnered significant interest due to their tunable properties. This guide provides a comparative assessment of the biocompatibility of poly(4-methoxystyrene) derivatives, benchmarking them against a well-studied polystyrene-based copolymer, poly(styrene-block-isobutylene-block-styrene) (SIBS). While direct quantitative biocompatibility data for poly(this compound) remains limited in publicly available literature, this guide synthesizes existing knowledge on related materials to provide a reasoned perspective for researchers.

Comparative Analysis of Biocompatibility

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. Key parameters for assessment include cytotoxicity, hemocompatibility, and the inflammatory response.

Table 1: Comparison of Biocompatibility Parameters

ParameterPoly(styrene-block-isobutylene-block-styrene) (SIBS)Poly(this compound) & DerivativesRationale/Inference for Poly(this compound)
Cytotoxicity Low cytotoxicity reported; has been used in FDA-approved medical devices.[1][2]Data not available.The methoxy group (-OCH3) is generally considered to be relatively inert and is present in many biocompatible materials. However, residual monomers or synthesis reagents could potentially leach and cause cytotoxicity. In vitro testing is essential.
Hemocompatibility Demonstrates good hemocompatibility with low platelet activation.[1]Data not available.The surface properties of the polymer will be critical. The hydrophobicity/hydrophilicity balance, influenced by the methoxy group, will affect protein adsorption and subsequent platelet interaction. Surface modification may be necessary to optimize hemocompatibility.
Inflammatory Response Elicits a minimal inflammatory response in vivo.[1]Data not available.The in vivo response will depend on factors such as the polymer's molecular weight, surface chemistry, and the potential for degradation into inflammatory byproducts. The ether linkage in the methoxy group is generally stable.
In Vivo Performance Used as a coating for drug-eluting stents, demonstrating long-term biostability.[1][2]Data not available.Long-term in vivo studies would be required to assess biostability, degradation profile, and any potential for chronic inflammation or foreign body response.

Experimental Protocols for Biocompatibility Assessment

For researchers investigating the biocompatibility of novel polymers like poly(this compound) derivatives, the following standard assays are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Material Preparation: Prepare thin films or nanoparticles of the test polymer. Sterilize using an appropriate method (e.g., UV irradiation, ethylene oxide).

  • Cell Culture: Seed a relevant cell line (e.g., L929 fibroblasts, endothelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure: Introduce the sterilized polymer samples into the wells with fresh culture medium. Include a positive control (e.g., cytotoxic material) and a negative control (e.g., tissue culture plastic).

  • Incubation: Incubate the cells with the material for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

  • Quantification: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a material, a critical indicator of hemocompatibility.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in the presence of an anticoagulant (e.g., citrate, heparin).

  • RBC Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • Material Incubation: Incubate the polymer sample with a diluted RBC suspension in PBS at 37°C for a defined period (e.g., 1-4 hours). Use a positive control (e.g., deionized water) and a negative control (e.g., PBS).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Platelet Adhesion Study

This study evaluates the tendency of a material to activate platelets, a key event in thrombosis.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood and centrifuge at a low speed to obtain PRP.

  • Material Incubation: Place the sterile polymer samples in a multi-well plate and incubate with PRP at 37°C for a set time (e.g., 1-2 hours).

  • Washing: Gently wash the samples with PBS to remove non-adherent platelets.

  • Fixation and Staining: Fix the adherent platelets with a fixative (e.g., glutaraldehyde) and stain them with a fluorescent dye (e.g., phalloidin for actin filaments) or visualize using scanning electron microscopy (SEM).

  • Quantification: Quantify the number of adherent platelets per unit area using fluorescence microscopy or analyze their morphology (e.g., spreading, pseudopodia formation) using SEM.

Signaling Pathways in Biomaterial-Cell Interactions

The interaction of a biomaterial with host cells is a complex process mediated by various signaling pathways. While specific pathways for poly(this compound) have not been elucidated, a general understanding of foreign body response is critical.

Upon implantation, proteins from the surrounding biological fluids rapidly adsorb onto the material surface, forming a conditioning film. This film mediates the subsequent cellular attachment and activation. For example, the adsorption of fibrinogen can lead to platelet adhesion and activation through integrin binding. Macrophages, key cells in the foreign body response, recognize the material and can be activated to release a cascade of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This can lead to chronic inflammation and the formation of a fibrous capsule around the implant.

Visualizations

Experimental Workflow for Biocompatibility Testing

G cluster_0 In Vitro Cytotoxicity (MTT Assay) cluster_1 Hemolysis Assay cluster_2 Platelet Adhesion Study A1 Prepare Polymer Sample A3 Expose Cells to Polymer A1->A3 A2 Seed Cells A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 B1 Prepare RBC Suspension B2 Incubate Polymer with RBCs B1->B2 B3 Centrifuge B2->B3 B4 Measure Hemoglobin Release B3->B4 C1 Prepare Platelet-Rich Plasma C2 Incubate Polymer with PRP C1->C2 C3 Wash and Fix C2->C3 C4 Visualize and Quantify C3->C4

Caption: Workflow for key in vitro biocompatibility assays.

Generalized Signaling Pathway for Foreign Body Response

G Biomaterial Biomaterial Surface ProteinAdsorption Protein Adsorption (e.g., Fibrinogen) Biomaterial->ProteinAdsorption PlateletAdhesion Platelet Adhesion & Activation ProteinAdsorption->PlateletAdhesion Macrophage Macrophage Recognition & Adhesion ProteinAdsorption->Macrophage Activation Macrophage Activation Macrophage->Activation Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Activation->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Fibroblasts Fibroblast Recruitment Inflammation->Fibroblasts FibrousCapsule Fibrous Capsule Formation Fibroblasts->FibrousCapsule

Caption: Simplified signaling cascade of the foreign body response to a biomaterial.

Conclusion

While poly(this compound) and its derivatives hold promise for medical applications due to their chemical versatility, a thorough assessment of their biocompatibility is imperative. This guide highlights the current knowledge gap and provides a framework for future research. By employing standardized in vitro and in vivo assays, researchers can systematically evaluate the potential of these materials. The biocompatibility of well-characterized polystyrene copolymers like SIBS serves as a valuable benchmark in this endeavor. Future studies should focus on generating robust, quantitative data for poly(this compound) derivatives to fully understand their potential and limitations for safe and effective use in medical devices and drug delivery systems.

References

Safety Operating Guide

Proper Disposal of 4-Methoxystyrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of 4-Methoxystyrene, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document outlines the necessary procedures for the safe disposal of this compound, a combustible liquid that can cause skin and eye irritation.[1][2] Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

Emergency equipment, such as an eyewash station and a safety shower, must be readily accessible in the immediate work area.[1]

Spill Response Protocol

In the event of a this compound spill, immediate action is required to mitigate hazards:

  • Eliminate Ignition Sources: As a combustible liquid, all nearby flames, sparks, and hot surfaces must be extinguished or removed.[1][2]

  • Containment: Absorb the spilled material using an inert absorbent such as dry sand or vermiculite.[1][2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all federal, state, and local regulations.[2] The following is a general procedural guide:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials and rinsate from empty containers, in a designated and compatible waste container.[3]

    • For liquid waste, it is advisable to collect it in a container designated for non-halogenated organic solvents.[3]

    • Ensure the waste container is kept tightly sealed when not in use.

  • Container Management:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone).[4]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[4]

    • After thorough rinsing, the container label should be defaced before recycling or disposal as non-hazardous waste, in accordance with institutional policies.[4]

  • Labeling and Storage:

    • Clearly label the hazardous waste container with its contents, including "Hazardous Waste" and the specific chemical name, "this compound."

    • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[5]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through an approved waste disposal plant or a licensed chemical waste management company.[1][5][6]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber system may be a suitable disposal method.[2]

Quantitative Data and Regulatory Considerations

While specific quantitative limits for disposal can vary significantly based on local and national regulations, the following table provides a general overview of key parameters to consider. Professionals must consult their institution's Environmental Health and Safety (EHS) department and local regulatory agencies for precise values.

ParameterGeneral GuidanceRegulatory Basis
Flash Point 76 - 77 °CA key determinant for classifying the material as a combustible or flammable liquid.[3][5]
Waste Classification Typically classified as hazardous waste due to its combustible nature and potential for irritation.Resource Conservation and Recovery Act (RCRA) in the United States and equivalent regulations in other regions.
Reportable Quantity (RQ) for Spills Varies by jurisdiction. Exceeding the RQ necessitates reporting to the appropriate environmental agency.Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) in the United States.
Experimental Protocols

The procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No experimental protocols were cited in the source documents beyond standard chemical handling and disposal procedures.

Visualizing the Disposal Workflow

To further clarify the proper disposal process for this compound, the following diagram illustrates the logical steps from initial handling to final disposal.

References

Essential Safety and Operational Guide for Handling 4-Methoxystyrene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research, scientific analysis, and drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical plans for the use of 4-Methoxystyrene (CAS No. 637-69-4), also known as 4-Vinylanisole. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that causes skin irritation and serious eye irritation.[1] It is imperative to use appropriate personal protective equipment to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1]
Skin and Body Protection Lab coat or other protective clothing to prevent skin contact. In situations with a greater risk of exposure, hooded coveralls and boots may be necessary.[2]To minimize the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area.[1] A NIOSH-approved respirator is required if vapors or aerosols are generated.To prevent inhalation of potentially irritating vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation, such as working in a chemical fume hood.[1]

  • Confirm that an eyewash station and safety shower are readily accessible.[1]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in Table 1.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale.[1]

  • Wash hands and face thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, and flame.[1]

  • For maintaining product quality, refrigeration is recommended.[1] Store at temperatures between 2°C and 8°C.[3]

4. Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Spills: Remove all sources of ignition. Use personal protective equipment. Absorb the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation and Labeling:

  • Collect unused this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and tightly closed hazardous waste container.

2. Arranging for Disposal:

  • Dispose of the chemical waste through an approved and licensed hazardous waste disposal company.[1]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Observe all federal, state, and local environmental regulations.

Workflow for Handling this compound

G prep Preparation - Verify ventilation (fume hood) - Check safety shower/eyewash - Remove ignition sources ppe Don Personal Protective Equipment (PPE) - Safety goggles/face shield - Nitrile gloves - Lab coat prep->ppe Proceed once checks are complete handling Chemical Handling - Transfer/use this compound - Avoid contact and inhalation ppe->handling Ready for handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Refrigerate (2-8°C) handling->storage After use spill Spill Response - Evacuate and ventilate - Absorb with inert material - Collect for disposal handling->spill In case of spill decon Decontamination - Wash hands and exposed skin thoroughly handling->decon After handling is complete disposal Waste Disposal - Collect in labeled container - Contact licensed waste disposal service spill->disposal Contain and collect decon->disposal Dispose of contaminated PPE

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.